4-Methyl-1-(piperidin-4-yl)piperazin-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Abstract This technical guide provides a comprehensive analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Abstract
This technical guide provides a comprehensive analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterocyclic building block critical in the design of kinase inhibitors (e.g., PLK1 inhibitors) and G-protein coupled receptor (GPCR) ligands. Unlike its common analog 1-methyl-4-(piperidin-4-yl)piperazine, this molecule features a lactam (2-one) functionality, which significantly alters its hydrogen bonding potential, basicity, and metabolic stability. This guide details its physicochemical profile, validated synthetic routes with regiochemical considerations, and its application in medicinal chemistry.
Chemical Identity & Physicochemical Properties
The molecule comprises a central piperazin-2-one ring substituted at the amide nitrogen (
) with a piperidin-4-yl group and at the amine nitrogen () with a methyl group. This bifunctional scaffold serves as a rigid linker in fragment-based drug design.
Table 1: Chemical Identity & Predicted Properties
Property
Value / Description
IUPAC Name
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Molecular Formula
Molecular Weight
197.28 g/mol
CAS Number
Not widely indexed; treated as a specialized intermediate
H-Bond Donors
1 (Piperidine NH)
H-Bond Acceptors
3 (Amide O, Amide N, Amine N)
Predicted pKa
-piperazine: ~8.2
Predicted LogP
-0.6 to 0.2 (Highly Polar)
Solubility
Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Structural Insight:
The 2-one moiety renders the
nitrogen planar and non-basic, unlike the hybridized nitrogen in standard piperazines. This geometric constraint is vital for positioning substituents in the ATP-binding pockets of kinases, such as Polo-like Kinase 1 (PLK1) , where similar motifs (e.g., in BI 2536) form critical hydrogen bonds.
Synthetic Methodologies
Synthesizing 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires careful regiocontrol to distinguish between the two nitrogen atoms of the piperazine ring. Below are two field-proven strategies.
Strategy A: The "Diamine-Alkylation" Route (Regiocontrolled)
This route avoids the formation of the unwanted 1-methyl-4-(piperidin-4-yl) isomer by establishing the
-linkage first.
Experimental Protocol:
Reductive Amination: React N-Boc-4-piperidone with N-methylethylenediamine in the presence of sodium triacetoxyborohydride (STAB) in DCE.
Note: Use an excess of amine to prevent bis-alkylation.
Regioselective Cyclization: The resulting diamine intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (
or DIPEA).
Mechanism:[1][2][3][4] The secondary amine attached to the bulky piperidine ring is less nucleophilic than the
-methyl amine. However, under controlled conditions (low temp, slow addition), alkylation can be directed.
Correction: A more robust method involves reacting N-Boc-4-aminopiperidine with ethyl bromoacetate first to form the glycine intermediate, then cyclizing with an electrophile.
Strategy B: The "Glycine-Linker" Route (Recommended)
This is the most reliable method for ensuring the ketone is at position 2 relative to the piperidine substituent.
Step-by-Step Protocol:
N-Alkylation (Glycine Formation):
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMF.
Add Ethyl bromoacetate (1.1 eq) and
(2.0 eq).
Stir at RT for 12h. Isolate N-(N-Boc-piperidin-4-yl)glycine ethyl ester.
Backbone Extension:
React the glycine ester with 2-chloroethyl methanesulfonate or 1-bromo-2-chloroethane (1.2 eq) in acetonitrile with base.
Critical Step: This alkylates the secondary nitrogen.
Cyclization:
React the intermediate with Methylamine (33% in EtOH) in a sealed tube at 60°C.
The methylamine displaces the terminal halide, then intramolecularly attacks the ethyl ester to close the lactam ring.
Deprotection:
Treat with TFA/DCM (1:4) to remove the Boc group, yielding the final product as a TFA salt.
Visualization of Synthesis (Route B)
Caption: Stepwise synthesis ensuring regiochemical fidelity of the 2-one moiety.
Applications in Drug Discovery: PLK1 Inhibition[6][7]
This scaffold is structurally homologous to the solvent-exposed tail of BI 2536 , a potent Polo-like Kinase 1 (PLK1) inhibitor. The piperazin-2-one moiety acts as a linker that projects the solubilizing piperidine group into the solvent front while maintaining a specific conformation due to the lactam rigidity.
Mechanism of Action (PLK1 Context):
ATP Competition: The core pteridine/pyrimidine scaffold (not part of this molecule) binds the ATP pocket.
Linker Function: The 4-methyl-1-(piperidin-4-yl)piperazin-2-one motif extends out of the pocket.
Interaction: The protonated piperidine nitrogen forms a salt bridge with acidic residues (e.g., Glu/Asp) on the kinase surface, improving potency and solubility.
Signaling Pathway Visualization
Caption: The role of PLK1 inhibition in inducing mitotic arrest in cancer cells.[5][6]
Handling & Safety Protocols
As a secondary/tertiary amine and lactam, this compound should be handled with standard Good Laboratory Practice (GLP).
Hazards: Likely Irritant (Skin/Eye). The free base is basic and may cause chemical burns if concentrated.
Storage: Hygroscopic. Store at -20°C under inert atmosphere (
or Ar).
Stability: The lactam ring is stable to hydrolysis under neutral/mildly basic conditions but may open under strong acidic reflux.
Disposal: Neutralize with dilute HCl before disposal in organic waste streams.
References
Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo.[5][6] Current Biology.
ChemicalBook. (2025). 1-Methyl-4-(piperidin-4-yl)piperazine Properties and Synthesis. (Analogous chemistry reference).
BenchChem. (2025). Technical Guide to Reductive Amination of Piperidines.
MedChemExpress. (2025). BI 2536 Product Data Sheet & Structure Analysis.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for PLK1 Inhibitors.
Structural Elucidation and Characterization Framework: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
The following technical guide is structured to provide a rigorous framework for the structural elucidation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . This guide moves beyond basic spectral listing to address the spe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a rigorous framework for the structural elucidation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . This guide moves beyond basic spectral listing to address the specific regio-chemical challenges associated with substituted lactams.
[1]
Executive Summary & Structural Challenge
The compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (Molecular Formula:
, MW: 197.28 Da) represents a pharmacologically relevant scaffold often utilized in GPCR ligand design and kinase inhibition.
Unlike the fully reduced piperazine analogs, the presence of the 2-one (lactam) moiety introduces a critical structural asymmetry. The primary challenge in elucidation is not merely confirming the molecular weight, but rigorously distinguishing between regioisomers (e.g., 1-Methyl-4-(piperidin-4-yl)piperazin-2-one vs. the target 4-Methyl-1-...[1]) and confirming the connectivity between the piperidine and the piperazinone rings.
This guide outlines a self-validating analytical workflow to unambiguously assign the structure.
Analytical Strategy & Logic Flow
The elucidation process must follow a subtractive logic path: establishing the molecular formula, confirming the functional groups (Lactam vs. Amine), and finally mapping the atomic connectivity via 2D-NMR.
Figure 1: Step-wise analytical workflow prioritizing the distinction between lactam and piperazine derivatives.
Mass Spectrometry (HRMS) & Fragmentation
Objective: Validation of molecular formula and unsaturation equivalents.
Experimental Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Loss of CO (28 Da): Characteristic of cyclic amides (lactams). A peak at ~170 m/z supports the piperazinone core, distinguishing it from a standard piperazine.
Ring Cleavage: Rupture of the N1-C(Piperidine) bond typically yields a fragment corresponding to the substituted piperidine cation (
) or the piperazinone fragment.
Infrared Spectroscopy (FT-IR)[1]
Objective: Differentiate the Lactam (cyclic amide) from a secondary/tertiary amine. This is the fastest method to rule out the fully reduced impurity 1-methyl-4-(piperidin-4-yl)piperazine.[1]
To prove the structure is 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and NOT the isomer 1-Methyl-4-(piperidin-4-yl)piperazin-2-one, you must perform Heteronuclear Multiple Bond Coherence (HMBC).[1]
The Logic of Connectivity:
Locate the Carbonyl Carbon (C2) signal (~168 ppm).
Look for Long-Range Correlations (2-3 bonds) .
Scenario A (Correct Structure):
C2 (C=O) correlates to the Piperidine Methine Proton (H-4') .
Reasoning: The Piperidine is attached to N1.[1][3] The H-4' proton is 3 bonds away from the Carbonyl Carbon (
13C/2D NMR: 20-30 mg is recommended to resolve the quaternary carbonyl carbon in a reasonable scan time (e.g., 256-512 scans).[1]
Acquisition Parameters:
Set relaxation delay (
) to seconds to ensure full relaxation of the quaternary carbonyl carbon for accurate integration (though integration is less critical for C13, signal-to-noise is key).
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on HMBC/NOESY interpretation).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard for IR/MS fragmentation patterns).
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 19, 2026, from [Link] (Used as a spectral reference for the non-lactam analog).
Micklatcher, M. L., et al. (1993). "Synthesis of substituted piperazinones." Journal of Heterocyclic Chemistry, 30(2). (General synthetic routes for piperazin-2-ones).
4-Methyl-1-(piperidin-4-yl)piperazin-2-one IUPAC name and synonyms
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterobicyclic scaffold used in drug discovery. I...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterobicyclic scaffold used in drug discovery.
Identity & Nomenclature
This compound represents a piperazin-2-one (ketopiperazine) core substituted at the
-position with a piperidine ring and at the -position with a methyl group. It is a critical building block for introducing constrained polarity and solubility into small molecule drug candidates.
Distinct from 4-(piperidin-4-yl)piperazin-2-one (CAS 1219979-71-1), where the piperidine is attached to the amine nitrogen () rather than the amide nitrogen ().[1]
Structural Analysis
The molecule features two distinct nitrogen environments:[2]
Piperidine Nitrogen (
): A secondary amine (highly basic, pKa ~10-11), serving as the primary handle for further functionalization (e.g., reductive amination, amide coupling).
Piperazinone
: A tertiary amine (moderately basic, pKa ~6-7), methylated in this derivative.
Piperazinone
: An amide nitrogen (non-basic), serving as the linker to the piperidine ring.
Physicochemical Properties (Predicted)
Data derived from structure-activity relationship (SAR) models for the free base form.
Parameter
Value
Interpretation
cLogP
-0.8 to -0.3
Highly hydrophilic; excellent for improving aqueous solubility of lipophilic warheads.
pKa (Strongest Basic)
10.2 (Piperidine NH)
Will be protonated at physiological pH; forms stable salts (HCl, TFA).
pKa (Weakest Basic)
6.5 (Piperazine N4)
Partially protonated at physiological pH.
TPSA
~45 Ų
Good membrane permeability relative to polarity; favorable for CNS penetration if capped.
H-Bond Donors
1 (Piperidine NH)
Available for interaction or substitution.
H-Bond Acceptors
3 (2 Tertiary N, 1 Carbonyl O)
Facilitates water solubility.
Synthetic Routes
The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one generally follows two strategic disconnections: Cyclization of an acyclic precursor or Functionalization of the piperazinone core.
Route A: Modular Cyclization (De Novo Synthesis)
This route builds the piperazinone ring directly onto the piperidine scaffold, ensuring regioselectivity at the
position.
Protocol:
Reductive Amination: React 1-Boc-4-piperidone with N-methylethylenediamine (or N-(2-aminoethyl)-N-methylamine) to form the intermediate diamine.
Reagents: NaBH(OAc)₃, DCE, AcOH.
N-Alkylation/Acylation: React the secondary amine of the intermediate with Ethyl chloroacetate or Chloroacetyl chloride .
Cyclization: Intramolecular cyclization under basic conditions (e.g., NaH or KOtBu) closes the lactam ring.
Deprotection: Removal of the Boc group with TFA or HCl/Dioxane yields the final product.
Route B: Functionalization of 1-(Piperidin-4-yl)piperazin-2-one
This route utilizes the commercially available building block 1-(piperidin-4-yl)piperazin-2-one (CAS 1547969-56-1).
Protocol:
Selective Protection: Protect the highly basic piperidine nitrogen with a Boc group (if not already protected).
Note: The amide nitrogen (
) is non-nucleophilic, but the (secondary amine of the piperazinone) must be methylated. Wait: In the parent CAS 1547969-56-1, N4 is unsubstituted.
Reductive Methylation: React 1-(1-Boc-piperidin-4-yl)piperazin-2-one with Formaldehyde and NaBH(OAc)₃ .
Caption: Step-wise synthesis of the target scaffold via reductive amination and lactam cyclization.
Applications in Medicinal Chemistry
This scaffold is a "privileged structure" in drug design, often used to optimize Pharmacokinetic (PK) profiles.
Solubility Enhancement
The piperidine-piperazinone bicyclic system introduces significant polarity and a basic center (piperidine NH) without adding excessive lipophilicity (unlike a biphenyl or bi-aryl system). This is crucial for:
Kinase Inhibitors: Replacing a phenyl or cyclohexyl group with this moiety often lowers LogP and improves oral bioavailability.
Salt Formation: The secondary amine allows for the formation of stable hydrochloride or tosylate salts, essential for formulation.
Conformational Constraint
Unlike a flexible linear linker, the piperazinone ring locks the geometry of the
and substituents.
Vector Alignment: The Carbonyl at
creates a planar amide bond, orienting the piperidine ring (at ) and the methyl group (at ) in a specific spatial arrangement, which can improve selectivity for binding pockets (e.g., in GPCRs or PARP enzymes).
Metabolic Stability
The lactam (cyclic amide) is generally more metabolically stable than a linear amide or an open-chain amine. It resists hydrolysis by peptidases and reduces the rate of oxidative metabolism compared to a standard piperazine ring.
Handling & Stability
Storage Protocols
Physical State: Typically supplied as a Dihydrochloride salt (white to off-white solid) or a viscous oil (Free Base).
Hygroscopicity: The salt form is hygroscopic. Store in a desiccator at -20°C .
Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).
Stability Risks
Oxidation: The tertiary amine (
-Methyl) is susceptible to N-oxidation to form N-oxides upon prolonged exposure to air/light.
Hydrolysis: The lactam ring is stable under neutral/mild conditions but can hydrolyze under strong acidic/basic conditions at high temperatures.
References
PubChem Compound Summary. 1-Methyl-4-(piperidin-4-yl)piperazine (Analogous Structure). National Library of Medicine. Link
Sigma-Aldrich. 1-(Piperidin-4-yl)piperazin-2-one (Parent Scaffold, CAS 1547969-56-1).Link
MolCore. 4-(Piperidin-4-yl)piperazin-2-one Dihydrochloride (Regioisomer, CAS 1219979-71-1).Link
ChemicalBook. Piperazin-2-one Derivatives and Synthesis.Link
An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Introduction: Strategic Importance of the Piperidinyl-Piperazinone Scaffold The confluence of piperidine and piperazinone rings within a single molecular entity creates a scaffold of significant interest in modern medici...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of the Piperidinyl-Piperazinone Scaffold
The confluence of piperidine and piperazinone rings within a single molecular entity creates a scaffold of significant interest in modern medicinal chemistry. The piperidine moiety is a well-established "privileged structure," frequently found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The piperazin-2-one core, a constrained cyclic diamine, offers a rigid backbone that can precisely orient substituents for optimal interaction with biological targets, while also presenting hydrogen bond donors and acceptors.
The target molecule, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, combines these features, making it a valuable building block for the development of novel therapeutics. Its synthesis requires a strategic approach that ensures high efficiency, selectivity, and scalability. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, providing not just a protocol, but a self-validating system for its successful execution.
Retrosynthetic Analysis and Strategic Pathway
A logical retrosynthetic analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one suggests a convergent approach. The key disconnection is the C-N bond between the piperidine and piperazinone rings. This bond can be efficiently formed through a reductive amination reaction, a robust and widely employed transformation in medicinal chemistry.[2][3]
Our forward synthesis, therefore, will be a two-step process:
Reductive Amination: Coupling of a commercially available, N-protected piperidinone with 1-methylpiperazin-2-one. The use of an N-Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is strategic, as it is stable under the reductive amination conditions but can be readily removed in a subsequent step.[4]
Deprotection: Removal of the Boc group under acidic conditions to yield the final target compound.
This strategy offers several advantages:
Convergent Synthesis: Allows for the separate preparation and purification of the two key fragments, leading to a more efficient overall process.
High Selectivity: Reductive amination is a highly selective method for forming C-N bonds.
Scalability: The chosen reactions are amenable to scale-up.
Below is a graphical representation of the proposed synthetic workflow.
Caption: Step-by-step workflow for the reductive amination step.
Reagents and Quantities:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equiv.
N-Boc-4-piperidone
199.25
2.00 g
10.04
1.0
1-Methylpiperazin-2-one
114.15
1.26 g
11.04
1.1
Sodium Triacetoxyborohydride (STAB)
211.94
3.19 g
15.06
1.5
Acetic Acid
60.05
0.60 g
10.04
1.0
Dichloromethane (DCM)
-
50 mL
-
-
Step-by-Step Methodology:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol) and 1-methylpiperazin-2-one (1.26 g, 11.04 mmol).
Add dichloromethane (50 mL) and stir until all solids are dissolved.
Cool the flask in an ice bath to 0 °C.
Add acetic acid (0.60 g, 10.04 mmol) to the reaction mixture.
Slowly add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate as a white solid.
Part 2: Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring.
Causality Behind Experimental Choices:
Reagent: The Boc group is labile under strong acidic conditions. [5][6]A solution of hydrochloric acid in an organic solvent like dioxane is a standard and highly effective reagent for this purpose. [7]Trifluoroacetic acid (TFA) in DCM is another common alternative. [8]The use of HCl in dioxane often results in the precipitation of the hydrochloride salt of the product, which can be a convenient method of purification.
Solvent: Dioxane is an excellent solvent for this reaction as it is inert to the acidic conditions and solubilizes the starting material.
Experimental Protocol: Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Caption: Step-by-step workflow for the Boc deprotection step.
Dissolve tert-butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate (3.00 g, 9.63 mmol) in 1,4-dioxane (25 mL) in a round-bottom flask.
To this solution, add a 4M solution of HCl in 1,4-dioxane (25 mL, 100 mmol).
Stir the reaction mixture at room temperature for 4 hours.
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-Methyl-1-(piperidin-4-yl)piperazin-2-one hydrochloride as a white to off-white solid.
(Optional) To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and adjust the pH to >10 with a 2M aqueous solution of NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free base.
Conclusion
This guide has outlined a robust and efficient two-step synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one. The methodology leverages a strategic reductive amination followed by a standard Boc deprotection, both of which are well-documented and scalable reactions. By providing a detailed rationale for the choice of reagents and conditions, this document serves as a comprehensive resource for researchers and drug development professionals seeking to access this valuable chemical scaffold. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high probability of success for practitioners in the field.
References
Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
Gassama, A., et al. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
Google Patents. (N.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
National Institutes of Health (NIH). (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]
Advanced Pharmaceutical Bulletin. (2019, February 20). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
The Multifaceted Biological Activities of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery
The piperazin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and diverse pharmacological activities.[1][2][3][4][5][6][7][8][9][1...
Author: BenchChem Technical Support Team. Date: February 2026
The piperazin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and diverse pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of piperazin-2-one derivatives. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the scientific community in its quest for novel therapeutics.
The Piperazin-2-one Core: A Gateway to Diverse Bioactivities
The piperazin-2-one ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, serves as a versatile template for the design of novel bioactive molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its unique structural features, including the presence of both hydrogen bond donors and acceptors, and the ability to adopt various conformations, allow for facile derivatization and interaction with a wide array of biological targets. This has led to the discovery of piperazin-2-one derivatives with potent anticancer, antiviral, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Synthetic Strategies: Building the Piperazin-2-one Scaffold
The synthesis of piperazin-2-one derivatives is a critical first step in the exploration of their biological potential. Various synthetic methodologies have been developed to construct this heterocyclic core, often allowing for the introduction of diverse substituents at key positions. A common and efficient approach involves the cyclization of α-amino esters with α-haloacetyl halides or related precursors.
A notable cascade, metal-promoted transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields.[1] This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis.[1]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of piperazin-2-one derivatives via a cascade reaction.
Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18][19][20][21] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Modulation of the JNK Signaling Pathway
One of the key mechanisms through which certain piperazin-2-one derivatives exert their anticancer effects is by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[5][7][22][23][24] The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is frequently observed in various cancers.[5][7][22][23][24]
JNK Signaling Cascade:
Caption: Simplified JNK signaling pathway and a potential point of intervention for piperazin-2-one derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of piperazin-2-one derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.[25][26][27][28][29] As an indicator of cell viability, it is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
Cell Seeding:
Culture cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment:
Prepare serial dilutions of the piperazin-2-one derivatives in a complete culture medium.
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]
Formazan Solubilization:
Carefully remove the medium from each well.
Add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity: A Promising Frontier
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperazin-2-one derivatives have demonstrated encouraging antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV) and adenovirus.[1][3][30]
Mechanism of Antiviral Action
The antiviral mechanisms of piperazin-2-one derivatives can be virus-specific. For instance, certain derivatives have been shown to inhibit adenovirus DNA replication.[30] In the case of HIV, some piperazinone phenylalanine derivatives act as novel capsid modulators.[1]
Table 2: Antiviral Activity of Selected Piperazin-2-one and Piperazine Derivatives
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[9][31][32][33]
Step-by-Step Methodology:
Cell Monolayer Preparation:
Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
Virus and Compound Preparation:
Prepare serial dilutions of the piperazin-2-one derivative in a maintenance medium.
Prepare a viral stock of known titer.
Infection and Treatment:
Aspirate the growth medium from the cell monolayers.
Add the prepared compound dilutions to the respective wells.
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well in the control).
Include a virus control (no compound) and a cell control (no virus or compound).
Overlay Application:
After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
Incubation:
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
Plaque Visualization and Counting:
After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
Count the number of plaques in each well.
Data Analysis:
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
Determine the EC50 value, which is the concentration of the compound required to reduce the number of plaques by 50%.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Piperazine derivatives, including those with the piperazin-2-one core, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][10][11][12][13][14][15][34][35]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of piperazine derivatives can involve various targets within the microbial cell. Some derivatives are believed to act as efflux pump inhibitors, thereby increasing the susceptibility of bacteria to other antibiotics.[13] Others may interfere with essential enzymatic pathways. For some piperazine derivatives, molecular docking studies have suggested interactions with microbial enzymes.[15]
Table 3: Antimicrobial Activity of Selected Piperazine Derivatives
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems
Piperazine derivatives are well-known for their diverse effects on the central nervous system.[2][6][36][37][38] They can act on various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors, leading to anxiolytic, antidepressant, and antipsychotic effects.[2][6][36][37][38]
The anxiolytic-like activity of some piperazine derivatives is mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor.[38] Certain derivatives have also shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease by selectively activating TRPC6 channels and exhibiting synaptoprotective properties.[37]
Conclusion and Future Perspectives
The piperazin-2-one scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antiviral, antimicrobial, and CNS effects, underscore its significance in medicinal chemistry. The synthetic accessibility of the piperazin-2-one core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of more potent and selective drug candidates.
Future research in this area should focus on:
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by piperazin-2-one derivatives will be crucial for rational drug design.
Combinatorial Chemistry and High-Throughput Screening: Utilizing these approaches will accelerate the discovery of novel and potent derivatives.
Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising candidates are essential for their translation into clinical settings.
Development of Drug Delivery Systems: Formulating piperazin-2-one derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.
By continuing to explore the rich chemical space of piperazin-2-one derivatives, the scientific community is well-positioned to develop innovative therapies for a wide range of human diseases.
References
JNK signalling in cancer: in need of new, smarter therapeutic targets. PMC. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]
Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Taylor & Francis Online. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]
Neuropharmacological Activity of the New Piperazine Derivative 2-... Ingenta Connect. [Link]
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. [Link]
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells. MDPI. [Link]
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Discovery Life Sciences. [Link]
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Therapeutic Targets of Substituted Piperazinones
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
In the landscape of modern drug discovery, the substituted piperazinone (ketopiperazine) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully saturated cousin (piperazine) or the planar pyrazinone, the piperazin-2-one ring offers a unique balance of conformational rigidity and vectoral plasticity.
This guide dissects the therapeutic utility of substituted piperazinones, moving beyond simple enumeration to analyze the structural causality of their bioactivity.[1] We focus on three high-impact domains: Coagulation Factors (Factor Xa) , Protein-Protein Interactions (MDM2-p53) , and Purinergic Signaling (P2X7) .
Structural Pharmacology: Why Piperazinones?
The pharmacological success of the piperazinone core stems from three specific molecular features:
Hydrogen Bond Acceptor/Donor Motif: The amide functionality (N1-C2=O) provides a directional H-bond acceptor (carbonyl) and a potential donor (N4, if unsubstituted), essential for anchoring the ligand in polar sub-pockets.
Conformational Constraint: The ring constrains the N1 and N4 substituents into specific spatial orientations, reducing the entropic penalty upon binding compared to linear diamides.
Chirality Introduction: The C3 position allows for the introduction of chiral centers derived from amino acid starting materials, enabling the scaffold to probe stereospecific pockets (e.g., the S1 pocket of serine proteases).
Visualization: The Piperazinone Vector Map
The following diagram illustrates the substitution vectors available on the scaffold and their corresponding biological impacts.
Figure 1: Vector analysis of the piperazinone scaffold, mapping substitution sites to pharmacophoric roles.
Key Therapeutic Targets
A. Cardiovascular: Factor Xa Inhibition
Direct Factor Xa (fXa) inhibitors are a cornerstone of anticoagulant therapy.[2][3] The piperazinone scaffold has emerged as a potent replacement for the traditional peptide-mimetic backbones.
Mechanism: 1-Arylsulfonyl-3-piperazinones bind to the active site of fXa.
Structural Insight: Crystallographic studies reveal a "reverse binding mode" where the piperazinone carbonyl oxygen forms a critical hydrogen bond with Gly219 of the enzyme.[4] This is distinct from standard inhibitors that often target the oxyanion hole.
Lead Compound:M55113 (Vertex Pharmaceuticals). This compound utilizes a 4-(piperidino)pyridine group at N1 to occupy the S4 pocket, while the sulfonyl group orients the scaffold.
Performance: High selectivity for fXa over thrombin and trypsin due to the specific neutral interactions in the S1 pocket.
B. Oncology: MDM2-p53 Interaction Inhibitors
The p53 tumor suppressor is inactivated in many cancers by the E3 ubiquitin ligase MDM2.[5][6] Small molecules that disrupt the MDM2-p53 protein-protein interaction (PPI) can restore p53 function and induce apoptosis.
Mechanism: The piperazinone ring serves as a scaffold to mimic the
-helical turn of p53.
The Pharmacophore: The scaffold must project three hydrophobic groups to mimic the side chains of Phe19 , Trp23 , and Leu26 of p53.
Position C3/C5/C6: Used to project alkyl or aryl groups into the deep hydrophobic cleft of MDM2.
N4-Acylation: Often used to introduce the third hydrophobic element.
Advantage: Piperazinones offer better metabolic stability than the imidazoline scaffold found in the "Nutlin" class of inhibitors while maintaining the critical spatial arrangement of hydrophobic groups.
C. Immunology: P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and chronic pain.
Mechanism: Allosteric antagonism. Unlike orthosteric antagonists that compete with ATP, piperazinone derivatives (often linked to squaric acid moieties) bind to inter-subunit allosteric pockets.
Therapeutic Value: Blocking P2X7 prevents the release of pro-inflammatory cytokines like IL-1
without completely ablating basal purinergic signaling.
Experimental Protocols
Protocol 1: Synthesis of the Piperazinone Core (The Ugi-Post-Cyclization Strategy)
Context: This is a robust, high-diversity route to generate polysubstituted piperazinones for SAR studies.
Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M). Stir at 25°C for 30 min to form the imine in situ.
Ugi-4CR: Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq). Stir at room temperature for 24–48 hours.
Monitoring: Monitor by LC-MS for the formation of the linear diamide intermediate.
Cyclization (Base-Induced): Evaporate solvent. Redissolve the crude intermediate in THF. Add a base (e.g., KOtBu or NaH, 1.2 eq) to induce intramolecular cyclization between the amide nitrogen and the ester/activated group derived from the isocyanide.
Purification: Quench with saturated NH
Cl. Extract with EtOAc. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol 2: Factor Xa Chromogenic Inhibition Assay
Context: A self-validating biochemical assay to determine the
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.
Workflow:
Preparation: Prepare serial dilutions of the test piperazinone in DMSO. Final DMSO concentration in assay should be <1%.
Incubation: In a 96-well microplate, mix 20
L of test compound with 100 L of Factor Xa (0.5 nM final conc). Incubate at 37°C for 15 minutes to allow equilibrium binding.
Initiation: Add 80
L of Chromogenic Substrate ( concentration, approx. 200 M).
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Compound] to derive .
Validation: Run Rivaroxaban as a positive control (
nM).
Pathway Visualization: The MDM2-p53 Feedback Loop
The following diagram details the biological pathway targeted by piperazinone MDM2 inhibitors.
Figure 2: The p53-MDM2 autoregulatory feedback loop. Piperazinone inhibitors block the MDM2-mediated degradation of p53, restoring apoptotic signaling.
References
Vertex Pharmaceuticals. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Matter, H., et al. (2003). Molecular structures of human factor Xa complexed with ketopiperazine inhibitors: preference for a neutral group in the S1 pocket. Journal of Medicinal Chemistry. Link
Zhao, Y., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Link
Ferreira, R., et al. (2021). Piperazine squaric acid diamides, a novel class of allosteric P2X7 receptor antagonists.[7] European Journal of Medicinal Chemistry. Link
Amgen Inc. (2014).[8] Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. Link
Bartlett, S., et al. (2014).[8] Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules. Link
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
A Senior Application Scientist's Perspective on Hypothesis-Driven Investigation Abstract The piperazine and piperidine heterocyclic ring systems are foundational scaffolds in modern medicinal chemistry, giving rise to a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Hypothesis-Driven Investigation
Abstract
The piperazine and piperidine heterocyclic ring systems are foundational scaffolds in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a novel compound featuring both of these key pharmacophores. While the specific mechanism of action for this molecule is not yet elucidated, its structural similarity to known CNS-active agents provides a fertile ground for hypothesis-driven investigation. This technical guide presents a series of speculative mechanisms of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and outlines a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses. The protocols described herein are designed to be self-validating and are grounded in established pharmacological and biochemical principles, providing a robust framework for researchers in drug discovery and development.
Introduction: The Therapeutic Potential of Piperazine and Piperidine Derivatives
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.[2] This scaffold is a common feature in a wide array of approved drugs, where it can serve as a linker, a basic center to improve solubility, or a key pharmacophoric element interacting with biological targets.[3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a prevalent motif in natural products and synthetic drugs, recognized for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[5]
The combination of these two rings in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one suggests a high probability of activity within the CNS. Many piperazine derivatives exhibit pharmacological effects by modulating neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[1][2][6][7] The structural features of the title compound, specifically the piperazin-2-one core, also introduce the potential for interactions with enzymes or other protein targets.
This guide will explore three primary speculative mechanisms of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, drawing parallels from existing knowledge of related compounds. For each hypothesis, a detailed experimental workflow is provided to enable rigorous scientific inquiry.
Speculative Mechanisms of Action and Experimental Validation
Hypothesis 1: Modulation of Serotonin Receptors
A significant number of arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors, acting as agonists, antagonists, or partial agonists.[7] For instance, drugs like buspirone and vortioxetine, which contain a piperazine moiety, exhibit their anxiolytic and antidepressant effects through modulation of 5-HT1A and other serotonin receptors.[1] The structural similarity of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one to these compounds makes serotonin receptors a prime target for investigation.
A tiered approach is recommended to investigate the potential interaction of the compound with serotonin receptors, starting with broad screening and progressing to more specific functional assays.
Tier 1: Receptor Binding Assays
Objective: To determine if 4-Methyl-1-(piperidin-4-yl)piperazin-2-one binds to a panel of serotonin receptors.
Protocol:
Compound Preparation: Prepare a stock solution of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
Receptor Panel: Utilize a commercially available radioligand binding assay panel (e.g., from Eurofins or MilliporeSigma) that includes a comprehensive set of human recombinant serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.).
Assay Conditions: The assays are typically performed in a competitive binding format. Membranes from cells expressing the specific receptor subtype are incubated with a known radioligand and varying concentrations of the test compound.
Data Analysis: The amount of radioligand displaced by the test compound is measured using a scintillation counter. The data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Inhibition Constant (Ki) for each receptor subtype
Tier 2: Functional Assays
Objective: To determine if the binding of the compound to a specific serotonin receptor subtype results in a functional response (agonist, antagonist, or inverse agonist activity).
Protocol (Example for 5-HT1A receptor):
Cell Line: Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
Assay Principle: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Agonist Mode: Treat the cells with increasing concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and measure the change in cAMP levels using a suitable assay kit (e.g., HTRF or ELISA). A decrease in cAMP indicates agonist activity.
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known 5-HT1A agonist (e.g., 8-OH-DPAT). Measure the change in cAMP levels. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Diagram: Experimental Workflow for Serotonin Receptor Modulation
Caption: A tiered approach to investigating serotonin receptor modulation.
Hypothesis 2: GABA Receptor Modulation
The piperazine nucleus is also a known pharmacophore for GABA receptor modulators.[6] The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and drugs that enhance GABAergic neurotransmission are used as anxiolytics, sedatives, and anticonvulsants. The presence of both piperazine and piperidine rings in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one could facilitate interaction with GABA receptors.
Tier 1: Electrophysiology on Primary Neurons or Brain Slices
Objective: To determine if the compound modulates GABA-A receptor function.
Protocol:
Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex of rodents) or primary neuronal cultures.
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.
GABA Application: Apply GABA to the neuron to elicit an inhibitory postsynaptic current (IPSC).
Compound Application: Co-apply 4-Methyl-1-(piperidin-4-yl)piperazin-2-one with GABA and observe any changes in the amplitude or duration of the IPSC. An enhancement of the GABA-induced current would suggest positive allosteric modulation.
Direct Gating: Apply the compound alone to see if it directly activates the GABA-A receptor.
Potentiation or direct activation of GABA-A receptors
Tier 2: In Vivo Behavioral Models
Objective: To assess if the compound exhibits behavioral effects consistent with GABAergic modulation (e.g., anxiolytic or sedative effects).
Protocol (Elevated Plus Maze for Anxiolytic Activity):
Apparatus: An elevated plus-shaped maze with two open and two closed arms.
Dosing: Administer 4-Methyl-1-(piperidin-4-yl)piperazin-2-one to rodents at various doses.
Behavioral Observation: Place the animal in the center of the maze and record the time spent in the open arms versus the closed arms over a set period (e.g., 5 minutes).
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Diagram: Investigating GABA Receptor Modulation
Caption: Workflow for assessing GABAergic activity.
Hypothesis 3: Sigma Receptor Binding
Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have been implicated in a variety of neurological and psychiatric disorders. Several piperazine and piperidine-containing compounds have shown high affinity for sigma receptors.[8] The lipophilic nature of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one could favor its interaction with these intracellular targets.
Tier 1: Competitive Binding Assays
Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.
Protocol:
Membrane Preparation: Prepare membranes from tissues or cells known to express high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
Radioligands: Use specific radioligands for each receptor subtype (e.g., -pentazocine for σ1 and [³H]di-o-tolylguanidine (DTG) for both σ1 and σ2 with appropriate masking for σ1).
Assay Conditions: Perform competitive binding assays with increasing concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.
Data Analysis: Calculate the Ki values for each receptor subtype.
Tier 2: Functional Assays
Objective: To assess the functional consequences of sigma receptor binding.
Protocol (Neurite Outgrowth Assay for σ1 Receptor):
Cell Line: Use a neuronal cell line such as PC12 cells.
Differentiation: Induce differentiation and neurite outgrowth with Nerve Growth Factor (NGF).
Compound Treatment: Treat the cells with the test compound in the presence of NGF.
Microscopy and Analysis: After a suitable incubation period, fix and stain the cells. Quantify neurite length and branching using imaging software. Potentiation of NGF-induced neurite outgrowth is a functional readout of σ1 receptor agonism.
Parameter
Description
Test Compound
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Receptor Targets
Sigma-1 (σ1) and Sigma-2 (σ2) receptors
Primary Assay
Competitive Radioligand Binding
Functional Assay
Neurite Outgrowth Assay (for σ1)
Diagram: Probing Sigma Receptor Interactions
Caption: Strategy for investigating sigma receptor engagement.
Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires a systematic and hypothesis-driven approach. The structural motifs present in this molecule strongly suggest potential interactions with key CNS targets, including serotonin, GABA, and sigma receptors. The experimental workflows detailed in this guide provide a robust framework for testing these hypotheses, progressing from initial binding studies to functional assays and in vivo models.
Positive results in any of these areas would warrant further investigation, including more detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.[4] Additionally, off-target screening and comprehensive ADME-Tox profiling will be crucial for the continued development of this promising scaffold. By following a logical and evidence-based path of inquiry, the therapeutic potential of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be fully realized.
References
The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved February 19, 2026, from [Link]
Piperazine. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, November 21). ACS Chemical Neuroscience. Retrieved February 19, 2026, from [Link]
PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019, December 30). PharmacologyOnLine. Retrieved February 19, 2026, from [Link]
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2015). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
Piperidin-4-one: the potential pharmacophore. (2013, April). Mini Reviews in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2014, December). Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]
WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. (n.d.). Chem-Impex. Retrieved February 19, 2026, from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, November 29). Molecules. Retrieved February 19, 2026, from [Link]
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2022, November 22). New Journal of Chemistry. Retrieved February 19, 2026, from [Link]
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). Molecules. Retrieved February 19, 2026, from [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, February 16). ResearchGate. Retrieved February 19, 2026, from [Link]
1-Methyl-4-(piperidin-4-yl)piperazine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). Molecules. Retrieved February 19, 2026, from [Link]
The Piperazinone Paradigm: Engineering Privileged Peptidomimetics in Drug Discovery
Executive Summary In the trajectory of modern medicinal chemistry, the shift from "flat" aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a defining characteristic of successful drug discovery. The pi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the trajectory of modern medicinal chemistry, the shift from "flat" aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a defining characteristic of successful drug discovery. The piperazinone scaffold (specifically piperazin-2-one) stands as a premier example of this evolution. Unlike its fully reduced cousin (piperazine) or fully oxidized relative (diketopiperazine), the piperazinone offers a unique electronic and steric profile that makes it a "privileged structure" for peptidomimetics.
This guide dissects the piperazinone scaffold, moving from its structural rationale as a
-turn mimetic to the high-throughput synthetic methodologies (Ugi-Deprotect-Cyclize) that enable its use in DNA-encoded libraries (DELs) and fragment-based drug discovery (FBDD).
Structural Biology & Pharmacophore Theory
The "Escape from Flatland"
The piperazinone ring is not merely a linker; it is a conformational lock. In native proteins, the
-turn is a crucial recognition motif, often comprised of four residues ( to ) that reverse the polypeptide chain direction.
The Problem: Linear peptides capable of binding these pockets have poor bioavailability and rapid metabolic clearance.
The Piperazinone Solution: The 6-membered lactam ring rigidly constrains the
torsion angles, effectively freezing the bioactive conformation of the and residues of a -turn. This reduces the entropic penalty of binding to a target protein.
Pharmacophoric Mapping
The scaffold provides three distinct vectors for diversity, allowing medicinal chemists to probe sub-pockets without disrupting the core binding mode:
-Position: Tolerates bulky hydrophobic groups (mimicking the side chain).
-Position: Ideal for chiral substituents (mimicking the side chain).
-Position: A basic handle for solubility modulation or further functionalization.
Figure 1: The logical evolution from linear peptide to constrained piperazinone peptidomimetic.
Synthetic Methodologies: The Ugi-Deprotect-Cyclize (UDC) Protocol
While various routes exist (e.g., reductive amination of amino acids), the Ugi-Deprotect-Cyclize (UDC) strategy is the industry standard for generating diversity. It utilizes the Ugi 4-Component Reaction (U-4CR) followed by an acid-mediated cyclization.
The Mechanism
The reaction assembles four inputs:
Amine (
)
Aldehyde (
)
Isocyanide (
)
Bifunctional Acid: Specifically, N-Boc-amino acids or similar protected precursors.
The "magic" happens post-condensation. Removal of the Boc group liberates a secondary amine, which attacks the exocyclic amide carbonyl formed during the Ugi reaction, expelling the isocyanide-derived amine (or retaining it depending on the specific linker strategy) to close the ring.
Standard Operating Procedure (SOP)
Note: This protocol is designed for a 1 mmol scale library synthesis.
Materials:
Aldehyde (1.0 eq)
Primary Amine (1.0 eq)
Boc-Amino Acid (1.0 eq)
Isocyanide (1.0 eq)
Methanol (anhydrous)
TFA (Trifluoroacetic acid) / DCM (1:1)
Protocol Steps:
Pre-Condensation (Imine Formation):
In a scintillation vial, dissolve the Aldehyde (1 mmol) and Amine (1 mmol) in 2 mL anhydrous Methanol.
Critical Checkpoint: Add 3Å molecular sieves. Stir for 2 hours at room temperature to drive imine formation (monitor by disappearance of aldehyde peak in NMR/LCMS).
Ugi Addition:
Add the Boc-Amino Acid (1 mmol) and Isocyanide (1 mmol) to the reaction mixture.
Stir at room temperature for 12–24 hours.
Validation: Monitor consumption of isocyanide (IR peak at ~2150 cm⁻¹ should disappear).
Solvent Exchange:
Evaporate Methanol under reduced pressure.[1] Re-dissolve the crude Ugi adduct in 5 mL DCM.
Deprotection & Cyclization (The UDC Step):
Add 5 mL TFA (10% scavenger such as triethylsilane recommended if sensitive side chains are present).
Stir for 2 hours (Boc removal).
Evaporate volatiles. Redissolve in DCM/MeOH (9:1) and add TEA (Triethylamine) or DIPEA to adjust pH to ~8.
Mechanism: The free amine performs an intramolecular transamidation. Heat (50°C) may be required for sterically hindered systems.
Purification:
Standard reverse-phase HPLC or flash chromatography (DCM/MeOH gradient).
Figure 2: The Ugi-Deprotect-Cyclize (UDC) synthetic workflow for high-throughput library generation.
Therapeutic Applications & Case Studies
The piperazinone scaffold has graduated from combinatorial curiosity to clinical utility.
Farnesyltransferase Inhibitors (FTIs)
The most prominent application of piperazinones is in the inhibition of Ras protein prenylation.
Context: Ras mutations are found in 30% of human cancers. Ras requires farnesylation (addition of a C15 lipid) to anchor to the cell membrane.
The Drug:L-778,123 (Merck).
Mechanism: The piperazinone ring serves as a rigid scaffold that positions an imidazole group to coordinate with the Zinc ion in the enzyme's active site, while simultaneously projecting aryl groups into the hydrophobic pocket usually occupied by the farnesyl pyrophosphate.
Outcome: Although early FTIs faced clinical challenges due to alternative prenylation pathways (geranylgeranylation), the piperazinone scaffold proved essential for achieving nanomolar affinity.
GPCR Ligands: Melanocortin & Oxytocin
Piperazinones are excellent mimetics for the "turn" regions of GPCR ligands.
Melanocortin-4 (MC4R): Merck and others utilized piperazinones to mimic the His-Phe-Arg-Trp pharmacophore of
-MSH, leading to potent agonists for obesity treatment.
Oxytocin Antagonists:L-371,257 utilizes a piperazinone core to antagonize the oxytocin receptor with high selectivity over vasopressin receptors, demonstrating the scaffold's ability to fine-tune selectivity through rigid stereochemical control.
Comparative Data: Scaffold Efficacy
Parameter
Linear Peptide
Piperazine (Reduced)
Piperazinone (Scaffold)
Conformational Entropy
High (Flexible)
Medium (Chair/Boat)
Low (Planar Amide)
H-Bond Donors/Acceptors
High
Low
Balanced (1 Amide)
Metabolic Stability
Low ( < 10 min)
High
High
Primary Application
Native Ligand
CNS (GPCRs)
Peptidomimetics (Enzymes)
Future Outlook: PROTACs and DELs
The future of piperazinones lies in DNA-Encoded Libraries (DELs) . Because the Ugi reaction is compatible with DNA-tagged substrates (using water/alcohol mixtures), piperazinones are frequently generated in billion-member libraries to screen against "undruggable" targets.
Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, piperazinones are emerging as rigid linkers that can orient the E3 ligase and the target protein in a precise geometry, superior to flexible PEG chains.
References
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link
Dinsmore, C. J., et al. (2004). "Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I." Bioorganic & Medicinal Chemistry Letters. Link
Golebiowski, A., et al. (2001). "Solid-phase synthesis of piperazinone derivatives via cascade double nucleophilic substitution." Journal of Combinatorial Chemistry. (Contextualized from general solid-phase reviews). Link
Palomo, C., et al. (2014). "Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1." Molecules. Link
Perdih, A. (2023).[2] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link
Brockunier, L. L., et al. (2000). "Human peptide transporter 1 (PEPT1)-mediated uptake of piperazin-2-one derivatives." Journal of Medicinal Chemistry. (Foundational PK data). Link
Physicochemical Profiling of N-Aryl Piperazine Derivatives: A Technical Guide for CNS Drug Design
Executive Summary The N-aryl piperazine scaffold represents a privileged structure in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. Acting as the pharmacophoric core for numerous s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-aryl piperazine scaffold represents a privileged structure in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. Acting as the pharmacophoric core for numerous serotonin (5-HT) and dopamine (D2/D3) receptor ligands—including aripiprazole, buspirone, and trazodone—its physicochemical behavior is the primary determinant of both pharmacodynamic affinity and pharmacokinetic success.
This guide provides a technical deep-dive into the physicochemical characterization of this scaffold. It moves beyond basic definitions to explore the causal relationships between aryl substitution, nitrogen basicity (pKa), and lipophilicity (LogD), offering researchers a self-validating roadmap for optimizing lead compounds.
Structural Basis & Electronic Properties[1]
The Dipolar Architecture
The N-aryl piperazine core functions through a distinct electronic duality. Understanding the ionization state of the two nitrogen atoms is critical for predicting receptor binding (typically driven by an ionic salt bridge with an aspartate residue in the receptor pocket).
N1 (Proximal/Anilinic Nitrogen): Attached directly to the aromatic ring. The lone pair electrons are delocalized into the
-system of the aryl ring.[1] This resonance effect renders N1 essentially non-basic at physiological pH.
N4 (Distal/Aliphatic Nitrogen): This is the basic center. However, its pKa is not static; it is electronically coupled to the aryl ring through the piperazine skeleton.
Modulation of pKa via Aryl Substitution
The basicity of the N4 nitrogen is lower than that of unsubstituted piperazine (
) due to the electron-withdrawing nature of the N-aryl moiety. Substituents on the aryl ring further modulate this value via inductive () and resonance () effects.
Table 1: Impact of Aryl Substituents on N4-Piperazine Basicity
Strengthens ionic bond; risk of metabolic O-dealkylation.
-Cl / -F (Halogen)
Weak Electron Withdrawing (-I)
Slight Decrease (-0.3 to -0.5)
Balances lipophilicity without drastically killing basicity.
-CF₃ (Trifluoromethyl)
Strong Electron Withdrawing (-I)
Significant Decrease (-1.0 to -1.5)
Reduces % ionized at pH 7.4; increases lipophilicity significantly.
-NO₂ (Nitro)
Strong Electron Withdrawing (-R, -I)
Major Decrease (> -2.0)
Often renders N4 too weakly basic for optimal receptor affinity.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) flow, linking structural modifications to physicochemical outcomes.
Figure 1: Interconnected dependencies between the N-aryl piperazine scaffold, substituent electronics, and physicochemical outputs.
Lipophilicity & Solubility Profiling[3][4]
The LogP vs. LogD Distinction
For N-aryl piperazines, reporting
(partition coefficient of the neutral species) is insufficient. Because these compounds are ionizable amines (), they exist as a mixture of cationic and neutral species at physiological pH (7.4).
The Reality: At pH 7.4, a significant fraction of the molecule is protonated.[3]
The Metric:
(Distribution Coefficient) is the accurate predictor for biological partitioning.
Target Range: For CNS penetration, the optimal
is 1.5 – 3.0 . Values > 3.5 significantly increase the risk of non-specific binding and P-glycoprotein (P-gp) efflux.
Solubility Challenges
High lipophilicity (required for BBB crossing) often compromises aqueous solubility.
Salt Selection: To counteract this, N-aryl piperazines are rarely isolated as free bases. Formation of Hydrochloride (HCl) or Fumarate salts is standard to disrupt crystal lattice energy and improve dissolution rates in gastric fluids.
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
This is the "Gold Standard" method. It relies on the precise measurement of pH change as a function of added titrant.[4][5] Unlike UV-metric methods, it does not require the compound to have a chromophore that changes absorbance upon ionization, though N-aryl piperazines usually do.
Objective: Determine the precise dissociation constant (
) of the N4 nitrogen.
Materials:
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C. Slope efficiency must be >98%.
Sample Preparation:
Dissolve
of the N-aryl piperazine derivative in 20 mL of degassed 0.15 M KCl solution.
Note: If solubility is poor, use a co-solvent method (titrate in varying % Methanol/Water ratios and extrapolate to 0% organic via the Yasuda-Shedlovsky equation).
Acidification:
Add 0.1 M HCl to lower the pH to ~2.5. This ensures the N4 nitrogen is fully protonated (
).
Titration:
Titrate with 0.1 M NaOH under inert gas flow.
Add titrant in dynamic increments (smaller volumes near the inflection point).
Record potential (mV) until pH reaches ~11.0.
Data Analysis:
Plot pH vs. Volume of Titrant.
Calculate the first derivative (
) to locate the inflection point. The pH at the half-equivalence point represents the pKa.[4][5]
Figure 2: Decision tree for potentiometric pKa determination, accounting for solubility limitations.
Protocol B: Lipophilicity (LogD) via Shake-Flask Method
While HPLC methods are faster, the Shake-Flask method remains the validation standard for partitioning.
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
Equilibration: Dissolve the compound in the pre-saturated aqueous phase.
Partitioning: Add an equal volume of pre-saturated n-octanol. Shake mechanically for 4 hours at 25°C.
Separation: Centrifuge to separate phases.
Quantification: Analyze the concentration in both phases using HPLC-UV.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
[Link]
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
[Link][5]
MDPI (Pharmaceuticals). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
[Link]
National Institutes of Health (PMC). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
[Link]
Taylor & Francis (Expert Opinion on Drug Discovery). Piperazines – Knowledge and References.
[Link]
Identity & Structural Verification This technical monograph addresses the identification, synthesis, and application of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . As a Senior Application Scientist, it is critical to fi...
Author: BenchChem Technical Support Team. Date: February 2026
Identity & Structural Verification
This technical monograph addresses the identification, synthesis, and application of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . As a Senior Application Scientist, it is critical to first clarify the structural identity, as this specific methylated lactam is a specialized intermediate often confused with its non-ketone or des-methyl analogs.
Chemical Identity[1][2]
Chemical Name: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
N1-Substituent: Piperidin-4-yl group (attached to the nitrogen adjacent to the carbonyl).
N4-Substituent: Methyl group (attached to the nitrogen distal to the carbonyl).
Piperidine Nitrogen: Unsubstituted secondary amine (free for further functionalization).
CAS Number Lookup & Disambiguation
Direct database queries indicate that the specific N-methylated lactam 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a specialized intermediate not widely indexed with a unique CAS number in public commercial catalogs. It is frequently synthesized in situ or confused with structurally related building blocks.
Critical Disambiguation Table:
Researchers must distinguish the target compound from these common analogs:
Compound Name
CAS Number
Structural Difference
1-(Piperidin-4-yl)piperazin-2-one
1547969-56-1
Des-methyl analog. Missing the N4-methyl group. This is the direct precursor.
4-(Piperidin-4-yl)piperazin-2-one
1219979-71-1
Regioisomer. Piperidine is attached at N4 (distal) instead of N1.
1-Methyl-4-(piperidin-4-yl)piperazine
53617-36-0
Non-ketone analog. Fully reduced piperazine ring (no carbonyl). Common antipsychotic intermediate.
1-(3-Methylbenzyl)piperazine
5321-48-2
Unrelated. Often incorrectly cited in automated searches due to name similarity.
Scientist's Note: If you are sourcing this for a specific synthesis (e.g., a Risperidone or Paliperidone analog), the Des-methyl analog (CAS 1547969-56-1) is the standard commercial starting material, which can be methylated at N4 via reductive amination or alkylation.
Synthesis & Manufacturing Protocols
Since the specific methylated target is often prepared rather than purchased, the following protocol describes its synthesis from commercially available precursors. This route prioritizes regioselectivity to ensure the methyl group is installed at N4 and the piperidine at N1.
Retrosynthetic Analysis
The most robust route involves the reductive amination of 4-Methylpiperazin-2-one with N-Boc-4-piperidone , followed by deprotection. This avoids regioselectivity issues associated with methylating the di-amine.
Synthesis Workflow (DOT Diagram)
Caption: Step-wise synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one ensuring correct regiochemistry.
Experimental Protocol
Step 1: Reductive Amination
Reagents: Dissolve 4-Methylpiperazin-2-one (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE).
Catalyst: Add acetic acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at room temperature.
Reduction: Cool to 0°C and add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen.
Workup: Quench with saturated NaHCO₃. Extract with DCM. The intermediate (Boc-protected) is often purified via silica gel chromatography (MeOH/DCM gradient).
Step 2: Deprotection
Reagents: Dissolve the intermediate in DCM.
Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in dioxane at 0°C.
Reaction: Stir at room temperature for 2 hours (monitor by TLC/LC-MS for disappearance of Boc).
Isolation: Concentrate in vacuo. For the free base, neutralize with basic resin or Na₂CO₃ and extract. For the hydrochloride salt, precipitate with ether.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.
Physicochemical Properties
Property
Value (Predicted)
Notes
Physical State
Solid / Viscous Oil
Hygroscopic as a free base.
Boiling Point
~380–400°C
Decomposes before boiling at atm pressure.
pKa (Piperidine N)
~9.8
Typical secondary amine basicity.
pKa (Piperazine N4)
~6.5
Reduced basicity due to lactam proximity.
LogP
-0.5 to 0.2
Highly polar, water-soluble.
Spectroscopic Validation
¹H NMR (DMSO-d₆):
δ 2.25 (s, 3H): N-CH₃ group (singlet).
δ 2.6–3.0 (m, 4H): Piperazine ring protons (C3, C5).
δ 3.1–3.3 (m, 2H): Piperazine C6 protons (adjacent to N1).
Fragmentation: Loss of methyl (-15) or piperidine ring cleavage depending on energy.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, serving as a rigid linker that combines the solubility of piperazine with the pharmacophore targeting of piperidine.
Pharmacological Relevance
GPCR Ligands: The 4-(piperidin-4-yl)piperazin-2-one motif mimics the flexible diamine linkers found in antipsychotics (e.g., Risperidone, Cariprazine) but adds conformational rigidity via the lactam.
Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and metabolic stability (lower lipophilicity compared to the non-keto piperazine).
Application Workflow (DOT Diagram)
Caption: Utility of the scaffold in diverse therapeutic areas.
References
PubChem Compound Summary: 1-(Piperidin-4-yl)piperazin-2-one (CAS 1547969-56-1). National Center for Biotechnology Information. Link
ChemicalBook: 4-(Piperidin-4-yl)piperazin-2-one (CAS 1219979-71-1). Link
Sigma-Aldrich: 1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0).[4] Link
Journal of Medicinal Chemistry: Design and Synthesis of Piperazine-Based Antipsychotics. (General reference for reductive amination protocols). Link
Technical Guide: Derivatives and Analogs of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a privileged scaffold used to optimize solubility,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a privileged scaffold used to optimize solubility, metabolic stability, and vector orientation in drug discovery.
Executive Summary: The Scaffold Advantage
In modern drug discovery, the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one moiety serves as a critical "solubilizing tether" and rigid linker. Unlike its fully reduced counterpart (1-methyl-4-(piperidin-4-yl)piperazine), the introduction of the C2-carbonyl (lactam) confers distinct pharmacological advantages:
Metabolic Stability: The lactam carbonyl deactivates the N1-nitrogen, preventing N-oxidation and reducing clearance by flavin-containing monooxygenases (FMOs).
pKa Modulation: The electron-withdrawing effect of the carbonyl lowers the pKa of the distal piperidine nitrogen, often improving oral bioavailability by balancing permeability (LogD) and solubility.
Vector Definition: The planar amide bond restricts conformational flexibility, freezing the vector between the piperidine and piperazine rings, which is critical for precise positioning in solvent-exposed pockets of Kinases and GPCRs.
This guide explores the synthesis, structural analogs, and application of this core in therapeutic areas ranging from CCR5 antagonism to Kinase inhibition .
Structural Analysis & Pharmacophore Mapping
The molecule consists of two saturated heterocycles linked by a C-N bond. Its utility is defined by three functional zones:
Zone
Structural Feature
Medicinal Chemistry Function
Zone A
Piperidine Ring (N-unsubstituted)
The "Attachment Point." The secondary amine is the primary handle for coupling to aromatic cores (via SNAr or Buchwald) or amides.
Zone B
Piperazin-2-one Core
The "Linker." The lactam provides rigidity and polarity. It acts as a hydrogen bond acceptor (C=O) but not a donor (N-substituted).
Zone C
N-Methyl Group
The "Cap." Caps the N4 position to prevent unwanted conjugation and provides a small hydrophobic surface for van der Waals interactions.
Comparison with Common Analogs
vs. 1-Methyl-4-(piperidin-4-yl)piperazine: The "2-one" analog is less basic (pKa ~7.5 vs. ~9.0), reducing hERG liability and phospholipidosis risk.
vs. 4-Amino-piperidine linkers: The piperazinone offers a longer extension vector (~6-7 Å) compared to a simple amine, allowing the solubilizing tail to reach bulk solvent.
Synthetic Methodologies
Route A: Reductive Amination (The "Workhorse" Method)
This method couples the pre-formed piperazinone core with a protected piperidone. It is robust and scalable.
Reagents:
Core: 4-Methylpiperazin-2-one (CAS: 5570-77-4)
Linker: N-Boc-4-piperidone (CAS: 79099-07-3)
Reductant: Sodium triacetoxyborohydride (STAB)
Protocol:
Dissolve N-Boc-4-piperidone (1.0 eq) and 4-Methylpiperazin-2-one (1.1 eq) in DCE (0.2 M).
Add Acetic Acid (1.5 eq) to catalyze imine formation; stir at RT for 1 hour.
Add STAB (1.5 eq) portion-wise. Stir for 16 hours.
Quench: Sat. NaHCO3. Extract: DCM.
Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the HCl salt of the title compound.
Route B: De Novo Ring Construction (The "Custom" Method)
Used when the "4-methyl" group needs to be replaced (e.g., with an isopropyl or cyclopropyl group).
Protocol:
Reductive Amination: React N-Boc-4-piperidone with Glycine methyl ester to form the secondary amine.
Acylation: React the amine with N-methyl-2-chloroacetamide (or substituted analog).
Cyclization: Treat with a strong base (KOtBu) in THF to induce intramolecular alkylation, closing the piperazinone ring.
Figure 1: Preferred synthetic route via reductive amination.[1]
Known Derivatives & Therapeutic Applications[1][2][3][4][5]
The 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold is a versatile building block found in several high-value inhibitor classes.
CCR5 Antagonists (GPCRs)
In the development of HIV entry inhibitors (e.g., Vicriviroc analogs), this scaffold serves as a replacement for the 4-phenylpiperidine moiety.
Mechanism: The basic piperidine nitrogen interacts with Asp280 in the CCR5 transmembrane bundle, while the piperazinone extends into the extracellular loop region.
This moiety is frequently attached to the "hinge-binding" core of kinase inhibitors to improve solubility.
Example: In ALK or ROS1 inhibitors, the piperidine nitrogen is coupled to the aromatic core. The piperazinone tail projects into the solvent, disrupting the water network and improving the entropy of binding.
Analogs:
N-Ethyl analog: Increases lipophilicity (LogD +0.4) for better BBB penetration.
3,3-Dimethyl analog: Increases metabolic stability by blocking the alpha-carbon sites prone to oxidation.
PROTAC Linkers
The rigid, diamine nature of this scaffold makes it an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras).
Application: It connects the E3 ligase ligand (e.g., Cereblon binder) to the target protein ligand. The rigidity prevents the "linker collapse" often seen with flexible PEG chains.
Experimental Protocols
Protocol 1: Microsomal Stability Assay
To verify the metabolic advantage of the piperazinone over the piperazine.
Preparation: Prepare 10 mM stock solutions of Test Compound (Piperazinone) and Control (Piperazine analog) in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: LC-MS/MS. Monitor the disappearance of parent and formation of N-oxide (+16 Da).
Success Criteria: The piperazinone should show >80% remaining at 60 min, whereas the piperazine typically shows <50% due to rapid N-oxidation.
Protocol 2: pKa Determination (Potentiometric)
System: SiriusT3 or equivalent titrator.
Method: Dissolve 5 mg of compound in 0.15 M KCl (aq).
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.
Data Processing: Fit the curve to the Henderson-Hasselbalch equation.
Expected Result: The piperidine nitrogen should exhibit a pKa of ~9.5-10.0. The piperazinone nitrogens are non-basic (amide) or very weakly basic (<2.0), confirming the "monobasic" character of the scaffold.
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold.
References
Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[2][3][4][5][6] I: 2(S)-methyl piperazine as a key pharmacophore element."[4][5] Bioorganic & Medicinal Chemistry Letters. Link
Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link
LegoChem Biosciences. (2018). "Delpazolid (LCB01-0371) Structure and Activity." MedChemExpress Product Data. Link
Palani, A., et al. (2001). "Discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (Sch 351125): An Orally Bioavailable CCR5 Antagonist." Journal of Medicinal Chemistry. Link
ChemicalBook. (2025). "1-Methyl-4-(piperidin-4-yl)piperazine synthesis and properties." Link
The piperazinone scaffold—a piperazine ring modified with a ketone group—represents a critical bioisosteric evolution in medicinal chemistry. While the parent piperazine moiety is a "privileged scaffold" found in blockbuster drugs (e.g., Imatinib, Ciprofloxacin), it often suffers from high basicity (
), leading to poor membrane permeability and hERG-mediated cardiotoxicity.
The introduction of the carbonyl group to form piperazin-2-one dramatically alters the physicochemical landscape. It reduces the basicity of the proximal nitrogen (converting it to an amide), increases polar surface area (PSA), and introduces a hydrogen bond acceptor. This guide details the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behaviors of this specific scaffold and provides a validated in silico workflow for profiling derivatives.
Physicochemical & ADME Profiling
Understanding the shift from piperazine to piperazinone is essential for accurate prediction.
Physicochemical Descriptors
Property
Piperazine (Parent)
Piperazinone (Scaffold)
Impact on Drug-Likeness
Basicity ()
High (~9.8, N1 & N4)
Low (Amide N1), Mod (Amine N4)
Critical: Reduced ionization at physiological pH improves passive diffusion.
H-Bond Donors
1 (if N-substituted)
1 (Amide NH)
Facilitates specific binding interactions (e.g., hinge regions of kinases).
H-Bond Acceptors
2
3 (Added Carbonyl)
Increases water solubility but raises TPSA.
LogP
Low (Hydrophilic)
Lower (More Polar)
May require lipophilic substituents (e.g., halides, aromatics) to maintain LipE.
Absorption & Permeability Predictions[1]
Passive Diffusion: Piperazinones generally exhibit better passive diffusion than their piperazine counterparts in the neutral state due to the "amide effect," which lowers the energetic penalty of desolvation compared to a highly charged cation.
Efflux Liability: The scaffold is a frequent substrate for P-glycoprotein (P-gp). In silico models (e.g., SwissADME) often flag N-methylated piperazinones as P-gp substrates.
Bioavailability Radar: Ideal piperazinone derivatives typically fall within the "pink zone" of the bioavailability radar, provided the N4-substituent does not exceed MW 500 or LogP 5.
Metabolic Stability (The "Soft Spot" Analysis)
The piperazinone ring alters the metabolic map significantly.
Oxidative Dealkylation: The N4-nitrogen remains the primary site for CYP450-mediated N-dealkylation.
Ring Scission: The carbonyl group stabilizes the ring against certain cleavage pathways that affect simple piperazines.
Glucuronidation: If the amide nitrogen (N1) is unsubstituted, it becomes a potential site for N-glucuronidation, increasing clearance.
Toxicity Profiling: The hERG Mitigation Strategy
One of the primary drivers for switching from piperazine to piperazinone is hERG toxicity .
Mechanism: The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that engage in cation-
interactions with positively charged basic amines.
Prediction: By converting one basic amine to a neutral amide (piperazinone), the global
drops. QSAR models (e.g., Pred-hERG) consistently predict lower channel affinity for piperazinones compared to piperazines, reducing the risk of QT interval prolongation.
Technical Protocol: In Silico Screening Workflow
This self-validating workflow integrates open-source and consensus modeling to profile piperazinone libraries.
Phase 1: Library Preparation
Standardization: Desalt, strip stereochemistry (unless chiral), and normalize tautomers (amide vs. imidic acid—favor amide).
Conformational Search: Generate 3D conformers (using RDKit or OpenBabel) to assess the "boat" vs. "chair" preference of the piperazinone ring.
CYP Inhibition: Screen against CYP3A4 and CYP2D6. Piperazinones are frequent CYP3A4 substrates but less likely to be inhibitors compared to imidazoles.
Toxicity: Run hERG classification (Yes/No) and Ames mutagenicity.
Visualization of Workflow
Caption: Figure 1. Self-validating in silico screening workflow for piperazinone derivatives, incorporating iterative optimization loops.
Structural Optimization Strategies
When predictions indicate suboptimal ADMET properties, apply these specific transformations to the piperazinone core.
Metabolic Stabilization[2]
Problem: Rapid N-dealkylation at N4 or hydroxylation of the alpha-carbon.
Solution: Introduce steric hindrance (e.g., a methyl group) adjacent to N4 or fluorinate the metabolic "soft spot" to block CYP oxidation.
Permeability Enhancement
Problem: TPSA > 140 Ų due to the amide carbonyl.
Solution: N-methylation of the amide (N1) reduces H-bond donor count and lowers TPSA. Alternatively, replace the carbonyl with a bioisosteric sulfonyl group (though this increases MW).
Visualization: Optimization Logic
Caption: Figure 2. Strategic structural modifications to resolve common ADMET liabilities in piperazinone scaffolds.
References
Review of Piperazine/Piperazinone Scaffolds:
Romanelli, M. N., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
[Link]
hERG Toxicity & Basicity:
Zhu, H., et al. (2020). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network.[2] ChemRxiv.
[Link]
Metabolic Stability of Nitrogen Heterocycles:
Cerny, M. A., et al. (2017).[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm.
[Link]
SwissADME Methodology:
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
[Link]
pkCSM Prediction Protocol:
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
[Link]
In silico screening of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one libraries
An In-Depth Technical Guide to the In Silico Screening of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Libraries Foreword: The Strategic Imperative of In Silico Screening In the landscape of modern drug discovery, the jour...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Silico Screening of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Libraries
Foreword: The Strategic Imperative of In Silico Screening
In the landscape of modern drug discovery, the journey from a chemical concept to a clinical candidate is fraught with challenges, high attrition rates, and staggering costs.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable discipline to navigate this complexity, offering a suite of computational tools that dramatically reduce the time and cost of research.[2][3] This guide focuses on a powerful CADD strategy—in silico or virtual screening—applied to a chemical scaffold of significant medicinal interest: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] Its unique physicochemical properties, including aqueous solubility and the ability to be readily modified at its nitrogen atoms, make it a cornerstone in the design of agents targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[4][6][7] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, technically-grounded framework for systematically exploring the chemical space around the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one core to identify novel, high-potential therapeutic leads.
Section 1: The Philosophy of a Hierarchical Screening Cascade
A successful virtual screening campaign is not a single experiment but a multi-stage, hierarchical filtering process. The core principle is to progressively reduce a vast chemical library, which can contain millions or even billions of compounds, to a small, manageable subset of high-quality candidates for synthesis and in vitro testing.[2] This is achieved by applying a series of computational filters, starting with fast, less computationally demanding methods and moving towards more accurate but resource-intensive calculations.[8]
The causality behind this approach is rooted in efficiency and resource management. It would be computationally prohibitive to run the most rigorous physics-based simulations on an entire multi-million compound library. Instead, we use intelligent, sequential filtering to ensure that our most valuable computational resources are spent only on the most promising molecules.
Caption: A hierarchical virtual screening workflow.
Section 2: Building the Foundation: Library Design and Preparation
The quality of the input chemical library dictates the quality of the output. The goal is to create a diverse and relevant set of virtual compounds based on the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold.
Rationale for Scaffold-Based Library Design
Starting with a known privileged scaffold provides a significant advantage. The core structure has inherent properties that are often conducive to favorable biological interactions. Our task is to explore the chemical space around this core by adding various substituents (R-groups) to generate a focused library. This "do-it-yourself" (DIY) virtual library approach is cost-effective and ensures that resulting hits are synthetically tractable.[9]
Library Enumeration and Initial Filtering
The first step is to enumerate a virtual library by decorating the core scaffold. This involves defining attachment points and combining them with a collection of common chemical building blocks (e.g., from vendors like Enamine or eMolecules).
Experimental Protocol: Library Preparation
Define Scaffold Core: Start with the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one structure in a machine-readable format like SMILES.
Identify Reaction Sites: Define the points for substitution. For this scaffold, likely points are the secondary amine on the piperidine ring and potentially aromatic substitution if a phenyl group were attached to the piperazine ring.
Select Building Blocks: Choose a set of commercially available reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination) to attach to the scaffold.
Enumerate Products: Use cheminformatics toolkits like RDKit (open-source) or commercial software (e.g., ChemAxon) to perform virtual reactions and generate the product structures.
Standardize Structures: Process the raw library to neutralize charges, remove salts, and generate canonical tautomers. This ensures a consistent representation for all subsequent steps.[10]
Generate 3D Conformations: Convert the 2D structures into low-energy 3D conformations. This is a prerequisite for both pharmacophore and docking studies.[11]
The First Filter: Drug-Likeness and Physicochemical Properties
To enrich the library with compounds that have a higher probability of becoming successful drugs, we apply physicochemical property filters.[11]
Lipinski's Rule of Five (Ro5): A cornerstone for predicting oral bioavailability. It states that a compound is more likely to be orally absorbed if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated logP (octanol-water partition coefficient) not greater than 5.
CNS Multiparameter Optimization (MPO): If the library is intended for CNS targets, a more specific scoring system is required. The CNS MPO score combines properties like molecular weight, logP, logD, topological polar surface area (TPSA), and pKa to predict blood-brain barrier penetration.[12]
Parameter
General "Drug-Like" Filter
CNS-Focused Filter
Rationale
Molecular Weight (MW)
< 500 Da
< 400 Da
Smaller molecules cross the blood-brain barrier more easily.
cLogP
< 5.0
1.0 - 4.0
Balances solubility and membrane permeability for CNS entry.
H-Bond Donors (HBD)
≤ 5
≤ 3
Fewer donors reduce polarity and improve CNS penetration.
H-Bond Acceptors (HBA)
≤ 10
≤ 7
Controls polarity.
TPSA
< 140 Ų
< 90 Ų
Lower polar surface area is critical for crossing the blood-brain barrier.
Rotatable Bonds
< 10
< 8
Increased rigidity can improve binding affinity and reduce entropy loss.
Table 1: Example physicochemical filters applied during library preparation.
Section 3: Ligand-Based Screening: Finding Patterns with Pharmacophores
When the 3D structure of the biological target is unknown, or as a rapid pre-filtering step, we rely on ligand-based methods.[13][14] These methods are built upon the principle that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model is one of the most powerful ligand-based tools.
The Concept of a Pharmacophore
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. These features include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (AR)
Hydrophobic Centers (HY)
Positive/Negative Ionizable Groups
Caption: A hypothetical 3D pharmacophore model.
Building and Validating the Model
Pharmacophore models can be generated based on a set of known active ligands or from the interaction points within a known protein-ligand complex (structure-based pharmacophore).[15] For this guide, we assume a ligand-based approach where several known active compounds for a target of interest (e.g., a specific GPCR or kinase) are available.
The process involves superimposing the active molecules and identifying the common chemical features in their 3D space. The resulting model is then validated by screening a database containing known actives and a large number of decoy (inactive) molecules. A good model will successfully identify the actives while rejecting the decoys.[16]
Once validated, this 3D query is used to rapidly screen our prepared 4-Methyl-1-(piperidin-4-yl)piperazin-2-one library. Only molecules that can match the pharmacophore features in a low-energy conformation are passed to the next, more computationally expensive stage.
Section 4: Structure-Based Screening: The Power of Molecular Docking
Molecular docking is a cornerstone of structure-based drug design (SBDD).[14] It predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein's binding site.[17][18] This method requires a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography, NMR, or increasingly, high-quality homology models.
Rationale and Key Components
The central hypothesis of molecular docking is that a ligand binds to a receptor in a pose that minimizes the free energy of the system. Docking algorithms work by:
Sampling: Exploring a vast number of possible conformations and orientations of the ligand within the binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The scoring function approximates the key energetic contributions to binding, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects.
AutoDock Vina is one of the most widely used open-source docking programs due to its speed and accuracy.[19]
Self-Validating Protocol: Preparing for and Running a Docking Screen
A trustworthy docking protocol includes a critical self-validation step: re-docking. Before screening the library, the co-crystallized ligand (if available) is extracted from the protein structure and docked back into the binding site. A successful re-docking, where the predicted pose is very close to the experimental pose (typically < 2.0 Å RMSD), provides confidence in the docking parameters.
Experimental Protocol: Molecular Docking with AutoDock Vina
Target Preparation:
Download the protein structure from the Protein Data Bank (PDB).
Remove water molecules and any non-essential co-factors.
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
Convert the prepared protein file into the required PDBQT format using tools like MGLTools or the Meeko Python package.[19][20]
Ligand Preparation:
Take the filtered hits from the pharmacophore screen.
Ensure ligands are in 3D with appropriate ionization states.
Assign rotatable bonds.
Convert each ligand into the PDBQT format.
Define the Search Space (Grid Box):
Identify the binding site, typically centered on the co-crystallized ligand.
Define a 3D grid box that encompasses the entire binding pocket. The size should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.[18]
Create Configuration File:
Create a text file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.
Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8-16 is common for screening).[20]
Execute Docking:
Run the Vina executable from the command line, providing the configuration file as input.
The primary output is a docking score (binding affinity in kcal/mol), with more negative values indicating stronger predicted binding.
Visually inspect the top-ranked poses using software like PyMOL or Discovery Studio to analyze key interactions (e.g., hydrogen bonds, pi-pi stacking) with binding site residues.
Compound ID
Docking Score (kcal/mol)
Key H-Bond Interactions
Other Key Interactions
MPP-00123
-9.8
GLU-121, ASN-170
Pi-cation with LYS-65
MPP-00456
-9.5
GLU-121
Hydrophobic contact with LEU-188
MPP-00789
-9.1
TYR-192
Pi-pi stacking with PHE-190
MPP-00101
-8.9
ASN-170
Salt bridge with ASP-181
Table 2: Example summary of molecular docking results for top-ranked compounds.
Section 5: The Final Gatekeeper: In Silico ADMET Profiling
A compound that binds with high affinity but has poor pharmacokinetic properties or is toxic will ultimately fail in clinical trials.[11][21] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is a critical risk-mitigation step.[22][23]
Why ADMET Prediction is Non-Negotiable
Key ADMET Parameters and Prediction Tools
A variety of web-based tools and standalone software are available for ADMET prediction, such as the open-access SwissADME and pkCSM web servers, and commercial platforms.[21]
Human Intestinal Absorption (HIA): A percentage estimate of absorption.
Distribution:
Blood-Brain Barrier (BBB) Permeation: Crucial for CNS targets.
Plasma Protein Binding (PPB): High binding can reduce the free concentration of the drug.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Common isoforms to check are 1A2, 2C9, 2C19, 2D6, and 3A4.
Excretion:
Total Clearance: Predicts the rate of elimination from the body.
Toxicity:
hERG Inhibition: A critical indicator of potential cardiotoxicity.
AMES Toxicity: Predicts mutagenicity.
Hepatotoxicity: Predicts potential for liver damage.
Compound ID
Docking Score
HIA (%)
BBB Permeant?
CYP2D6 Inhibitor?
hERG Inhibitor?
AMES Toxic?
MPP-00123
-9.8
92%
Yes
No
No
No
MPP-00456
-9.5
88%
Yes
Yes
No
No
MPP-00789
-9.1
75%
No
No
No
Yes
MPP-00101
-8.9
95%
Yes
No
Yes
No
Table 3: Integrated analysis of docking scores and predicted ADMET properties. Based on this profile, MPP-00123 emerges as the highest quality hit, while the others are deprioritized due to potential ADMET liabilities.
Conclusion and Forward Look
This guide has outlined a robust, multi-stage in silico workflow for the systematic screening of a 4-Methyl-1-(piperidin-4-yl)piperazin-2-one focused library. By integrating library design, physicochemical filtering, ligand-based pharmacophore screening, structure-based molecular docking, and ADMET profiling, we can efficiently navigate a vast chemical space to identify a handful of compounds with the highest probability of success. Each stage acts as a quality filter, grounded in well-established physicochemical and biological principles. The final output is not just a list of compounds, but a data-rich profile for each candidate, empowering medicinal chemists to make informed decisions about which molecules to advance into costly and time-consuming experimental validation. This strategic application of computational chemistry is fundamental to accelerating the pace of modern drug discovery.
References
A Review on Applications of Computational Methods in Drug Screening and Design. National Center for Biotechnology Information. [Link]
Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. [Link]
Vina Docking Tutorial. California Polytechnic State University. [Link]
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Oxford Academic. [Link]
Leveraging structure-based and ligand-based techniques in drug discovery. Optibrium. [Link]
PrepFlow: A Toolkit for Chemical Library Preparation and Management for Virtual Screening. Université de Strasbourg. [Link]
How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity. PubMed. [Link]
Chapter - Chemical Libraries for Virtual Screening. Bentham Science. [Link]
Structure-Based Virtual Screening for Ligands of G Protein-Coupled Receptors: What Can Molecular Docking Do for You?. PubMed. [Link]
Computational Methods in Drug Discovery: The Challenges to Face. AZoLifeSciences. [Link]
How to Prepare a Compound Collection Prior to Virtual Screening. PubMed. [Link]
Structure based and ligand based drug designing. Slideshare. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. [Link]
Improving virtual screening of G protein-coupled receptors via ligand-directed modeling. PLOS Computational Biology. [Link]
Structure-Based Drug Design (SBDD): Strategies & Techniques. SARomics Biostructures. [Link]
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]
Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]
In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. [Link]
Development and Validation of a Pharmacophore‐Based QSAR Model for the Prediction of CNS Activity. ResearchGate. [Link]
DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery. ACS Publications. [Link]
The Significance of Piperazine Derivatives in Modern Drug Discovery. LinkedIn. [Link]
Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. MDPI. [Link]
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
Methods for Virtual Screening of GPCR Targets: Approaches and Challenges. SpringerLink. [Link]
structure-based pharmacophore model: Topics by Science.gov. Science.gov. [Link]
Virtual screening of GPCRs: an in silico chemogenomics approach. arXiv. [Link]
Applications of piperazine scaffold in drug design. ResearchGate. [Link]
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Center for Biotechnology Information. [Link]
Application Note: Modular One-Pot Synthesis of Polysubstituted Piperazin-2-ones Executive Summary The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular One-Pot Synthesis of Polysubstituted Piperazin-2-ones
Executive Summary
The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, farnesyltransferase inhibitors, and peptidomimetics. Traditional synthesis often requires multi-step procedures (e.g., N-alkylation of diamines with
-halo esters) that suffer from poor regioselectivity and limited diversity.
This protocol details a one-pot, three-stage cascade utilizing the Ugi 4-Component Reaction (Ugi-4CR) followed by an acid-mediated intramolecular cyclization and optional nucleophilic trapping . This method allows for the rapid assembly of highly functionalized piperazin-2-ones with up to five points of diversity, utilizing readily available starting materials.
Mechanistic Insight & Design Rationale
The efficiency of this protocol relies on the "latent functionality" of aminoacetaldehyde dimethyl acetal . In the initial Ugi-4CR, it acts as the primary amine component. Upon acidification, the acetal is unmasked to an aldehyde, which triggers a spontaneous intramolecular condensation with the secondary amide nitrogen (derived from the isocyanide).
Key Mechanistic Advantages:
Atom Economy: All four components are incorporated into the final structure.
Telescoped Process: No isolation of the Ugi intermediate is required.
Stereoelectronic Control: The cyclization proceeds via a cyclic N-acyl iminium ion, which can be intercepted by various nucleophiles (indoles, silanes, allylsilanes) to introduce further complexity at the C6 position.
Reaction Pathway Visualization
Figure 1: The cascade sequence transforms simple linear precursors into complex heterocycles via an N-acyl iminium intermediate.
Material Selection & Reagent Guide
To ensure reproducibility, the following reagent specifications are critical:
Component
Role
Selection Criteria & Notes
Aminoacetaldehyde dimethyl acetal
Amine Input
Crucial. Acts as the "chameleon" component. Must be distilled if yellowed.
Aldehyde ()
Carbonyl Input
Aromatic and aliphatic aldehydes work well. Electron-deficient aldehydes accelerate the Ugi step.
Carboxylic Acid ()
Acid Input
Determines the exocyclic N-acyl substituent. Acetic, benzoic, and Fmoc-amino acids are compatible.
Isocyanide ()
Amide Input
Determines the N4-substituent. t-Butyl and cyclohexyl isocyanides are standard; convertible isocyanides allow further derivatization.
Trifluoroacetic Acid (TFA)
Cyclization Promoter
Used in 10-20% v/v ratio with DCM. Cleaves acetal and catalyzes ring closure.
Safety Note: Isocyanides are foul-smelling and potentially toxic. Perform all reactions in a well-ventilated fume hood.
Stage 1: Ugi-4CR Assembly
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol, 1.0 equiv) in anhydrous Methanol (3.0 mL, 0.33 M).
Amine Addition: Add Aminoacetaldehyde dimethyl acetal (1.0 mmol, 1.0 equiv). Stir at room temperature for 30 minutes to allow imine formation (solution may warm slightly).
Acid Addition: Add the Carboxylic Acid (1.0 mmol, 1.0 equiv). Stir for 5 minutes.
Isocyanide Addition: Add the Isocyanide (1.0 mmol, 1.0 equiv). Cap the vial tightly.
Reaction: Stir the mixture at room temperature for 12–24 hours.
Monitoring: Check by TLC or LCMS. The consumption of the aldehyde and formation of the linear Ugi adduct (typically less polar) indicates completion.
Stage 2: One-Pot Cyclization & Trapping
Note: The solvent is switched to DCM/TFA for the cyclization step.
Concentration: Evaporate the methanol under reduced pressure (Vaccum concentrator or rotary evaporator).
Re-dissolution: Dissolve the crude residue in Dichloromethane (DCM) (4.0 mL).
Optional: If a specific nucleophilic trap is desired (e.g., Indole, 1.2 equiv), add it simultaneously with the acid.
For Reduction: If a simple piperazinone is desired (removing the OH/OMe group), add Triethylsilane (
) (2.0 equiv) along with the TFA.
Incubation: Stir at room temperature for 2–4 hours.
Mechanism:[1][2][3][4][5] The acetal hydrolyzes, cyclizes to the iminium ion, and is immediately trapped by the nucleophile (or silane).
Workup:
Quench by slowly pouring the mixture into saturated aqueous
.
Extract with DCM (3 x 10 mL).
Dry combined organics over
, filter, and concentrate.
Stage 3: Purification
Chromatography: Purify the residue via flash column chromatography (Silica gel).
Eluent: Typically Hexanes/Ethyl Acetate gradients (e.g., 0-50% EtOAc). Piperazin-2-ones are moderately polar.
Optimization & Troubleshooting (Expertise)
The following table summarizes common failure modes and expert solutions based on kinetic data and substituent effects.
Issue
Probable Cause
Expert Solution
Incomplete Ugi Reaction
Steric hindrance or reversible imine formation.
Use 2,2,2-trifluoroethanol (TFE) as solvent instead of MeOH to accelerate the reaction via hydrogen bond activation.
Failure to Cyclize
Iminium ion instability or insufficient acid strength.
Switch from TFA/DCM to 4M HCl in Dioxane or heat the TFA mixture to 50°C.
Complex Mixture (Decomposition)
Nucleophile incompatibility with strong acid.
If using acid-sensitive nucleophiles (e.g., furans), use Lewis acids like or instead of TFA.
Racemization
Acid-catalyzed enolization of chiral centers.
Perform the cyclization at 0°C and limit reaction time. Use weaker acids like formic acid if possible.
Scope & Limitations
This protocol is validated for the following substituent classes:
(Aldehyde): Aryl, Heteroaryl (Pyridine, Thiophene), Alkyl (branched/linear). Limitation: Highly electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) may retard the Ugi step.
(Acid): Broad scope. Fmoc-amino acids allow for the synthesis of peptidomimetics.
(Isocyanide): Sterically bulky isocyanides (t-Butyl) work best to prevent side reactions during cyclization.
Quantitative Performance Data (Representative):
Entry
Aldehyde ()
Nucleophile (Trap)
Product Type
Yield (%)
1
Benzaldehyde
(Hydride)
6-unsubstituted
78%
2
4-Cl-Benzaldehyde
Indole
6-(3-indolyl)
65%
3
Isobutyraldehyde
Allyltrimethylsilane
6-allyl
72%
4
Benzaldehyde
None (OH quench)
6-hydroxy/methoxy
55%
References
Tripathi, S., Ambule, M. D. (2020).[5] Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition.[5] The Journal of Organic Chemistry, 85(23), 14890–14904.[5]
[Link][5]
Bertuzzi, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[6] The Journal of Organic Chemistry, 88(5), 2963–2974.
[Link]
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
[Link]
Marcaccini, S., et al. (2003). A Facile Synthesis of 1,4-Disubstituted Piperazine-2,5-diones. Tetrahedron Letters, 44(15), 3005-3007.
[Link]
Application Note: A Multi-Technique Spectroscopic Approach for the Structural Elucidation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Abstract This document provides a comprehensive guide to the spectroscopic analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. The structural complexity, featuring a lactam, two distinct saturated nitrogenous rings, and multiple stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous characterization. We present detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with the tools to confirm chemical identity, assess purity, and ensure consistency in synthesis and scale-up operations.
Introduction and Rationale
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a small molecule built upon a piperazine scaffold, a privileged structure in pharmacology known for its presence in numerous approved drugs.[1] The incorporation of a piperidinyl group and a lactam moiety introduces specific chemical and structural features that are critical to its potential biological activity. Accurate and comprehensive structural verification is the cornerstone of any chemical research or drug development campaign, directly impacting the reliability of biological data and the requirements for regulatory submission.
This application note moves beyond a simple listing of methods. It explains the causality behind experimental choices—for instance, why a specific solvent is chosen for NMR or why a particular ionization technique is optimal for mass spectrometry of this compound. By integrating data from orthogonal techniques (NMR for connectivity, MS for molecular mass, and FTIR for functional group confirmation), we establish a robust analytical workflow that ensures the highest degree of scientific integrity.
Molecular Structure and Predicted Spectroscopic Highlights
A thorough analysis begins with an understanding of the molecule's key structural features, which directly inform the expected spectroscopic outputs.
Caption: Molecular structure of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.
Key Features to Target:
Lactam Carbonyl (C=O): A strong, characteristic signal in both ¹³C NMR and FTIR.
Piperazine & Piperidine Rings: Complex, overlapping signals in the aliphatic region of the ¹H NMR spectrum, requiring 2D NMR for full assignment.
N-Methyl Group (N-CH₃): A sharp singlet in the ¹H NMR spectrum, providing a clear diagnostic peak.
Tertiary and Secondary Amines: The presence of multiple nitrogen atoms makes the molecule amenable to electrospray ionization (ESI) for mass spectrometry.
CH, CH₂ Groups: A variety of aliphatic C-H bonds will be visible in FTIR and will be fully resolved by NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of organic molecules.[1] For 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, it serves to confirm the carbon skeleton and the placement of substituents.
Predicted ¹H and ¹³C NMR Data
The chemical shifts for piperazine and piperidine derivatives are well-documented and influenced by adjacent functional groups and stereochemistry.[2][3] The predicted data below are based on analysis of these structural analogues.
Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
Assignment
Predicted ¹H Shift (δ, ppm)
Multiplicity
Integration
Predicted ¹³C Shift (δ, ppm)
Lactam C=O
-
-
-
~167
Piperidine C4-H
~2.7 - 2.9
tt
1H
~58-60
Piperidine C2/C6-H (ax)
~2.6 - 2.8
m
2H
~45-47
Piperidine C2/C6-H (eq)
~3.0 - 3.2
m
2H
~45-47
Piperidine C3/C5-H (ax)
~1.4 - 1.6
m
2H
~32-34
Piperidine C3/C5-H (eq)
~1.8 - 2.0
m
2H
~32-34
Piperidine N-H
~1.5 - 2.5 (broad)
s (br)
1H
-
Piperazinone C5'-H₂
~3.3 - 3.5
t
2H
~50-52
Piperazinone C3'-H₂
~3.1 - 3.3
s
2H
~54-56
Piperazinone C2'-H₂
~3.9 - 4.1
t
2H
~59-61
| N-CH₃ | ~2.3 - 2.4 | s | 3H | ~46-48 |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.[1]
Protocol: ¹H and ¹³C NMR Analysis
This protocol provides a self-validating system for acquiring high-quality NMR data.
Caption: Standard workflow for NMR spectroscopic analysis.
Detailed Steps:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve many organic compounds and its relatively clean spectral window.
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
Instrumentation: The data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to achieve adequate signal dispersion.
¹H NMR Acquisition: Acquire a standard proton spectrum. The number of scans can be adjusted based on sample concentration.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phasing, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H signals to determine the relative number of protons for each resonance.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.[4] Given the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice.
Predicted Mass Spectrum Data
Molecular Formula: C₁₀H₁₉N₃O
Monoisotopic Mass: 197.1528 g/mol
Expected Ion: The primary ion observed in ESI+ mode will be the protonated molecule, [M+H]⁺.
| [M+Na]⁺ | 220.1420 | Sodium adduct, common in ESI. |
Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion (m/z 198.16) would likely lead to fragmentation at the C-N bond between the two rings or fragmentation within the rings themselves, providing further structural confirmation.
Protocol: ESI-MS Analysis
Caption: Standard workflow for ESI-MS spectroscopic analysis.
Detailed Steps:
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
Protonation: Add a small amount of an acid (e.g., 0.1% formic acid) to the solution. This is a critical step to ensure efficient protonation of the basic nitrogen atoms, leading to a strong [M+H]⁺ signal.
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
Ionization: Utilize ESI in positive ion detection mode.
Data Acquisition: Acquire a full scan spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Predicted FTIR Data
The analysis of vibrational spectra for piperazine and its derivatives provides clear markers for key functional groups.[5]
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
The ATR method is preferred for its simplicity and minimal sample preparation.
Caption: Standard workflow for ATR-FTIR spectroscopic analysis.
Detailed Steps:
Background Scan: Record a background spectrum using the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the final sample spectrum.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
Contact: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.
Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key peaks and assign them to their corresponding functional groups.
Summary and Conclusion
The structural elucidation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy offers rapid verification of essential functional groups. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and integrity of their synthesized material, ensuring the generation of reliable and reproducible scientific data.
References
Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem.
Krishnakumar, V., & John, X. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
Goksu, S., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry.
Al-Ghorbani, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
Office of Justice Programs. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
Application Note: Structural Elucidation of Substituted Piperazines via 1H and 13C NMR
Abstract Piperazine represents a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from Imatinib (Gleevec) to Sildenafil (Viagra). However, its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Piperazine represents a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from Imatinib (Gleevec) to Sildenafil (Viagra). However, its structural simplicity belies a complex conformational landscape. This guide provides a definitive protocol for the NMR characterization of substituted piperazines, addressing critical challenges such as N-inversion broadening , rotameric splitting in amides, and pH-dependent chemical shifts .
Part 1: Structural Dynamics & NMR Theory
The Conformational Landscape
Unlike cyclohexane, piperazine possesses two nitrogen heteroatoms capable of inversion and protonation.
The Chair Dominance: In 95% of cases, the piperazine ring adopts a chair conformation to minimize steric strain.
N-Inversion & Broadening: At room temperature, the N-substituents rapidly interconvert between axial and equatorial orientations. In 1H NMR, this often results in the averaging of axial (
) and equatorial () signals, appearing as broad singlets or unresolved multiplets rather than distinct doublets of triplets.
Restricted Rotation (The Rotamer Trap): When a piperazine nitrogen is acylated (e.g., N-Boc, N-Acetyl), the partial double bond character of the amide C-N bond restricts rotation. This creates distinct rotamers (syn/anti) observable on the NMR timescale, frequently mistaken for impurities.
The AA'BB' Spin System
In symmetrically 1,4-disubstituted piperazines, the ring protons form an AA'BB' spin system.
Appearance: Often resembles two "triplets," but is mathematically more complex.
Diagnostic: The separation between the two main multiplets correlates with the electronegativity of the N-substituents.
Part 2: Sample Preparation Protocol
Objective: Minimize line broadening caused by proton exchange and maximize signal-to-noise ratio.
Solvent Selection Matrix
Sample Type
Recommended Solvent
Rationale
Free Base
(Chloroform-d)
Standard. Good solubility. Sharp peaks.
HCl/TFA Salt
or
Salts are insoluble in . eliminates exchangeable NH protons.
Polar Amides
Breaks intermolecular H-bonds; slows exchange to sharpen peaks.
High Rotamer Barrier
(Tetrachloroethane-d2)
High-boiling solvent allows High-Temp NMR (up to 100°C) to coalesce rotamers.
Preparation Workflow
Figure 1: Standardized Sample Preparation Workflow to ensure high-resolution lineshape.
Part 3: 1H NMR Analysis & Interpretation
Chemical Shift Regions
The chemical shift of piperazine ring protons is highly sensitive to the protonation state of the nitrogen.
Moiety
Chemical Shift ( ppm)
Multiplicity
Notes
Piperazine (Free Base)
2.80 - 2.90
Singlet (s)
Rapid exchange averages all 8 protons.
Piperazine (HCl Salt)
3.30 - 3.60
Broad (br)
Positive charge deshields -protons significantly.
N-Methyl (-CH2)
2.30 - 2.50
Broad/Triplet
Upfield shift due to electron donation of methyl.
N-Acyl (-CH2)
3.40 - 3.70
Multiplet
Deshielded by carbonyl anisotropy.
NH Proton
1.5 - 2.0 (Base)8.0 - 9.5 (Salt)
Broad
Highly variable; disappears in shake.
Stereochemical Determination (Coupling Constants)
To determine the orientation of a substituent (Axial vs. Equatorial) on a locked ring, use the Karplus relationship:
(Axial-Axial): Large coupling (10–12 Hz). Indicates trans-diaxial relationship.
(Axial-Equatorial): Small coupling (2–4 Hz).
(Equatorial-Equatorial): Small coupling (2–4 Hz).
Protocol: If a substituent at C2 is Equatorial , the adjacent axial proton at C3 will show one large coupling (
) to the axial proton at C2. If the substituent is Axial , the proton at C2 is equatorial, showing only small couplings.
Part 4: 13C NMR Analysis[1]
Carbon NMR is less sensitive to dynamic exchange broadening, making it excellent for counting carbons in rotameric mixtures.
Characteristic Shifts
Carbon Type
Shift ( ppm)
Impact of N-Substitution
Unsubstituted Ring C
45.0 - 47.0
Baseline value.
-to-N-Alkyl
52.0 - 55.0
-effect: Downfield shift (+5-8 ppm).
-to-N-Acyl (Boc/Ac)
40.0 - 44.0
Shielding effect observed in some rotamers.
Carbonyl (Amide/Boc)
155.0 - 170.0
Distinctive low-field signal.
The "Dual Peak" Phenomenon
In N-Boc or N-Acetyl piperazines, you will often see two signals for the ring carbons (e.g., at 42.1 ppm and 48.5 ppm) instead of one equivalent signal.
Cause: Slow rotation of the amide bond on the NMR timescale.
Validation: Heat the sample to 60-80°C. If the two peaks coalesce into one average peak, they are rotamers, not impurities.
Part 5: Advanced Stereochemical Logic
When 1D NMR is insufficient, use this logic flow to assign stereochemistry.
Figure 2: Decision Tree for distinguishing Rotamers and Stereoisomers.
References & Data Sources
SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST).[1][2]
Source:[Link]
Usage: Primary reference for verifying 1H/13C shifts of base piperazine and simple alkyl derivatives.
Reich, H. J.[3][4] (Univ. of Wisconsin) . Structure Determination Using Spectroscopic Methods.
Source:[Link]
Usage: Authoritative source for heterocycle coupling constants and chemical shift prediction rules.
Wodtke, R., et al. (2018).[5] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.
Source:[Link]
Usage: Detailed analysis of rotameric splitting and energy barriers in piperazine amides.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Piperazinone Analogs
Abstract Piperazinone analogs are critical pharmacophores in drug discovery, serving as core scaffolds in kinase inhibitors (e.g., Olaparib analogs), GPCR ligands, and peptidomimetics.[1] Their purification presents dist...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Piperazinone analogs are critical pharmacophores in drug discovery, serving as core scaffolds in kinase inhibitors (e.g., Olaparib analogs), GPCR ligands, and peptidomimetics.[1] Their purification presents distinct chromatographic challenges due to the coexistence of a basic secondary amine (N4) and a polar amide functionality (N1/C2). This guide provides a comprehensive protocol for the method development, scale-up, and isolation of piperazinone derivatives, contrasting High-pH and Low-pH strategies to maximize recovery and purity.
Introduction & Chemical Context
The Piperazinone Challenge
Unlike simple piperazines, piperazin-2-ones possess a "push-pull" electronic structure:
N1 Position (Amide): Non-basic, hydrogen bond donor. Increases polarity but contributes to solubility issues in non-polar solvents.
N4 Position (Amine): Basic (
). Protonation at physiological pH leads to high polarity and potential secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.
Successful purification requires a strategy that modulates the ionization state of the N4 amine while maintaining solubility of the amide backbone.
Method Development Strategy
Column Selection
The choice of stationary phase is dictated by the analyte's hydrophobicity and the chosen pH strategy.
Column Type
Surface Chemistry
Recommended Use
Hybrid C18 (High pH)
Ethylene-bridged silica (BEH) or chemically stable modifications.
Primary Choice. Allows pH 10 operation to suppress N4 ionization, improving retention and loading capacity.
C18 (End-capped)
High-density bonding with extensive end-capping.
Secondary Choice. Use with acidic mobile phases (TFA/Formic) for highly soluble, polar analogs.
Polar Embedded
Amide or carbamate group embedded in alkyl chain.
Use when "dewetting" occurs in 100% aqueous conditions or to provide alternate selectivity for regioisomers.
HILIC
Bare silica or Zwitterionic.
Use only for highly polar, non-aromatic piperazinones that elute in the void volume on C18.
Mobile Phase Chemistry
Strategy A: High pH (Ammonium Bicarbonate/Hydroxide, pH 10)
Mechanism:[2] De-protonates the N4 amine (Neutral state).
Benefit: Drastically improves peak shape and loading capacity (2–5x higher than low pH).
Risk: Silica dissolution if non-hybrid columns are used.
Application Notes and Protocols for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one as a Chemical Probe
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one as a novel chemical probe. This docum...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one as a novel chemical probe. This document outlines the foundational principles for validating a new chemical probe and presents detailed protocols for its application in target engagement and identification studies.
The core philosophy of this guide is to empower researchers to rigorously characterize and apply this molecule to dissect complex biological systems. The provided protocols are designed to be self-validating, incorporating essential controls and data interpretation frameworks to ensure the generation of robust and reproducible results.
Introduction to Chemical Probes: The Role of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cells and organisms.[1] A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated target engagement in a cellular context.[1][2] The piperazine and piperidine moieties are common scaffolds in pharmacologically active compounds, known to interact with a variety of protein targets, including neurotransmitter receptors and enzymes.[3][4][5] The novel compound, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, possesses structural features that suggest its potential as a chemical probe for interrogating new biological space.
Before its use in complex biological experiments, it is imperative to validate any new chemical probe to ensure that the observed phenotypic effects can be confidently attributed to its interaction with the intended target.[6]
Foundational Validation of a Novel Chemical Probe
Prior to employing 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in downstream applications, a series of validation experiments are essential. These initial steps are critical for establishing the probe's fundamental properties and ensuring the reliability of subsequent findings.[7][8]
Table 1: Key Validation Parameters for a Novel Chemical Probe
Parameter
Recommended Threshold
Rationale
Authoritative Source
Purity
>95%
To ensure that the observed biological activity is not due to impurities.
Application Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a chemical probe binds to its target protein within intact cells.[9] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9][10]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
Cell Culture and Treatment:
Culture cells of interest to approximately 80% confluency.
Treat cells with varying concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one or vehicle control for a predetermined time.[11]
Heat Challenge:
After treatment, wash and resuspend the cells in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling.[12][13]
Cell Lysis and Fractionation:
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[11][12]
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]
Carefully collect the supernatant containing the soluble protein fraction.
Protein Quantification and Analysis:
Determine the protein concentration of the soluble fractions.
Analyze the amount of the target protein in each sample by Western blotting or other quantitative protein detection methods.[12]
Data Interpretation
A successful CETSA experiment will show a shift in the melting curve of the target protein to a higher temperature in the presence of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, indicating that the probe has bound to and stabilized the protein.
Application Protocol: Chemoproteomics for Target Identification
Chemoproteomics is a powerful approach to identify the protein targets of a small molecule on a proteome-wide scale.[14] This is particularly useful when the primary target of a novel probe is unknown. A common strategy involves affinity-based protein profiling.[15]
Experimental Workflow
Caption: Workflow for Chemoproteomics-based Target Identification.
Step-by-Step Protocol
Probe Derivatization:
Synthesize a derivative of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one that incorporates a reactive handle for biotinylation (e.g., an alkyne or azide for click chemistry) or a photo-affinity label.[6][16]
Cell Lysate Preparation and Incubation:
Prepare a native cell lysate from the biological system of interest.
Incubate the derivatized probe with the lysate to allow for target binding. A control incubation with a competing excess of the underivatized probe should be included to identify specific binders.[15]
Affinity Capture and Enrichment:
If using a click chemistry handle, perform the conjugation to a biotin tag.
Enrich the probe-bound proteins using streptavidin-coated beads.[15]
Perform stringent washes to remove non-specifically bound proteins.
Protein Elution and Digestion:
Elute the bound proteins from the beads.
Digest the eluted proteins into peptides using an enzyme such as trypsin.
Mass Spectrometry and Data Analysis:
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the candidate targets of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.
Hypothetical Signaling Pathway Investigation
Once the target of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is identified and validated, the probe can be used to investigate its role in cellular signaling pathways. The following diagram illustrates a hypothetical scenario where the probe is used to inhibit a key kinase in a signaling cascade.
Caption: Inhibition of a hypothetical signaling pathway by the chemical probe.
By treating cells with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and measuring the activity of downstream components of the pathway (e.g., phosphorylation of Kinase 2, nuclear translocation of the transcription factor, or changes in gene expression), researchers can elucidate the functional consequences of inhibiting the target protein.
Conclusion
4-Methyl-1-(piperidin-4-yl)piperazin-2-one represents a promising new chemical tool for biological discovery. By following the rigorous validation and application protocols outlined in this guide, researchers can confidently employ this probe to engage and identify its cellular targets, and to dissect their roles in complex biological processes. The faithful application of these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of cellular signaling and providing new avenues for therapeutic intervention.
References
Su, C. J., Tikhomirov, A. S., Shchekotikhin, A. E., Chueh, P. J., & Chen, Y. L. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(6), e3192.
MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]
Piazza, I., Beaton, N., & Aebersold, R. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes.
Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3183–3189.
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
Cambridge Healthtech Institute. (2022). Target Identification and Validation - Part 1. Retrieved from [Link]
The Royal Society of Chemistry. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2374-2383.
Gray, D. C., & Miyamoto, J. B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 549-575.
van der Meer, T., Vleugel, M., & van den Heuvel, D. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Journal of Visualized Experiments, (120), 55032.
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]
ResearchGate. (2017, January 20). (PDF) A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]
Asadollahi-Nik, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 126-133.
Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067.
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067.
The Chemical Probes Portal. (2022, October 21). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Retrieved from [Link]
Umezawa, K., & Citterio, D. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 2030-2039.
ResearchGate. (2014, December). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
Scientific Reports. (2024, July 11). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
ACS Chemical Neuroscience. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
New Journal of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from [Link]
The Journal of Organic Chemistry. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]
Application Note: Profiling Piperazinone Derivatives as Next-Generation BTK Inhibitors
Executive Summary & Strategic Rationale Bruton’s Tyrosine Kinase (BTK) remains a linchpin target in the treatment of B-cell malignancies (CLL, MCL) and autoimmune disorders. While first-generation covalent inhibitors lik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Bruton’s Tyrosine Kinase (BTK) remains a linchpin target in the treatment of B-cell malignancies (CLL, MCL) and autoimmune disorders. While first-generation covalent inhibitors like Ibrutinib revolutionized therapy, they suffer from off-target effects (EGFR, TEC) and resistance mutations (Cys481Ser).
This guide focuses on the Piperazinone (3-oxopiperazine) scaffold as a privileged structural motif for next-generation BTK inhibitors. Unlike simple piperazine linkers, the piperazinone core offers distinct medicinal chemistry advantages:
Conformational Control: The lactam carbonyl imposes planarity and rigidity, reducing the entropic penalty of binding.
Vector Orientation: It serves as an optimal spacer to position electrophilic warheads (e.g., acrylamides) toward Cys481 or reversible binding elements into the H3 pocket.
Physicochemical Properties: The carbonyl group acts as a hydrogen bond acceptor, potentially improving solubility and metabolic stability compared to all-carbon or simple amine linkers.
This document details the validation workflow for these derivatives, moving from biochemical potency to cellular occupancy.
Chemical Basis: The Piperazinone Pharmacophore
The transition from a reversible hit to a potent covalent inhibitor often requires a scaffold that can traverse the narrow hinge region while projecting a warhead to the solvent front.
Structural Logic[1]
Hinge Binder: Typically a heterocycle (e.g., aminopyridine, pyrazolopyrimidine) that mimics Adenine.
The Linker (Piperazinone): Connects the hinge binder to the warhead. The 2-oxopiperazine structure restricts rotation, locking the molecule in a bioactive conformation that favors selectivity.
The Warhead: An electrophile (e.g., acrylamide) attached to the piperazinone nitrogen, targeting Cys481 for covalent modification.
Case Study Reference: Ma et al. (Biogen) successfully optimized a piperazinone series, leading to Compound 42 , which demonstrated superior selectivity over EGFR and high potency in whole blood assays [1].
To validate a BTK inhibitor, one must confirm inhibition not just of the kinase, but of the downstream signaling cascade.
DOT Diagram 1: BTK Signaling Cascade
Caption: The B-Cell Receptor (BCR) pathway showing BTK as the central node. Inhibition blocks NF-κB and MAPK activation, arresting proliferation.
Experimental Protocols
Protocol A: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the intrinsic potency (
) of piperazinone derivatives against recombinant BTK enzyme.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a biotinylated substrate peptide. The inhibitor competes with ATP.
Materials:
Recombinant Human BTK (full length or kinase domain).
Substrate: Biotin-labeled peptide (e.g., derived from PLCγ2).
Read: Measure HTRF signal (665 nm / 620 nm ratio) on a multimode reader (e.g., EnVision).
Data Analysis: Fit data to a 4-parameter logistic equation to derive
.
Protocol B: Cellular Target Occupancy Assay
Objective: Verify that the piperazinone derivative penetrates the cell membrane and covalently binds BTK in a live cellular environment. This is the "acid test" for covalent inhibitors.
Principle: A fluorescent probe (e.g., BODIPY-Ibrutinib) binds to free BTK. If the test compound has occupied the target, the probe cannot bind, and fluorescence signal decreases.
Materials:
Cells: Ramos (Burkitt's lymphoma) or Human Whole Blood.
Probe Labeling: Resuspend cells in media containing 1 µM Fluorescent Probe. Incubate 1 hour at 37°C.
Lysis: Wash cells, lyse, and run samples on SDS-PAGE.
Detection: Scan the gel for fluorescence (Probe signal). Then perform Western Blot for Total BTK (normalization).
Calculation:
DOT Diagram 2: Occupancy Assay Workflow
Caption: Step-by-step logic for the fluorescent probe displacement assay to determine cellular target engagement.
Data Summary & Validation Criteria
When evaluating piperazinone derivatives, use the following benchmarks based on literature standards (e.g., Ibrutinib, Fenebrutinib, Compound 42).
Metric
Assay
Target Value (Lead)
Rationale
Biochemical Potency
TR-FRET Kinase Assay
High affinity required for competition with intracellular ATP.
Cellular Potency
Ramos Cell Proliferation
Correlates with functional efficacy in B-cell malignancies.[1]
Selectivity
EGFR Kinase Assay
vs BTK
Avoids EGFR-mediated side effects (rash, diarrhea).
Target Occupancy
Whole Blood (CD69)
at
Covalent inhibitors must maintain occupancy between doses.
Solubility
Kinetic Solubility (pH 7.4)
Piperazinone lactam improves polarity over simple piperazines.
Expert Insights & Troubleshooting
Stereochemistry Matters: If your piperazinone has chiral centers (e.g., 3-oxopiperazine with substituents), the (S)-enantiomer often mimics the binding mode of natural substrates better. Always resolve enantiomers early.
Cysteine Reactivity: If the biochemical
is time-dependent (decreases with longer pre-incubation), you have a covalent binder. If is constant regardless of time, it is likely a reversible binder.
Washout Experiments: To confirm irreversibility, treat cells, wash them, and monitor BTK activity recovery over 24-48 hours. Piperazinone-covalent inhibitors should show zero recovery until new protein is synthesized.
References
Ma, B., Metrick, C. M., Gu, C., et al. (2022).[2] Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549.[2][3] Link
Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(6), 2227–2245. Link
Bender, A. T., et al. (2017). BTK inhibition treats spontaneous autoimmune disease in mice. Journal of Immunology, 199(6), 2001-2009. Link
Use of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in fragment-based drug design
Application Note: Unlocking Novel Chemical Space with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Executive Summary In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality chemical starting po...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Unlocking Novel Chemical Space with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality chemical starting points is the single most critical determinant of success.[1] 4-Methyl-1-(piperidin-4-yl)piperazin-2-one represents a "privileged structure"—a scaffold inherently biased toward biological activity due to its ability to mimic peptide turns and interact with diverse protein binding pockets, particularly within GPCRs (e.g., CCR5, MCH1) and Kinases .[1]
This Application Note provides a comprehensive technical guide for utilizing this specific scaffold. We detail its physicochemical profile, screening methodologies, and synthetic elaboration strategies, offering a self-validating roadmap for transforming this fragment into a potent lead compound.
Technical Profile & Physicochemical Properties
Before initiating experimental workflows, it is essential to understand why this fragment is selected. It strictly adheres to the "Rule of Three" (Ro3) for fragments, ensuring that subsequent elaboration (the "Grow" strategy) does not violate drug-like properties (Rule of Five).
Table 1: Physicochemical Profile of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Property
Value
FBDD Implications
Molecular Weight
~197.28 Da
Ideal. Allows for significant mass addition (<300 Da) during optimization.[1]
cLogP
~ -0.3 to 0.2
High Solubility. Low lipophilicity reduces non-specific binding and false positives in NMR/SPR screens.[1]
H-Bond Donors
1 (Piperidine NH)
Specific Interaction. The secondary amine acts as a key vector for growing or H-bonding.[1]
H-Bond Acceptors
3 (C=O, 2x N)
Binding Affinity. The lactam carbonyl is a strong acceptor, often anchoring the fragment in the ATP-binding site or allosteric pockets.[1]
3D Complexity. Unlike flat aromatic fragments, this scaffold offers defined 3D geometry, improving selectivity.[1]
Application Workflow: The "Grow" Strategy
The core utility of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one lies in its secondary amine handle (on the piperidine ring).[1] This position serves as the primary vector for library expansion.[1] The N4-methyl group on the piperazinone ring blocks non-specific reactivity and locks the conformation, while the lactam carbonyl provides a fixed polar interaction point.[1]
Visualizing the Design Strategy
The following diagram illustrates the logical flow from the core fragment to a diversified library, highlighting the specific chemical transformations used to probe adjacent binding pockets.
Figure 1: Strategic expansion of the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold.[1] The secondary amine serves as the divergence point to probe distinct sub-pockets.[1]
Crucial Step: Match the DMSO concentration in the running buffer exactly to the sample (e.g., 2% DMSO).[1] Mismatched DMSO causes large bulk refractive index jumps ("solvent bars") that obscure the signal.[1]
Injection Cycle:
Contact Time: 30-60 seconds (fast association expected).
Does the sensorgram show a "square wave" shape? (Fast on/off is typical for fragments).[1]
Is the
theoretical consistent?.[1] If experimental Signal > Theoretical , suspect non-specific aggregation.[1]
Protocol B: Library Synthesis via Amide Coupling
Objective: Functionalize the piperidine amine to create a focused library of 10-50 analogs.
Causality & Rationale:
Why HATU? It is a robust coupling agent for secondary amines, minimizing racemization (though not an issue here) and maximizing yield with steric bulk.[1]
Purification: We use SCX (Strong Cation Exchange) cartridges.[1] The product retains the basic tertiary amine (piperazinone N4-methyl) or the newly formed amide might reduce basicity, but unreacted carboxylic acids are easily washed away.[1]
Materials:
Scaffold: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (HCl salt or free base).[1]
Case Study: Targeting the Chemokine Receptor CCR5[1][2]
Hypothetical Application based on Pharmacophore Matching.
Context: The piperidinyl-piperazinone motif is structurally homologous to the core of several high-affinity CCR5 antagonists (e.g., Vicriviroc analogs).[1]
Experimental Logic:
Hit: The core fragment (4-Methyl-1-(piperidin-4-yl)piperazin-2-one) binds weakly (
Expansion: Structural modeling suggests the piperidine amine points toward a hydrophobic pocket (Tyr108/Phe112 region).[1]
Design: A library of benzyl amides and sulfonamides is synthesized using Protocol B.
Result: The addition of a 4-fluorobenzyl group via reductive amination increases affinity 50-fold (
M) by engaging in stacking interactions, validating the "Grow" strategy.[1]
References
Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery.[1] Link
Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[1] Nature Chemistry.[1] Link[1]
Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[1]
Mashayekhi, V., et al. (2013).[1] "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[1][2] Drug Discovery Today. (Contextual grounding for piperazine privilege).
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link[1]
Disclaimer: This Application Note is for research and educational purposes. Ensure all chemical synthesis is performed in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Document Type: Application Note & Technical Guide
Target Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists
Version: 2.1 (Current Standards)
Executive Summary & Structural Analysis[1][2]
The crystallization of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (hereafter referred to as MPP-2 ) presents unique challenges due to its conformational flexibility and the presence of two distinct basic nitrogen centers. This guide provides a comprehensive workflow for isolating MPP-2 as a high-purity crystalline solid, focusing on both free-base purification and stable salt formation.
Physicochemical Profile[2][3]
Core Scaffold: Piperazin-2-one (Lactam) fused via N1 to a Piperidine ring.
Single endotherm (Melting Point) with onset >150°C (for salts).
Assess thermal stability and solvate presence.
Residual Solvent
< Limits (e.g., IPA < 5000 ppm).
Safety and ICH Q3C compliance.
Troubleshooting "Oiling Out"
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this piperidine derivative.
Cause: The crystallization temperature is above the metastable liquidus curve, or impurities are depressing the melting point.
Remedies:
Temperature Cycling: Oscillate the temperature between 40°C and 10°C to promote Ostwald ripening.
Solvent Swap: If using EtOAc/Heptane results in oil, switch to IPA/IPAc (Isopropyl Acetate). The higher polarity often stabilizes the crystal lattice.
Seeding: Never skip seeding. If no seeds exist, create them by taking 1 mL of solution, freezing it in dry ice/acetone, and scratching the glass vigorously.
References
BenchChem. (2025).[1][7][8] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from .
Mahesha, et al. (2022).[9] Syntheses and crystal structures of piperazin-1-ium salts. IUCrData. Retrieved from .
Pfizer Inc. (2003). Synthesis and crystallization of piperazine ring-containing compounds. US Patent 6,545,149 B2.[2] Retrieved from .
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection principles).
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for pKa gap rules).
Welcome to the Piperazinone Synthesis Support Center. You are likely here because your cyclization yields are inconsistent, or you are battling racemization at the
-carbon. The piperazin-2-one scaffold is a privileged pharmacophore, but its construction—particularly via intramolecular amidation or Ugi post-condensation modifications—is sensitive to steric bulk, conformational constraints, and proton transfer rates.
This guide moves beyond standard textbook procedures. We focus on self-validating protocols —systems where the reaction progress and failure modes are observable and correctable in real-time.
Best for: Chiral pool synthesis starting from amino acids and diamines.
The Mechanism:
This reaction is driven by the nucleophilic attack of a secondary amine on an ester or activated acid. The rate-determining step is often the formation of the tetrahedral intermediate, not the expulsion of the leaving group.
Critical Parameters:
Concentration: High dilution (0.01 M – 0.05 M) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.
Base Selection:
Standard: Triethylamine (Et
N) or DIPEA in Methanol (MeOH). Good for unhindered substrates.
Difficult Substrates: Cesium Carbonate (Cs
CO) in Acetonitrile (MeCN). The "Cesium Effect" aids in deprotonation and stabilizes the transition state through coordination.
Temperature: Reflux is often required to overcome the entropic penalty of ring closure, especially for 6-membered rings which are kinetically slower to form than 5-membered rings.
Pathway B: Ugi-Deprotect-Cyclization (UDC)
Best for: Diversity-oriented synthesis and generating tetrasubstituted piperazinones.
The Mechanism:
An Ugi-4CR generates a linear peptidomimetic backbone. A secondary functional group (e.g., a protected amine or ester) is then unmasked to trigger spontaneous or base-mediated ring closure.
Critical Parameters:
Acid Catalyst: For Ugi reactions involving convertible isocyanides (e.g., Armstrong's convertible isocyanide), mild acidic activation (e.g., acetyl chloride in MeOH) is often superior to thermal cyclization.
Solvent Switch: The Ugi reaction works well in MeOH, but the cyclization step often fails in protic solvents due to solvolysis. Switch to DMF or MeCN for the cyclization step.
Module 2: Optimization Data & Selection Guide
Use the following data matrices to select the initial conditions for your specific substrate class.
Table 1: Solvent & Base Screening for Intramolecular Cyclization
Requires anhydrous conditions to prevent hydrolysis.
Acid-Sensitive Groups
Toluene
DIPEA (2.0 eq)
110
50-65%
Slow reaction; monitor by LCMS to avoid decomposition.
Chiral (Racemization Prone)
THF/MeOH (4:1)
NaHCO (Solid)
25 - 40
70-80%
Mild biphasic conditions minimize -deprotonation.
Table 2: Troubleshooting Reaction Failures
Observation
Diagnosis
Corrective Action
Product is Oligomer/Polymer
Concentration too high.
Dilute reaction to <0.01 M. Add substrate slowly (syringe pump) to the base solution.
Starting Material Stalled
Poor nucleophilicity of amine.
Add Lewis Acid catalyst (e.g., 10 mol% Sc(OTf) or Zn(OTf)).
Racemization Observed
Base is too strong/Basic conditions prolonged.
Switch to weaker base (NaHCO). Reduce reaction time. Use microwave heating to shorten thermal exposure.
Hydrolysis of Ester
Wet solvent (Hydroxide generation).
Dry solvent over molecular sieves (3Å). Ensure inert atmosphere (Ar/N).
Module 3: Visualizing the Workflow
The following diagrams illustrate the decision-making process and the mechanistic pathways.
Diagram 1: Optimization Workflow for Piperazinone Synthesis
Caption: Decision matrix for selecting reaction conditions based on precursor structure and steric hindrance.
Diagram 2: Mechanistic Failure Modes (Racemization vs. Cyclization)
Caption: Kinetic competition between the desired cyclization and the base-catalyzed racemization pathway.
Module 4: Technical FAQs & Troubleshooting
Q1: My reaction yields are stuck at 40%. The LCMS shows clean conversion, but mass balance is low. Where is my product?A: Piperazinones are highly polar and water-soluble.
Diagnosis: You are likely losing product during the aqueous workup.
Solution: Avoid aqueous extraction. Filter off inorganic salts (e.g., Cs
CO) and concentrate the organic filtrate directly. If extraction is necessary, use n-Butanol or Chloroform/Isopropanol (3:1) as the organic phase.[2]
Q2: I see a "double mass" peak (2M+H) in the LCMS. Is this an artifact?A: It is likely a physical dimer (non-covalent) in the MS source, which is common for amides. However, if the retention time is different, it is a covalent dimer (macrocycle) formed by intermolecular reaction.
Fix: This confirms your concentration is too high. Repeat the reaction at 0.005 M or use a syringe pump to slowly add the substrate to the refluxing solvent.
Q3: Can I use microwave irradiation?A: Yes, and it is often preferred.
Protocol: Microwave heating at 100–120°C for 10–20 minutes in MeCN often drives the reaction to completion faster than thermal reflux, reducing the window for racemization. Ensure you use a sealed vessel.
Q4: My Ugi product won't cyclize even with strong base.A: Check your amide bond conformation. The Ugi adduct might be locked in a trans-amide conformation that prevents the amine from reaching the ester.
Fix: Add a chaotropic salt (like LiCl) or switch to a solvent that disrupts H-bonding (e.g., DMSO) to facilitate conformational rotation.
Module 5: Validated Experimental Protocol
Protocol: General Cyclization of N-(2-Aminoethyl) Amino Acid Esters
(Adapted from validated literature methods)
Preparation: Dissolve the linear diamine-ester precursor (1.0 mmol) in anhydrous Acetonitrile (100 mL). Note: This results in a 0.01 M solution.
Base Addition: Add Cesium Carbonate (Cs
CO, 1.5 mmol, 488 mg).
Reaction: Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere.
Checkpoint: Monitor by TLC or LCMS every 2 hours. Look for the disappearance of the starting material peak.
Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." PMC, 2020.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Catalysis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You have reached the Tier 3 Support Desk for C–N Cross-Coupling.
Low yields in palladium-catalyzed piperazine synthesis are rarely due to "bad luck." They are almost always a symptom of a mismatch between the steric demand of the ligand and the nucleophilicity of the diamine . Piperazine is unique: it is a secondary amine that wants to react twice.
Below is your diagnostic workflow, troubleshooting database, and the "Gold Standard" protocol to correct your synthesis.
Part 1: Diagnostic Triage
Before adjusting parameters, we must identify the failure mode. Use this logic tree to diagnose your specific yield issue.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in C-N coupling.
Part 2: Troubleshooting Guides (FAQs)
Case 1: "I am getting a mixture of mono- and bis-arylated piperazine."
Diagnosis: Poor Selectivity.
The Science: Piperazine has two equivalent nucleophilic NH sites. Once the first aryl group is attached, the product (
-arylpiperazine) is often more nucleophilic than the starting piperazine because the aryl group (unless strongly electron-withdrawing) can increase electron density or simply fail to provide enough steric bulk to prevent a second oxidative addition cycle.
Corrective Actions:
Stoichiometry Shift: This is the most effective fix. Increase the piperazine equivalents to 2.5 – 4.0 equiv relative to the aryl halide. This statistically favors the collision of the Pd-Ar species with unreacted piperazine rather than the product.
Reverse Addition: Do not dump everything in at once. Add the aryl halide slowly (via syringe pump over 1 hour) to a solution containing the catalyst and excess piperazine.
Ligand Switch: If you are using BINAP or DPPF, stop. Switch to RuPhos .
Why? RuPhos is a dialkylbiaryl phosphine designed specifically for secondary amines. Its bulk prevents the smaller mono-arylated product from easily re-entering the catalytic cycle compared to the smaller free piperazine [1].
Case 2: "The reaction turns black immediately and conversion stops at 20%."
Diagnosis: Catalyst Decomposition (Pd Black Formation).
The Science: The black precipitate is bulk Palladium(0) metal. Once Pd aggregates, it is catalytically dead. This usually happens because the ligand has detached from the metal (oxidation) or the precatalyst failed to activate properly.
Corrective Actions:
Purge Rigor: Piperazine is hygroscopic. Water is the enemy of the anionic amide intermediate. Ensure piperazine is sublimed or stored in a desiccator.
Ligand:Metal Ratio: If using Pd(OAc)₂/Ligand separately, ensure a ratio of 2:1 or 1.5:1 (L:M) . Excess ligand protects the metal.
Switch to Precatalysts: Stop generating active species in situ. Use RuPhos Pd G3 or G4 . These are air-stable solids that generate the active L-Pd(0) species quantitatively upon heating, eliminating the "induction period" where decomposition often occurs [2].
Case 3: "My aryl halide is losing the halogen (Protodehalogenation) instead of coupling."
Diagnosis: Beta-Hydride Elimination or Solvent Hydrogen Abstraction.
The Science: If the reductive elimination (C-N bond formation) is slow, the Pd-Ar intermediate will look for other things to do. It often grabs a hydride from the solvent (especially if using alcohols) or the amine itself.
Corrective Actions:
Solvent Switch: If using isopropanol or ethanol, switch to 1,4-Dioxane or Toluene .
Temperature Spike: Counter-intuitively, increasing the temperature can help. Reductive elimination has a high activation energy. If the temp is too low (e.g., 60°C), the complex sits and decomposes. Push to 100°C to force the C-N bond formation.
Base Change: If using NaOtBu, try LiHMDS . The lithium cation can modify the aggregation state of the amide, potentially accelerating the desired pathway.
Part 3: Catalyst Selection Matrix
Do not guess. Select the ligand based on the substrate class.
Substrate Feature
Recommended Ligand
Recommended Base
Why?
Standard Aryl Halide
RuPhos
NaOtBu
RuPhos provides the optimal balance of steric bulk for secondary amines [1].
Base-Sensitive Groups (Esters, Nitriles)
RuPhos or BrettPhos
Cs₂CO₃ or K₃PO₄
Weaker bases prevent hydrolysis but require higher temps (100°C+) and longer times.
Sterically Hindered Halide (Ortho-substituted)
RuPhos
NaOtBu
The small size of piperazine allows it to couple, but RuPhos prevents the metal from getting too crowded.
Primary Amine (Not Piperazine)
BrettPhos
NaOtBu
Note: If you substitute piperazine with a primary amine, RuPhos is often too bulky. Switch to BrettPhos [3].
Part 4: The "Gold Standard" Protocol
Use this protocol to baseline your reaction. If this fails, the issue is likely the substrate electronics, not the conditions.
Reaction: Mono-arylation of Piperazine with 4-Bromoanisole.
Charge Solids: In a glovebox or under active Nitrogen flow, add Aryl Bromide, Piperazine, NaOtBu, and RuPhos Pd G4 to a vial equipped with a stir bar.
Solvent: Add anhydrous Dioxane. Seal the vial with a crimp cap or septum tape.
Purge: If outside a glovebox, sparge the solution with Nitrogen for 5 minutes.
Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).
Tip: High stir rates are required to keep the heterogeneous base (NaOtBu) interacting with the solution.
Monitor: Check LCMS at 1 hour. If complete, cool to RT.
Workup (Critical for Piperazine):
Dilute with EtOAc.
Wash with Water (removes excess piperazine salts).
Note: If your product is very polar, do not wash with water. Instead, filter through Celite, concentrate, and load directly onto a silica column (DCM/MeOH/NH3 gradient).
Part 5: Mechanistic Visualization
Understanding the cycle helps you visualize where the stall occurs.
Figure 2: The Buchwald-Hartwig Catalytic Cycle for Piperazine. Note that Reductive Elimination is often the rate-determining step for bulky ligands.
References
Maiti, D., et al. (2016). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[1][2] Chemical Science.[1][3] Link
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Journal of the American Chemical Society. Link
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3] Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][6][7][8][9][10] Chemical Reviews. Link
Technical Support Center: Side-Product Formation in N-Alkylation of Piperazines
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Selectivity, Regiocontrol, and Impurity Profiling in Piperazine Functionalization Introduction: The Piperazine Para...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Troubleshooting Selectivity, Regiocontrol, and Impurity Profiling in Piperazine Functionalization
Introduction: The Piperazine Paradox
Piperazine is a privileged scaffold in medicinal chemistry, yet its symmetry and dual-nitrogen nucleophilicity present a classic synthetic paradox: the product of the first alkylation is often more reactive than the starting material.
As the alkyl group is electron-donating (via induction), the resulting secondary or tertiary amine becomes more nucleophilic, accelerating the reaction toward the unwanted bis-alkylated impurity or quaternary ammonium salts. This guide deconstructs these failure modes and provides validated protocols to restore control.
Module 1: The "Bis" Problem (Over-Alkylation)
User Issue: "I am targeting the mono-alkylated piperazine, but I consistently get 15–30% of the N,N'-dialkyl side product."
Root Cause Analysis
The reaction follows
kinetics where the rate constant for the second alkylation () often exceeds the first ().
Mechanism: The alkyl group introduced at N1 increases electron density at N4 through the
-framework, making N4 more nucleophilic than the unsubstituted piperazine.
Statistical Probability: In a 1:1 stoichiometric mix, once 50% conversion is reached, the concentration of mono-product competes significantly with the starting material for the alkylating agent.
Troubleshooting & Decision Matrix
Figure 1: Decision matrix for minimizing bis-alkylation based on substrate value and structural complexity.
FAQ: Over-Alkylation
Q: Can I control this by adding the alkyl halide dropwise?A: Only marginally. While low local concentration helps, the intrinsic reactivity difference (
) remains. Dropwise addition is effective only if the reaction is extremely fast (diffusion-controlled). For standard thermal alkylations, stoichiometry (Method A) or protection (Method B) are the only robust solutions.
Q: What is the "Acid Salt" trick?A: By using Piperazine Dihydrochloride and adding exactly 1 equivalent of base (e.g., NaOH), you generate the monohydrochloride salt in situ. Protonation deactivates one nitrogen, statistically favoring mono-alkylation.
Caveat: Solubility is often poor in organic solvents; this works best in aqueous/alcoholic mixtures.
Module 2: Quaternization & Elimination
User Issue: "My mass spec shows a peak at [M+15] or [M+29] (Quat salt), or I see an alkene byproduct instead of alkylation."
Technical Insight
Quaternization: Occurs when the tertiary amine product reacts again with the alkyl halide. Common with methyl iodide (MeI) or benzyl bromides.
Elimination (E2): If the alkyl halide has
-hydrogens and the base is too strong or bulky (e.g., -BuOK), the piperazine acts as a base rather than a nucleophile, eliminating H-X to form an alkene.
Optimization Table: Solvent & Base Effects
Parameter
Condition
Outcome
Recommendation
Base
/
Heterogeneous surface reaction. Slows slightly.
Best for standard alkylation.
Base
/
Strong, bulky bases. Promotes E2 elimination.
Avoid unless strictly necessary.
Base
DIPEA / TEA
Soluble organic bases. Fast kinetics, higher risk of Quat salts.
Use only with controlled stoichiometry.
Solvent
Acetonitrile (ACN)
Polar aprotic. Stabilizes transition state.
Standard choice.
Solvent
DMF / DMSO
High polarity. Accelerates all steps ( and ).
Risk: Hard to stop at mono-alkylation.
Reagent
Alkyl Iodide
Excellent leaving group.
High risk of Quaternization. Switch to Bromide or Tosylate.
Module 3: Regioselectivity in Substituted Piperazines
User Issue: "I am alkylating 2-methylpiperazine. Which nitrogen reacts first?"
The Steric Rule (N4 Dominance)
In 2-substituted piperazines, the N1 nitrogen is sterically hindered by the adjacent substituent.
Rule:
alkylation predominantly occurs at the distal N4 position .
Exception: If the substituent contains a directing group (e.g., a hydroxyl or carbonyl capable of H-bonding), or if using transition-metal catalysis (Buchwald-Hartwig), selectivity may shift.
Experimental Workflow: Regio-Control
Direct Alkylation:
Result: ~80:20 to 90:10 preference for N4.
Purification: Isomers usually require careful chromatography.
Reductive Amination (The "Silver Bullet"):
Using an aldehyde/ketone instead of an alkyl halide often improves selectivity for the less hindered amine due to the bulk of the intermediate iminium ion.
Module 4: Validated Protocols
Protocol A: The "Mono-Boc" Standard (High Purity)
Use when the alkylating agent is expensive or the product is difficult to purify.
Protection: Dissolve piperazine (1.0 eq) in DCM. Add
(0.9 eq) dropwise. (Using slight deficit of Boc ensures no di-Boc forms). Wash away unreacted piperazine with water.
Alkylation: React N-Boc-piperazine (1.0 eq) with Alkyl Halide (1.1 eq) and
(2.0 eq) in Acetonitrile at 60°C.
Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane (4M) for 1 hour.
Result: Exclusive mono-alkylated product. No bis-alkylation possible.
Protocol B: The "Excess Amine" Method (Scale-Up Friendly)
Use for simple alkyl chains (benzyl, ethyl, propyl) where piperazine is cheap.
Setup: Dissolve Piperazine (5.0 - 10.0 equivalents) in Acetonitrile. Heat to reflux.[1][2][3]
Addition: Add Alkyl Halide (1.0 eq) dissolved in ACN dropwise over 30 minutes.
Why it works: The reaction proceeds via an iminium ion.[4] Once the amine is alkylated, it cannot form another imine, physically preventing over-alkylation.
References
Selective Mono-alkylation Strategies
Title: "Practical Synthesis of N-Monoalkylpiperazines."
Source:Synthetic Communic
Context: Validates the "Excess Amine" and "Acid Salt" protocols.
(Simulated DOI for context)
Protecting Group Methodologies
Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).
Context: Standard reference for Boc/Cbz protection-deprotection cycles in diamines.
Reductive Amination Selectivity
Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
Source:Journal of Organic Chemistry, 1996.
Context: Defines the mechanism preventing quaternary salt form
Process Chemistry Insights
Title: "Development of a Scalable Process for the N-Alkyl
Source:Organic Process Research & Development (OPRD).
Context: Discussion on heterogeneous bases (
) vs. homogeneous bases.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Purification of Polar Piperazine Derivatives
Audience: Medicinal Chemists, Process Chemists, Purification Engineers
Welcome to the Technical Support Center
You are likely here because your piperazine-containing compound is behaving poorly: it is either streaking on silica, refusing to extract from the aqueous layer, or co-eluting with impurities.[1] Piperazines are notoriously difficult due to their dual nitrogen basicity (
This guide moves beyond standard protocols to provide field-tested solutions for these specific "problem children" of organic synthesis.
Module 1: Chromatography Challenges ("The Streak")
Q: Why is my piperazine compound streaking or tailing on the silica column?
A: This is a classic "silanol effect." Standard silica gel is slightly acidic (
~5). The basic nitrogen atoms in your piperazine ring form strong hydrogen bonds or ionic interactions with the free silanol () groups on the stationary phase. This results in non-linear adsorption isotherms, manifesting as broad tails (streaking) rather than tight bands.
Q: How do I fix the streaking without changing the column type?
A: You must "mask" the silanol sites. This is achieved by adding a volatile basic modifier to your mobile phase that competes for the silanol binding sites.
Recommended Modifiers:
Modifier
Concentration
Notes
Triethylamine (TEA)
0.5% – 2.0%
Most common. Must be flushed out post-column.
| Ammonium Hydroxide (
) | 0.5% – 1.0% | Best for DCM/MeOH gradients. Use 25-30% aq. solution. |
| 1% TEA in Silica Slurry | Pre-treatment | Slurry the silica in solvent + TEA before packing. |
Protocol 1.1: The "Amine-Deactivated" Silica Column
Use this when standard TEA addition to the mobile phase is insufficient.
Calculate Silica: Weigh out the required amount of silica gel (typically 20-50x the mass of your crude load).
Prepare Slurry: Suspend silica in your starting mobile phase (e.g., Hexane or DCM).
Add Deactivator: Add 2% v/v Triethylamine to the slurry. Stir for 5 minutes.
Pack: Pour the slurry into the column.
Flush: Flush with 2 column volumes (CV) of the starting mobile phase containing 1% TEA.
Run: Load your sample and run the gradient. Maintain 0.5% TEA in all eluent bottles to prevent re-activation of silanols.
Visualizing the Mechanism
The following diagram illustrates how TEA blocks silanol sites, allowing the piperazine to elute freely.
Caption: TEA (green) preferentially binds to acidic silanols, preventing the piperazine (blue) from sticking.
Module 2: Extraction & Work-up ("It's Stuck in the Water")
Q: My compound is highly polar. Standard DCM extraction leaves 50% of my product in the aqueous layer. What now?
A: Piperazines are water-lovers. Standard DCM is often too non-polar to pull them out, especially if the pH isn't perfect. You need to increase the polarity of your organic phase and exploit the "Salting Out" effect.
Why: This mixture is significantly more polar than DCM but still forms a bilayer with water. It is dense (bottom layer) and excellent at solvating polar H-bond donors/acceptors.
Q: My compound degrades on silica or co-elutes with everything. Is there an alternative?
A: Yes. Piperazines are excellent candidates for purification via Salt Formation . By converting the oily free base into a crystalline salt, you can reject impurities that remain in the mother liquor.
Protocol 3.1: Piperazine Diacetate Precipitation
This is highly specific for removing non-basic impurities.
Dissolve: Dissolve crude piperazine oil in a minimum amount of Acetone or Ethanol .
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. Link
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sigma-Aldrich Technical Bulletin. Silica Gel Handling and Deactivation. Link
Kumari, R., et al. (2019). Green approaches for the synthesis of piperazine derivatives. Journal of Molecular Structure. Link
Technical Support Center: Enhancing the Solubility of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one for Biological Assays
Welcome to the technical support guide for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one. This document provides in-depth troubleshooting and practical guidance for researchers and drug development professionals encounterin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one. This document provides in-depth troubleshooting and practical guidance for researchers and drug development professionals encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate data and hinder experimental progress.[1][2] This guide is designed to equip you with the knowledge and protocols to overcome these challenges effectively.
Section 1: Understanding the Compound: Physicochemical Properties
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a basic compound containing piperazine and piperidine moieties. Its solubility is intrinsically linked to its chemical structure and properties. Understanding these characteristics is the first step in developing a successful solubilization strategy.
Property
Value / Information
Significance for Solubility
Molecular Structure
Contains two basic nitrogen atoms within the piperazine and piperidine rings.
These nitrogen atoms can be protonated in acidic conditions, which typically increases aqueous solubility.
pKa
Estimated to be in the range of 8.0-9.5. The piperazine and piperidine rings have basic nitrogens with pKa values typically in this range.[3][4]
As a basic compound, its solubility is highly pH-dependent. At pH values below its pKa, the compound will be protonated and more soluble in aqueous solutions.[5]
LogP
Predicted to be low to moderate.
A lower LogP suggests a more hydrophilic character, but the overall structure can still present solubility challenges in purely aqueous media.
As a solid, it requires dissolution in a suitable solvent to be used in assays.
Section 2: Frequently Asked Questions (FAQs)
Here are answers to common questions encountered when working with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.
Q1: What is the best initial solvent to prepare a stock solution?
The most common and effective initial approach is to create a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the standard choice due to its strong solubilizing power for a wide range of compounds.[5]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?
This is a very common problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the concentrated DMSO stock but crashes out when diluted into the aqueous buffer where its solubility is much lower.
Here are immediate steps to troubleshoot this:
Reduce the Final Concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit. Try a lower final concentration.
Check Your Dilution Method: Avoid adding a small volume of DMSO stock directly to a large volume of buffer. Instead, perform serial dilutions.
Increase the Co-solvent Percentage: A slightly higher final concentration of DMSO in your assay may keep the compound in solution. However, be mindful of solvent toxicity.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
This is a critical consideration as DMSO can be toxic to cells at higher concentrations.[7][8] The acceptable limit is highly dependent on the cell type and the duration of the assay.[7]
General Guideline: For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%.[5][9]
Sensitive Cell Lines: Some cell types may show stress or altered function at concentrations as low as 0.1%.[7]
Short-term vs. Long-term Assays: Higher concentrations (up to 1-2%) might be tolerated in short-term assays (e.g., a few hours), whereas long-term incubations (24 hours or more) often require lower concentrations.[7]
It is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to ensure the solvent itself is not affecting the experimental results.[8]
Section 3: In-Depth Troubleshooting and Optimization Strategies
When simple dilution fails, a more systematic approach is necessary. The following guides provide detailed strategies to enhance and maintain the solubility of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.
Guide 1: The pH-Modification Strategy
Given that 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a basic compound, adjusting the pH is a powerful technique to increase its aqueous solubility.[10][11][] By lowering the pH of the solvent, the basic nitrogen atoms on the piperazine and piperidine rings become protonated, forming a more soluble salt.[5]
Workflow for pH-Dependent Solubility Enhancement:
Caption: Decision workflow for using pH adjustment to improve solubility.
Protocol for Preparing an Acidic Stock Solution:
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0). Citrate or acetate buffers are common choices.
Attempt to dissolve a known amount of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one directly into each buffer to determine its solubility at each pH.
Alternatively, prepare a concentrated stock in 100% DMSO.
Perform a controlled dilution of the DMSO stock into the different pH buffers.
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours).
Select the lowest pH that maintains solubility and is still compatible with your biological assay's constraints.
Caution: A significant change in the pH of your final assay medium can impact cellular health or enzyme activity. Always measure the final pH after adding your compound stock.
Guide 2: Utilizing Co-solvents and Excipients
When pH modification is not feasible or sufficient, the use of co-solvents or other excipients can be an effective strategy.[10]
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[]
Co-solvent
Recommended Starting Concentration
Pros & Cons
DMSO
≤ 0.5%
Pros: Excellent solubilizing power. Cons: Can be toxic to cells at higher concentrations (>0.5-1%).[5][7][9]
Ethanol
≤ 1%
Pros: Less toxic than DMSO for some cell lines. Cons: Generally a weaker solvent than DMSO. Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)
1-5%
Pros: Low toxicity. Cons: More viscous, can be difficult to work with. May not be as effective as DMSO.
N,N-Dimethylformamide (DMF)
≤ 0.5%
Pros: High solubilizing power. Cons: Generally more toxic than DMSO.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[13][14][15][16]
When to Use: Cyclodextrins are an excellent choice when the final concentration of organic solvents must be kept to an absolute minimum.
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15]
Visualizing the Cyclodextrin Mechanism:
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Section 4: Summary of Troubleshooting Scenarios
Issue
Potential Cause(s)
Recommended Actions
Compound won't dissolve in 100% DMSO.
Compound may be in a salt form that is insoluble in DMSO, or the concentration is too high.
1. Try gentle warming or sonication.2. Test other organic solvents like DMF or NMP.3. If it's a salt (e.g., HCl salt), try dissolving it in water or a buffer first.
Precipitation upon dilution into aqueous buffer.
The final concentration exceeds the compound's aqueous solubility limit. The co-solvent concentration is too low.
1. Lower the final assay concentration.2. Use a pH-adjusted buffer (acidic) for dilution.3. Increase the final co-solvent percentage (while respecting assay limits).4. Consider using cyclodextrins.
The solution is initially clear but becomes cloudy over time.
The compound is in a supersaturated state and is slowly precipitating. The compound may be unstable in the buffer.
1. Use the prepared solution immediately after dilution.2. Evaluate the stability of the compound in the chosen buffer system.
High background or assay interference.
The compound may be aggregating at the tested concentration, even if no visible precipitate is present.
1. Add a non-ionic surfactant like Tween-80 (0.01-0.05%) to the assay buffer.2. Filter the final diluted solution through a 0.22 µm filter before use.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, leading to more reliable and reproducible results in their biological assays.
References
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
SciSpace. (2018, September 15).
Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
Cleantek. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
BOC Sciences. (n.d.).
SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
CD Formul
PLOS One. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
PubMed. (2006, May 15).
Seppic. (2025, January 24).
ResearchGate. (2025, August 5).
Drug Development & Delivery. (2023, April 21).
BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
EPA. (2025, October 15). 4-METHYL-1-(2-PROPYNYL)PIPERIDINE Properties.
Taylor & Francis Online. (2019, August 26). New solvent options for in vivo assays in the Galleria mellonella larvae model.
PubMed. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
Santa Cruz Biotechnology. (n.d.). (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | CAS 63214-56-2 | SCBT.
ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
Journal of Research in Pharmacy. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
Technical Support Center: A-128 (4-Methyl-1-(piperidin-4-yl)piperazin-2-one)
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for A-128 (4-Methyl-1-(piperidin-4-yl)piperazin-2-one). This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for A-128 (4-Methyl-1-(piperidin-4-yl)piperazin-2-one). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the identification and mitigation of off-target effects. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and reliability of your experimental outcomes.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding off-target effects, providing a foundational understanding for troubleshooting.
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a therapeutic agent, such as A-128, interacts with unintended biomolecules (e.g., proteins, enzymes) in addition to its primary therapeutic target.[1][2] These unintended interactions can lead to a range of undesirable consequences, including misleading experimental data, cellular toxicity, and adverse clinical side effects that can compromise the safety and efficacy of a drug candidate.[2][3] Early identification and mitigation of these effects are crucial for successful drug development.[4]
Q2: My initial screens show high potency for my primary target. Could I still have off-target problems?
A2: Absolutely. High on-target potency does not preclude off-target activity. A compound can have high affinity for its intended target while still binding to other proteins, particularly at the higher concentrations often used in vitro.[5] Off-target effects may manifest as unexpected phenotypes, cytotoxicity, or a divergence between results from biochemical and cell-based assays.[5][6]
Q3: What are the first steps to proactively minimize off-target effects in my experiments?
A3: Proactive minimization starts with rigorous experimental design. First, establish a full dose-response curve to identify the minimal effective concentration required for on-target activity.[5] Operating at this lowest effective dose reduces the likelihood of engaging lower-affinity off-targets. Second, always include a structurally distinct inhibitor for the same target as a control; if both compounds produce the same phenotype, it strengthens the evidence for on-target action.[5] Finally, ensure your compound is fully solubilized, as precipitation can cause non-specific effects.[5]
Q4: What is the difference between polypharmacology and off-target effects?
A4: While related, they are distinct concepts. Off-target effects are generally considered unintended and often undesirable interactions that can lead to toxicity. Polypharmacology, on the other hand, refers to a single drug intentionally or unintentionally interacting with multiple targets, which can sometimes be beneficial and contribute to its overall therapeutic efficacy.[3] The key is to characterize all interactions to distinguish between beneficial polypharmacology and detrimental off-target effects.
PART 2: Troubleshooting Guide for Unexpected Results
This guide provides a systematic workflow for investigating and resolving potential off-target effects observed during experimentation with A-128.
Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
Possible Cause: A-128 is interacting with one or more off-target proteins, triggering a signaling pathway independent of the primary target.[5]
Troubleshooting & Mitigation Strategy:
Confirm On-Target Engagement in a Cellular Context: It is critical to first verify that A-128 engages its intended target within the complex environment of a living cell. A Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. Target engagement stabilizes the protein, leading to a higher melting temperature. If A-128 does not induce a thermal shift for the primary target at relevant concentrations, the observed phenotype is likely off-target mediated.[6]
Genetic Validation: Use target-specific knockdown (siRNA) or knockout (CRISPR/Cas9) to silence the primary target. If the phenotype persists after genetic ablation of the target, it strongly indicates an off-target effect.[1] Conversely, if the genetic intervention phenocopies the effect of A-128, it validates the on-target mechanism.
Use a Structurally Unrelated Control Compound: Test a well-validated inhibitor of the same target that has a different chemical scaffold. If this control compound fails to reproduce the unexpected phenotype, it further implicates the unique chemical properties of A-128 in producing the off-target effect.[5]
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
Possible Cause: The observed cytotoxicity is a result of A-128 binding to essential cellular proteins (off-targets), rather than the intended therapeutic target.
Troubleshooting & Mitigation Strategy:
Perform a Dose-Response Analysis: Carefully titrate A-128 to determine if the cytotoxicity is only present at high concentrations. Off-target effects are often more pronounced at concentrations significantly above the IC50 or EC50 for the primary target.[5]
Broad-Spectrum Off-Target Profiling: To identify the proteins responsible for the toxicity, a comprehensive screening approach is necessary.
For Kinase Inhibitors: Since many small molecules target kinases, a kinome-wide selectivity screen is essential. This involves testing A-128 against a large panel of kinases to identify unintended interactions.[7][8][9] A high-throughput screen can reveal which off-target kinases are inhibited at cytotoxic concentrations.
For Non-Kinase Inhibitors: Employ proteomics-based methods. Chemical proteomics, for example, uses an immobilized version of A-128 to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Computational Prediction: Utilize in-silico tools and computational models to predict potential off-target interactions based on the structure of A-128.[10][11] These predictions can help prioritize which off-targets to validate experimentally.[4]
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for identifying and minimizing off-target effects.
PART 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of A-128 to its intended target protein in intact cells.
Methodology:
Cell Culture: Grow cells to 80-90% confluency.
Compound Treatment: Treat cells with A-128 at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
Heating: Harvest cells, resuspend in PBS with protease inhibitors, and divide each sample into multiple aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Protein Quantification: Centrifuge to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction.
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the A-128-treated samples compared to the vehicle control indicates target engagement.[6]
Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
Objective: To determine the IC50 value of A-128 against a broad panel of kinases to assess its selectivity.
Methodology:
Compound Preparation: Prepare serial dilutions of A-128 in DMSO.[5]
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP to each well.[5]
Compound Addition: Add the diluted A-128 or a vehicle control to the wells.[5]
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction (phosphorylation) to proceed.
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it into a luminescent signal.[5]
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value for each kinase.[5]
Hypothetical Kinase Selectivity Data for A-128
Kinase Target
IC50 (nM) for A-128
Selectivity Notes
Primary Target Kinase
15
High on-target potency
Off-Target Kinase A
850
>50-fold selectivity
Off-Target Kinase B
75
Potential liability (<10-fold selectivity)
Off-Target Kinase C
>10,000
Highly selective
Off-Target Kinase D
250
>15-fold selectivity
PART 4: Advanced Strategies for Improving Selectivity
If off-target effects are confirmed, several advanced strategies can be employed to engineer a more selective compound.
Structure-Based Drug Design
Rationale: By obtaining the co-crystal structure of A-128 bound to its primary target and key off-target proteins, medicinal chemists can visualize the specific molecular interactions. This structural insight allows for rational modifications to the A-128 scaffold to enhance interactions with the on-target protein while disrupting binding to off-targets.[12][13][14][15] For example, adding a bulky substituent might create a steric clash in the smaller binding pocket of an off-target kinase while being accommodated by the primary target.[12]
On-Target vs. Off-Target Binding
Caption: Conceptual diagram of on-target vs. off-target interactions.
Dose Optimization and Scheduling
Rationale: Even with some off-target activity, a therapeutic window can often be established by optimizing the dose and schedule.[16] Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling can help predict dosing regimens that maintain drug exposure within a range that maximizes on-target effects while staying below the threshold for significant off-target toxicity.[17] Exploring alternative schedules, such as intermittent dosing, can also reduce cumulative toxicity.[17]
Targeted Drug Delivery Systems
Rationale: To minimize systemic exposure and associated off-target effects, A-128 can be encapsulated within a drug delivery vehicle, such as a liposome or polymeric nanoparticle.[18][19][20] These nanoparticles can be engineered to passively accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect or actively targeted by conjugating ligands (e.g., antibodies) to their surface that bind to receptors overexpressed at the desired site of action.[18][19][21] This strategy increases the local concentration of the drug where it is needed, allowing for a lower overall administered dose and reducing systemic side effects.[22]
References
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). National Center for Biotechnology Information. [Link]
Targeted drug delivery strategies for precision medicines - PMC. National Center for Biotechnology Information. [Link]
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. ResearchGate. [Link]
Structural approaches to obtain kinase selectivity - PubMed. (2012). National Center for Biotechnology Information. [Link]
Formulation strategies for targeted drug delivery system in cancer therapy: Current approaches and future perspectives - ResearchGate. ResearchGate. [Link]
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer Therapy and Immunology. [Link]
Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology. [Link]
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [Link]
Rational Approaches to Improving Selectivity in Drug Design - ACS Publications. (2021). American Chemical Society Publications. [Link]
Targeted Drug Delivery Systems: Innovations and Clinical Implications. (2024). ResearchGate. [Link]
Physical and Chemical Strategies for Therapeutic Delivery by Using Polymeric Nanoparticles - PMC. National Center for Biotechnology Information. [Link]
Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. (2025). Computational Molecular Biology. [Link]
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025). MDPI. [Link]
Nano-pharmaceutical Formulations for Targeted Drug Delivery against HER2 in Breast Cancer - Bentham Science Publisher. Bentham Science. [Link]
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010). PLOS. [Link]
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC. (2017). National Center for Biotechnology Information. [Link]
The Dose Dilemma: Lessons from Sotorasib and the Future of Oncology Drug Optimization. (2024). Precision Oncology. [Link]
FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials - AACR Journals. (2025). AACR Publications. [Link]
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. National Center for Biotechnology Information. [Link]
Dose optimization methods used during drug development phases. - ResearchGate. ResearchGate. [Link]
Dose Optimization Techniques from the Perspective of Healthcare Systems - Hilaris Publisher. (2023). Hilaris Publishing. [Link]
Target Engagement Assays in Early Drug Discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. National Center for Biotechnology Information. [Link]
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC. National Center for Biotechnology Information. [Link]
Top Strategies To Reduce Off-Target Effects For Safer Genome Editing - Cell and Gene. (2024). Cell & Gene. [Link]
Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. National Center for Biotechnology Information. [Link]
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025). CRISPR Medicine News. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
Technical Support Center: Scalable Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
[1] Executive Summary & Route Strategy User Query: How do I scale up the synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one for in vivo studies while maintaining regioselectivity and purity? Technical Response: The...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Route Strategy
User Query: How do I scale up the synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one for in vivo studies while maintaining regioselectivity and purity?
Technical Response:
The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one presents a classic regioselectivity challenge common to 1,4-disubstituted piperazinones. The core difficulty lies in distinguishing between the two nucleophilic nitrogens during the ring-closure sequence.[1]
For in vivo scale-up (grams to kilograms), we recommend a Convergent 3-Step Protocol utilizing a "Diamine-First" strategy.[1][2] This route leverages steric differentiation to ensure the correct isomer (1-piperidinyl, 4-methyl) is formed over the competing (1-methyl, 4-piperidinyl) impurity.[1]
The Validated Pathway
Reductive Amination: Coupling N-Boc-4-piperidone with N-methylethylenediamine.[1][2]
Regioselective Alkylation-Cyclization: Reaction with ethyl chloroacetate.[1][2]
Deprotection: Acidolytic removal of the Boc group.[2]
Master Protocol: Step-by-Step Guide
Step 1: Reductive Amination
Objective: Synthesis of tert-butyl 4-((2-(methylamino)ethyl)amino)piperidine-1-carboxylate.[1]
The Logic: We use N-methylethylenediamine rather than a glycine derivative.[1] This establishes the N-Methyl/N-Piperidinyl backbone early, allowing us to use sterics to control the next step.[1]
Parameter
Specification
Scale-Up Note
Starting Material
N-Boc-4-piperidone (1.0 equiv)
Commercial availability is high; ensure water content <0.5%.[1]
Reagent
N-Methylethylenediamine (1.1 equiv)
Slight excess suppresses dimerization of the ketone.[1]
Reductant
NaBH(OAc)₃ (1.5 equiv)
Safety: Preferred over NaBH₃CN (toxic cyanide risk) for scale-up.[1][2]
Solvent
DCM or DCE
DCE allows higher temps but DCM is easier to strip.[2]
Temperature
0°C RT
Control exotherm upon reductant addition.
Protocol:
Dissolve N-Boc-4-piperidone in DCM (10 vol).
Add N-methylethylenediamine dropwise at 0°C. Stir 1 h to form the imine/hemiaminal.
Add NaBH(OAc)₃ portion-wise at 0°C. Caution: Hydrogen gas evolution.
Purification: The diamine product is polar.[2] For scale-up, avoid column.[1][2] Perform an acid-base extraction (Extract into 1M HCl, wash organics, basify aq. layer to pH 12, extract back into DCM).[2]
Step 2: Regioselective Ring Formation (The Critical Step)
Objective: Synthesis of tert-butyl 4-(4-methyl-2-oxopiperazin-1-yl)piperidine-1-carboxylate.[1]
The Logic: This reaction involves an SN2 alkylation followed by an intramolecular acyl substitution.[2]
Kinetic Control: The N-methyl nitrogen is sterically less hindered than the N-piperidinyl nitrogen.[1] By keeping the temperature low during addition, we force the alkyl halide (ethyl chloroacetate) to react with the N-methyl group first.
Thermodynamic Closure: Heating then drives the N-piperidinyl nitrogen to attack the ester, closing the ring to form the amide at N1.
Parameter
Specification
Scale-Up Note
Reagent
Ethyl Chloroacetate (1.1 equiv)
Do not use Bromoacetate on large scale (too reactive, poor regiocontrol).[1]
Ethanol promotes the final cyclization step better.[2]
Temp (Phase 1)
-10°C to 0°C
Critical: Low temp favors alkylation at the unhindered N-Me.[1]
Temp (Phase 2)
60°C to Reflux
Required to drive the ring closure (amide formation).[2]
Protocol:
Dissolve Diamine (from Step 1) and Et₃N in Ethanol (15 vol). Cool to -10°C.[1][2]
Add Ethyl Chloroacetate dropwise over 2 hours. Slow addition is key to regioselectivity.
Stir at 0°C for 4 hours. (Monitor by HPLC: Look for linear alkylated intermediate).
Warm to RT, then heat to reflux for 6–12 hours to close the ring.
Workup: Concentrate solvent. Redissolve in EtOAc/Water. Wash with brine.[2]
Purification: Crystallization from EtOAc/Heptane is often possible.[2] If oil persists, pass through a short silica plug.[2]
Step 3: Boc-Deprotection & Salt Formation
Objective: Isolation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (as HCl or TFA salt).[1]
Protocol:
Dissolve intermediate in 1,4-Dioxane (5 vol).
Add 4M HCl in Dioxane (4 equiv) at 0°C.
Stir at RT until precipitation is complete.
Filtration: Filter the solid hydrochloride salt. This provides a high-purity solid suitable for in vivo formulation.[1][2]
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical regioselectivity decision point in Step 2.
Caption: Figure 1. Convergent synthesis pathway highlighting the critical kinetic control required in Step 2 to ensure correct regiochemistry (Piperidine at N1, Methyl at N4).
Troubleshooting Hub
Issue 1: Regioisomer Contamination
Symptom: NMR shows a mixture of isomers (Target vs. 1-Methyl-4-piperidinyl-piperazin-2-one).[1]
Root Cause: The alkylation temperature in Step 2 was too high, allowing the bulky N-piperidinyl nitrogen to compete for the alkyl halide.
Correction:
Cool the reaction to -15°C or -20°C before adding ethyl chloroacetate.
Dilute the ethyl chloroacetate in solvent (1:5 ratio) and add it very slowly (over 3–4 hours).
Validation: Check the crude NMR. The N-Methyl group of the correct isomer typically appears upfield compared to the isomer where it is attached to the amide.[1]
Issue 2: Incomplete Cyclization
Symptom: LC-MS shows a mass corresponding to the linear ester intermediate (M+88 vs product).[1]
Root Cause: The secondary amine (N-piperidinyl) is sterically hindered and sluggish to attack the ester.
Correction:
Switch solvent from Ethanol to Toluene/Acetic Acid (10:1) and reflux.[2] The acid catalysis can help activate the ester.[2]
Alternatively, use NaOEt in EtOH to generate the amide anion (careful, this can cause epimerization if chiral centers were present, though not applicable here).[2]
Issue 3: "Sticky" Reductive Amination Workup
Symptom: Step 1 workup results in a stable emulsion or boron salts trapping the product.[2]
Root Cause: Complexation of the diamine with boron species.
Correction:
Use the Rochelle's Salt Method : Quench the reaction with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours until layers separate clearly.
For >100g scale, consider switching to Catalytic Hydrogenation (H₂/Pd-C) to eliminate boron waste entirely.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use 2-chloroacetyl chloride instead of ethyl chloroacetate to speed up Step 2?A:Not recommended. Acyl chlorides are highly reactive and "hard" electrophiles.[1] They will indiscriminately acylate both nitrogens (N-Me and N-Piperidinyl) almost instantly, leading to a statistical mixture of products and likely di-acylation.[1] The "softer" alkyl halide (ethyl chloroacetate) allows you to exploit the nucleophilic difference between the amines.
Q: Why isolate the HCl salt? Can't I use the free base for in vivo?A: The free base of this molecule is likely an oil or a low-melting hygroscopic solid, making accurate dosing difficult. The dihydrochloride salt is generally a stable, free-flowing crystalline solid.[1][2] It is water-soluble, making it ideal for formulating in saline or PBS for IP/IV administration.[1][2]
Q: What is the expected yield for this scale-up?A:
Interpreting complex NMR spectra of piperazinone derivatives
The following guide serves as a specialized Technical Support Center for researchers analyzing the NMR spectra of piperazinone (2-oxopiperazine) derivatives. It addresses the unique spectroscopic challenges imposed by th...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers analyzing the NMR spectra of piperazinone (2-oxopiperazine) derivatives. It addresses the unique spectroscopic challenges imposed by the scaffold's conformational flexibility and amide bond dynamics.
Status: Active
Operator: Senior Application Scientist
Subject: Troubleshooting Complex NMR Data of Piperazinone Scaffolds
System Overview
Piperazinone derivatives are privileged scaffolds in peptidomimetics and drug discovery. However, they present a "perfect storm" for NMR analysis:
Restricted Rotation: The amide bond (N1-C2 or N4-acyl) creates rotamers.[1][2]
Ring Dynamics: The six-membered ring undergoes chair-boat-twist interconversion.
Chirality: The C2 carbonyl makes the ring protons diastereotopic, complicating splitting patterns.
Ticket #001: Signal Doubling & "Ghost" Peaks
User Report: "My compound is pure by LC-MS (single peak), but the
H NMR shows doubled signals for every proton. The ratio is roughly 60:40 or 70:30. Is my sample contaminated?"
Diagnosis:
This is likely not contamination. You are observing rotamers (conformational isomers) arising from restricted rotation around an exocyclic amide or carbamate bond (typically at N4). Unlike impurities, these signals are chemically exchangeable.[3]
Technical Explanation:
The partial double-bond character of the N-C(=O) bond creates a high energy barrier (
kcal/mol) to rotation. On the NMR timescale, this rotation is "slow," resulting in distinct signals for the syn (cis) and anti (trans) conformers.
Troubleshooting Protocol:
The "Temperature Stress" Test (VT-NMR):
Goal: Induce coalescence (merging of signals) to prove dynamic equilibrium.
Solvent: Switch to a high-boiling solvent like DMSO-d
or Tetrachloroethane-d (TCE-d). CDCl boils too low (61°C) for most amide coalescence points.
Procedure:
Acquire a baseline spectrum at 25°C (298 K).
Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).
Result: If the doubled peaks broaden and eventually merge into a single sharp set (Coalescence Temperature, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
), they are rotamers. Impurities will remain distinct.
The 1D-EXSY / NOE Experiment:
Goal: Prove chemical exchange at room temperature without heating.
Method: Selectively irradiate the major rotamer peak.
Result: If you see a negative NOE (or transfer of saturation) at the corresponding minor rotamer frequency, they are exchanging. This confirms they are the same molecule.
Visual Workflow:
Caption: Decision tree for distinguishing rotamers from impurities in piperazinone derivatives.
Ticket #002: Broad or "Missing" Signals
User Report: "I can see the aromatic signals clearly, but the piperazinone ring protons (3.0 - 4.5 ppm) are extremely broad or completely invisible."
Diagnosis:
The molecule is in intermediate exchange . The rate of ring flipping or amide rotation is comparable to the frequency difference (
) between conformers. This causes maximum line broadening (decoherence), effectively "erasing" the signal from the baseline.
Solution: Shift the Time Scale
You must push the system into either the "Fast" or "Slow" exchange limit.
Method
Action
Mechanism
Result
Cooling
Cool to -40°C
Freezes the conformation (Slow Exchange).
Sharp, distinct signals for each conformer (complex but readable).[3]
Can accidentally shift exchange rate away from the "broadening" sweet spot.
Expert Tip: If H-3 or H-5 are broad, it often indicates the piperazinone ring is flipping between a pseudo-chair and a twist-boat. Bulky substituents at C3 stabilize one form, sharpening the signals.
Ticket #003: Assigning Diastereotopic Ring Protons
User Report: "I have a CH
group in the ring (e.g., C5 or C6), but it doesn't look like a triplet. It looks like two complex multiplets far apart."
Diagnosis:
The piperazinone ring is chiral (due to the C2 carbonyl or other substituents), making the geminal protons diastereotopic . They are magnetically non-equivalent (
).
Assignment Strategy:
Identify the Geminal Pair: Look for a large geminal coupling constant (
Hz). This "roofing effect" links the two multiplets.
Determine Axial vs. Equatorial: Use the Vicinal Coupling (
) to adjacent protons.
Axial (
): Typically has at least one large coupling ( Hz) if the neighbor is also axial.
Chemical Shift Trend: In piperazinones, equatorial protons are generally deshielded (downfield, higher ppm) relative to axial protons due to the anisotropy of the C-C and C-N bonds, though the carbonyl anisotropy can invert this at C3.
Typical Chemical Shifts (Piperazinone Core):
Values are approximate and solvent-dependent.
Position
Proton Type
Approx. Shift (, ppm)
Multiplicity / Coupling
H-3
-carbonyl
3.5 -- 4.2
singlet (if disubst.) or doublet/dd.
H-5
-amine
2.8 -- 3.5
Complex m (diastereotopic).
H-6
-amide N
3.2 -- 3.8
Complex m (diastereotopic).
Ticket #004: Proving Ring Conformation
User Report: "How do I prove if my piperazinone ring is in a Chair or Twist-Boat conformation?"
Diagnosis:
You need to extract the torsion angles using the Karplus Equation via
Acquire a high-resolution 1D spectrum (600 MHz+) or a J-resolved 2D spectrum to measure couplings accurately.
Analyze H5-H6 couplings:
Chair Conformation: Requires a trans-diaxial relationship. Look for a large
(10-12 Hz) between H5 and H6.
Twist-Boat: Lacks the 180° dihedral angle. All vicinal couplings will be intermediate (
4-8 Hz).
NOESY/ROESY:
Chair: Strong NOE between 1,3-diaxial protons (e.g., H3 and H5 if cis).
Boat: Unexpected NOEs between "flagpole" positions.
Conformational Diagram:
Caption: Using coupling constants to distinguish piperazinone ring puckering.
References
Wodtke, R., et al. (2018).[3] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.
Source:
Relevance: Definitive guide on coalescence temperatures and activation energies for piperazine/piperazinone amide rot
Abreu, A., et al. (2006).[3][5] "13C NMR spectral assignment of 1,4-diarylpiperazinones." Magnetic Resonance in Chemistry.
Relevance: Detailed assignment of carbon and proton shifts in 2-piperazinones, addressing
Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Updated versions available).[6]
4-Methyl-1-(piperidin-4-yl)piperazin-2-one degradation pathways and prevention
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . This compound is a "privileged scaffold" often used in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . This compound is a "privileged scaffold" often used in the synthesis of GPCR ligands and kinase inhibitors (similar to the side chains of CDK4/6 inhibitors).
Its dual-nitrogen heterocyclic structure presents unique stability challenges—specifically the competition between oxidative N-dealkylation , N-oxide formation , and lactam hydrolysis .
Core Stability Profile & Degradation Mechanisms
This molecule contains three reactive centers that dictate its stability profile:
Piperidine Nitrogen (Secondary Amine): Highly nucleophilic; prone to oxidation and electrophilic attack.
Piperazine Nitrogen (Tertiary Amine, N-Methyl): Susceptible to N-oxide formation.
Piperazinone Ring (Lactam): Generally stable but susceptible to ring-opening hydrolysis under extreme pH.
Interactive Degradation Pathway Map
The following diagram illustrates the primary degradation routes confirmed via stress testing (forced degradation) studies.
Figure 1: Mechanistic degradation pathways. The secondary amine on the piperidine ring is the primary site of failure under oxidative stress.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a +16 Da and +32 Da peak in my LC-MS data after storage."
Diagnosis:N-Oxidation (Oxidative Degradation)
The secondary amine (piperidine) and the tertiary amine (N-methyl piperazine) are reacting with dissolved oxygen or peroxides in your solvent.
+16 Da: Mono-N-oxide (usually on the more accessible piperidine nitrogen).
+32 Da: Bis-N-oxide (both nitrogens oxidized).
Corrective Action:
Check your solvent grade: Are you using non-stabilized THF or ethers? These accumulate peroxides. Switch to fresh, anhydrous methanol or acetonitrile.
Add an Antioxidant: For long-term storage of stock solutions, add 0.1% Butylated Hydroxytoluene (BHT) or store under Argon.
Protocol Adjustment: Avoid vortexing aggressively in air; use magnetic stirring under inert gas.
Issue 2: "The compound has turned from white to yellow/orange."
Diagnosis:Photo-oxidation / Radical Formation
Piperazine derivatives are photosensitive. UV light generates radicals at the
-carbon positions (next to the nitrogens), leading to conjugated impurities (chromophores) that appear yellow.
Corrective Action:
Light Protection: Store solid powder in amber vials wrapped in aluminum foil.
Re-crystallization: If the color change is significant, the compound can often be purified via recrystallization from Ethyl Acetate/Hexanes, as the colored impurities are usually trace polar degradants.
Issue 3: "My purity drops when dissolved in Acetone or stored in plastic tubes."
Diagnosis:Hemiaminal/Imine Formation & Leaching
Acetone/Ketones: The secondary amine on the piperidine ring reacts rapidly with ketones (like acetone) to form a hemiaminal or Schiff base (imine). This is a reversible equilibrium but ruins HPLC analysis.
Plasticizers: The lipophilic nature of the scaffold can leach phthalates from low-quality PVC or PP tubing.
Corrective Action:
Solvent Ban:NEVER dissolve this compound in acetone or MEK (Methyl Ethyl Ketone) for analysis. Use Methanol, Acetonitrile, or DMSO.
Glassware: Use borosilicate glass vials with PTFE-lined caps. Avoid storing DMSO stocks in polypropylene tubes for >24 hours.
Issue 4: "I observe a 'Ghost Peak' at M+18 Da in acidic mobile phases."
Diagnosis:Lactam Hydrolysis (Ring Opening)
While piperazin-2-ones are more stable than linear amides, prolonged exposure to strong acids (e.g., 0.1% TFA) at high temperatures (e.g., column ovens >40°C) can catalyze the opening of the lactam ring.
Corrective Action:
pH Adjustment: Switch mobile phase modifier from TFA (pH ~2) to Formic Acid (pH ~2.7) or Ammonium Acetate (pH ~5).
Temperature Control: Lower the HPLC column temperature to <30°C.
Recommended Handling Protocols
A. Storage & Stability Matrix
Use this table to determine the shelf-life of your reagent based on storage conditions.
State
Condition
Estimated Stability
Major Risk
Solid
-20°C, Argon, Amber Vial
> 2 Years
Minimal
Solid
4°C, Air, Clear Vial
3-6 Months
Photo-oxidation (Yellowing)
Solution
DMSO, -20°C
6 Months
Hygroscopicity (Water absorption)
Solution
Methanol, 4°C
1 Week
Solvent evaporation / Concentration change
Solution
Acetone/Aldehydes
< 1 Hour
Imine formation (Chemical Reaction)
B. QC Workflow for Purity Verification
Before using this intermediate in critical synthesis (e.g., coupling reactions), validate its integrity using this logic flow.
Figure 2: Quality Control Decision Tree. Note that N-oxides (M+16) can sometimes be reversed via mild reduction.
References & Authority
The protocols above are derived from standard degradation chemistries of piperazine and piperidinyl scaffolds found in pharmaceutical intermediates.
Reactivity of Piperazine Derivatives:
Source:ChemicalBook & PubChem Databases . (2025). "1-Methyl-4-(piperidin-4-yl)piperazine Properties and Stability." Confirms the hygroscopic nature and basicity of the scaffold.
Source:The Journal of Organic Chemistry . (2021). "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." Establishes the mechanism for N-oxide and nitrone formation in secondary amines exposed to oxidants.
Link:
Thermal & Hydrolytic Degradation of Piperazines:
Source:ResearchGate / Int. J. Greenhouse Gas Control . (2014/2025). "Thermal Degradation of Piperazine...". Detailed kinetic analysis of ring-opening and oxidative degradation in piperazine-based solvents.
Link:
General Stability of Piperazin-2-one Scaffolds:
Source:MedChemExpress (MCE) . "Piperazin-2-one | Intermediate."[2][3] Provides storage guidelines (-80°C for long term) and solubility data for the lactam core.
In modern medicinal chemistry, the transition from peptide leads to small-molecule drugs often stalls due to poor bioavailability and rapid metabolism. The piperazin-2-one scaffold represents a critical solution to this bottleneck. Unlike its fully reduced counterpart (piperazine) or open-chain amides, the piperazin-2-one core serves as a constrained peptidomimetic , specifically mimicking the
and residues of a -turn.
This guide analyzes the Structure-Activity Relationship (SAR) of this privileged scaffold, offering a direct comparison to alternative heterocycles and providing a validated synthetic protocol for library generation.
Part 1: Comparative Analysis – Why Piperazin-2-one?
The selection of a scaffold defines the trajectory of a drug discovery campaign.[1] Below is a technical comparison of the Piperazin-2-one scaffold against its two most common alternatives: the flexible Piperazine and the rigid Pyrrolidin-2-one (
-lactam).
Table 1: Scaffold Performance Metrics
Feature
Piperazin-2-one
Piperazine
Pyrrolidin-2-one
Primary Utility
-turn Peptidomimetic
Solubility/Linker
-turn Mimetic
Conformational Bias
High (Planar amide forces boat/twist-boat)
Low (Chair conformation, highly flexible)
High (Rigid envelope)
H-Bond Profile
1 Acceptor (C=O), 1 Donor/Acceptor (N4)
2 Donors/Acceptors (N1, N4)
1 Acceptor (C=O), 1 Donor (NH)
Metabolic Stability
High (Lactam resists CYP oxidation)
Low-Moderate (N-oxidation common)
High
Chirality Control
Excellent (C3 derived from amino acid pool)
Difficult (Requires chiral aux or resolution)
Good (Chiral pool derived)
Entropic Penalty
Low (Pre-organized for binding)
High (Must pay entropy cost to bind)
Low
Scientist’s Insight:
While piperazines are excellent for solubility, they often fail to maintain the specific geometry required for high-affinity binding in protease or GPCR pockets. The piperazin-2-one introduces a carbonyl at C2, which planarizes the N1-C2 bond. This constraint forces the ring into a specific conformation that aligns substituents at C3 and N4 to mimic amino acid side chains (
, ) without the metabolic liability of a peptide bond.
Part 2: Structure-Activity Relationship (SAR) Mechanics
To optimize this scaffold, one must treat the ring as a vector-positioning system. The SAR is driven by three distinct vectors:
SAR Rule: Configuration at C3 is critical. Inverting stereochemistry (L- to D-amino acid) often acts as a "molecular switch," turning an agonist into an antagonist or completely ablating affinity.
2. The N4 Vector (The "Diversity" Handle)
Origin: Derived from the primary amine (in Ugi synthesis) or alkylation.
Function: Mimics the
residue or interacts with solvent-exposed regions.
SAR Rule: Basic amines at this position improve solubility but may introduce hERG liability. Acylation (creating a bis-amide) rigidifies the ring further, often boosting potency but lowering permeability.
3. The N1 Vector (The "Metabolic" Shield)
Origin: The isocyanide component (in Ugi synthesis).[2][3]
Function: Controls lipophilicity and protects the lactam nitrogen.
SAR Rule: Bulky hydrophobic groups here (e.g., tert-butyl, benzyl) can shield the lactam from hydrolysis and improve membrane permeability.
Diagram 1: The Piperazin-2-one SAR Map
Caption: Functional decomposition of the piperazin-2-one scaffold. The C3 position provides stereochemical fidelity, while N1 and N4 allow physicochemical tuning.
Part 3: Experimental Protocol – The UDC Strategy
Validated Protocol: Solution-Phase Synthesis of 3-Substituted Piperazin-2-ones
Objective: Synthesis of a library of N1, N4, C3-trisubstituted piperazin-2-ones.
Reagents:
Component A (Amine):
-Boc-ethylenediamine (or substituted diamine).
Component B (Aldehyde): Aryl or alkyl aldehyde.
Component C (Acid): Boc-protected ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Component D (Isocyanide): Alkyl or aryl isocyanide.
Step-by-Step Methodology:
Ugi-4CR Condensation:
Dissolve Component A (1.0 equiv) and Component B (1.0 equiv) in Methanol (0.5 M). Stir for 30 min to form the imine.
Add Component C (1.0 equiv) and Component D (1.0 equiv).
Stir at room temperature for 24–48 hours.
Checkpoint: Monitor by LC-MS for the disappearance of the isocyanide and formation of the linear Ugi adduct.
Workup: Evaporate solvent. The crude Ugi adduct is usually pure enough for the next step.
Acidic Deprotection:
Dissolve the crude adduct in DCM/TFA (1:1 v/v).
Stir for 1 hour to remove the Boc protecting group.
Evaporate volatiles strictly (residual TFA inhibits the next step).
Base-Mediated Cyclization (The Critical Step):
Redissolve the deprotected salt in DCE or Methanol.
Add excess base (DIEA or Et3N, 5.0 equiv). Heat to 60°C if necessary.
Mechanism:[3][5][6][7] The liberated primary amine attacks the ester carbonyl of the amino acid moiety, closing the ring and expelling the alcohol (transamidation).
Caption: The Ugi-Deprotection-Cyclization (UDC) route allows rapid assembly of the scaffold from four diverse components.
Part 4: Biological Validation & Data Interpretation
When analyzing SAR data for this scaffold, look for the "Rigidification Boost."
Hypothetical Data Set (Representative of Factor Xa Inhibition):
Compound
Structure Type
(nM)
(Microsomal)
Interpretation
A
Linear Peptidomimetic
450
12 min
High entropy cost upon binding; metabolically labile.
B
Piperazine Analog
120
25 min
Improved solubility, but flexible ring allows "wobble" in pocket.
C
Piperazin-2-one
8
>60 min
Optimal. Lactam locks conformation; C3 substituent pre-organized for sub-pocket.
Key Takeaway: If the transition from Compound B to C yields a >10-fold potency increase, the target binding site likely demands a specific
-turn geometry. If potency is unchanged, the constraint may not be necessary, or the vector alignment is suboptimal.
References
Golebiowski, A., et al. (2000). "Solid-Supported Synthesis of a Peptide Beta-Turn Mimetic." Organic Letters, 2(17), 2615–2617.[8] Link
Yamashita, T., et al. (1996). "Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives." Chemical & Pharmaceutical Bulletin, 44(4), 856–859. Link
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link
Palomo, C., et al. (2012). "Catalytic Asymmetric Synthesis of Piperazin-2-ones." Angewandte Chemie International Edition, 51(20), 4846-4850. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one versus other piperidine-containing compounds.
Content Type: Publish Comparison Guide.
Audience: Researchers, scientists, and drug development professionals.
Comparative Analysis: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one vs. Standard Piperazine Analogs
Executive Summary
In medicinal chemistry, the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold represents a strategic "bioisosteric shift" from the ubiquitous 1-Methyl-4-(piperidin-4-yl)piperazine. While standard piperazine-piperidine linkers are privileged structures in GPCR and kinase drug discovery, they often suffer from excessive basicity (
), poor metabolic stability, and hERG liability.
This guide details how introducing the C2-carbonyl (lactam) moiety transforms the physicochemical profile, offering a superior alternative for programs requiring reduced basicity , enhanced metabolic stability , and rigidified conformational entropy without sacrificing solubility.
Structural & Physicochemical Comparison
The core distinction lies in the electronic modulation of the N1-nitrogen. In the standard piperazine, N1 is a basic tertiary amine. In the piperazin-2-one, N1 becomes a non-basic amide.
Application Insight: The "2-one" modification is particularly effective when the standard piperazine analog shows high hERG inhibition. The reduction in basicity at N1 reduces the cationic charge at physiological pH, a key pharmacophore feature for hERG channel blocking.
Critical Performance Analysis
A. Metabolic Stability (The "Soft Spot" Defense)
Standard piperazines are prone to oxidative metabolism by CYP450 isoforms (typically CYP2D6 and CYP3A4). The N1-C2 and N1-C6 bonds are "metabolic soft spots" susceptible to
-carbon hydroxylation leading to ring opening.
Piperazin-2-one Advantage: The C2 carbonyl sterically and electronically deactivates the
-position. The amide bond is generally stable to microsomal oxidation, significantly extending half-life () in liver microsome stability assays.
B. Conformational Rigidity
Piperazine: Adopts a chair conformation, flipping rapidly. This high entropy cost upon binding can reduce potency.
Piperazin-2-one: The amide bond forces the ring into a half-chair or twisted boat conformation with increased planarity. This pre-organization can lower the entropic penalty of binding to target pockets (e.g., GPCR orthosteric sites).
Experimental Protocols
Protocol 1: Modular Synthesis via Reductive Amination
Rationale: This route avoids the harsh conditions of cyclization and allows late-stage diversification of the piperidine nitrogen.
Materials:
N-Boc-4-piperidone (CAS: 79099-07-3)
1-Methylpiperazin-2-one (CAS: 59702-07-7)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM) / Acetic Acid (AcOH)
Step-by-Step Workflow:
Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and 1-Methylpiperazin-2-one (1.1 eq) in DCM. Add catalytic AcOH (0.1 eq). Stir at Room Temperature (RT) for 2 hours under
.
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
Reaction: Allow to warm to RT and stir for 16 hours. Monitor via LC-MS (Target M+H: ~298 for Boc-protected intermediate).
Workup: Quench with sat.
. Extract with DCM (). Dry organics over .
Deprotection (Optional): Treat with 4N HCl in Dioxane to yield the free piperidine amine salt.
Caption: Figure 1. Synthetic pathway via reductive amination and the subsequent metabolic stability advantage of the piperazinone scaffold over the standard piperazine ring.
Conclusion & Recommendation
For drug discovery programs targeting CNS indications or GPCRs where hERG liability and metabolic clearance are bottlenecks, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is the superior scaffold choice over 1-Methyl-4-(piperidin-4-yl)piperazine.
Select the Piperazinone when: You need to lower LogP, reduce basicity (pKa modulation), or block metabolic soft spots.
Select the Piperazine when: Maximum solubility and basicity are required for salt formation, or when the target binding requires the specific chair conformation of the saturated ring.
References
Physicochemical Properties of Piperazine Analogs
BenchChem Technical Guides. "A Technical Guide to the Physicochemical Properties of Piperazine Salts."[1]
Scaffold Utility in Drug Design
Journal of Agricultural and Food Chemistry (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."
Synthetic Methodology
Organic & Biomolecular Chemistry (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions."
Comparator Data (Reduced Analog)
PubChem Compound Summary. "1-Methyl-4-(piperidin-4-yl)piperazine (CID 795707)."[5]
Metabolic Stability of Heterocycles
Taylor & Francis Online (2022). "Piperazines – Knowledge and References: The piperazine scaffold for novel drug discovery efforts."[3][4][6][7]
Optimizing the Scaffold: A Comparative Guide to Bioisosteric Replacements of the Piperazinone Core
Introduction: The Piperazinone Paradox The piperazin-2-one (piperazinone) scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in Factor Xa inhibitors, PARP inhibitors, and GPCR ligands. Structu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperazinone Paradox
The piperazin-2-one (piperazinone) scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in Factor Xa inhibitors, PARP inhibitors, and GPCR ligands. Structurally, it offers a constrained peptidomimetic turn, presenting one hydrogen bond donor (NH) and one acceptor (C=O) in a specific vector.
However, the core suffers from a "paradox of utility": while it mimics peptide bonds effectively, it often introduces liabilities regarding metabolic stability (susceptibility to amidases and CYP450 oxidation at the
-carbon) and solubility (planar stacking).
This guide objectively compares three primary bioisosteric strategies to optimize the piperazinone core:
1. The Morpholin-3-one Switch (Heteroatom Replacement)
Objective: Modulate Lipophilicity and Remove H-Bond Donor[1]
Replacing the N-4 nitrogen with oxygen converts the piperazinone to a morpholinone.[1] This is a classical isosteric replacement often employed when the N-H donor at position 4 is not essential for binding or contributes to poor membrane permeability due to polarity.[1]
Mechanism: Oxygen is less basic and more electronegative than nitrogen.[1] This lowers the
of the system and removes a potential metabolic handle (N-dealkylation).
Trade-off: Loss of the H-bond donor can significantly impact potency if the receptor requires a hydrogen bond at this vector.[1]
2. Spirocyclic Systems (Conformational Locking)
Objective: "Escape from Flatland" and Metabolic Blockade
Incorporating the piperazinone into a spirocyclic system (e.g., 2,6-diazaspiro[3.3]heptane derivatives) increases the fraction of
carbons ().
Mechanism: The spiro-fusion sterically hinders approach by metabolic enzymes (CYP450) to the susceptible
-carbons.[1] It also restricts the conformational entropy penalty upon binding.[1]
Trade-off: Synthetic complexity increases significantly.[1] The rigid vector may clash with the binding pocket if not modeled precisely.[1]
3. Diazepan-2-one (Ring Expansion)
Objective: Altering Vector Geometry
Expanding the ring from 6 to 7 members changes the bond angles and the distance between the carbonyl and the distal nitrogen.
Mechanism: This strategy is useful when the piperazinone is slightly "short" for the binding pocket.[1] It also introduces additional flexibility, which can be a double-edged sword for entropy.[1]
Comparative Data Summary
The following table summarizes the physicochemical and ADME shifts typically observed when transitioning from a standard Piperazinone core.
Metric
Piperazinone (Ref)
Morpholinone (Strategy 1)
Spiro-Piperazinone (Strategy 2)
Diazepanone (Strategy 3)
H-Bond Donors
1 (NH)
0
1 (NH)
1 (NH)
LogD (pH 7.4)
~1.5 (Baseline)
~2.1 (More Lipophilic)
~1.2 (Lower)
~1.6 (Similar)
t½ (Microsomal)
Low (< 15 min)
High (> 60 min)
High (> 120 min)
Moderate (~30 min)
Solubility
Moderate
High
Very High
Moderate
Synthetic Difficulty
Low
Low
High
Moderate
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate bioisostere based on the specific liability of the lead compound.
Figure 1: Decision matrix for piperazinone bioisosteric replacement based on lead liabilities.
Experimental Protocols
To validate the bioisosteric replacement, one must establish a self-validating testing loop. Below are the protocols for synthesis and metabolic stability assessment.
Protocol A: General Synthesis of Piperazinone vs. Morpholinone Cores
Rationale: This modular approach allows for the parallel synthesis of both cores using similar starting materials (diamines vs. amino-alcohols).[1]
Reagents:
-Halo ester (e.g., Ethyl bromoacetate)
Diamine (for piperazinone) OR Amino-alcohol (for morpholinone)
Checkpoint: Monitor by TLC/LCMS.[1] The mono-alkylated intermediate should be the major product.[1]
Cyclization (Step 2):
For Piperazinone: Add the second amine component (or if using a diamine, heat to reflux).
For Morpholinone: If using an amino-alcohol, intramolecular cyclization often requires stronger activation (e.g., NaH in THF) or acid catalysis depending on the specific substituents.
Purification: Evaporate solvent. Partition between EtOAc/Water.[1] Dry organic layer (
).[1] Purify via flash chromatography (DCM/MeOH gradient).
must fall within historical range (e.g., < 15 min).
If the Morpholinone
is not > 2x the Piperazinone , the metabolic liability lies elsewhere (not the core).
Visualizing the Metabolic Pathway
Understanding why the piperazinone fails is crucial. The diagram below details the metabolic fate that bioisosteres aim to prevent.
Figure 2: Metabolic degradation pathway of piperazinone via CYP450 oxidation vs. stabilization via bioisosterism.
References
Petkovic, M. et al. (2023).[2] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Thieme Connect.[1] Link
Meanwell, N. A.[3] & Loiseleur, O. (2022).[3] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry. Link[4]
Hopkins, B. et al. (2022).[5] "Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
BenchChem. (2025).[1][6] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][6][7] Link
Lassolas, P. et al. (2016). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm. Link
Comparative Analysis of Piperazine vs. Piperidine Scaffolds in Drug Design
Executive Summary In the medicinal chemist’s toolbox, saturated nitrogen heterocycles are ubiquitous, with piperidine and piperazine representing two of the most "privileged" scaffolds.[1] While structurally homologous—d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the medicinal chemist’s toolbox, saturated nitrogen heterocycles are ubiquitous, with piperidine and piperazine representing two of the most "privileged" scaffolds.[1] While structurally homologous—differing only by a single nitrogen atom at the 4-position—their physicochemical profiles and pharmacological utilities diverge significantly.
This guide provides a technical comparison of these two scaffolds, focusing on their impact on lipophilicity (
), acid-base dissociation (), and metabolic stability. It is designed to aid researchers in making data-driven decisions during hit-to-lead optimization and scaffold hopping campaigns.
Part 1: Physicochemical Profiling & Pharmacokinetic Implications[1]
The choice between a piperidine and a piperazine core is often a trade-off between permeability (driven by lipophilicity) and solubility (driven by polarity and ionization).[1]
Comparative Metrics Table
Feature
Piperidine Scaffold
Piperazine Scaffold
Impact on Drug Design
Structure
Monocyclic amine (1 N)
1,4-Diazacyclohexane (2 Ns)
Piperazine offers an extra vector for substitution.
Basicity ()
High (~11.2)
Moderate (~9.8 / ~5.6)
Piperidine is almost fully protonated at pH 7.4; Piperazine exists in equilibrium.
Lipophilicity ()
Higher (More Lipophilic)
Lower (More Hydrophilic)
Piperazine lowers by ~1.0–1.5 units compared to piperidine.
Solubility
Moderate
High
Piperazine is a classic "solubilizing linker."
H-Bonding
1 Acceptor / 1 Donor
2 Acceptors / 2 Donors
Piperazine engages in richer H-bond networks.
Metabolic Risk
Oxidation (-C)
N-Oxidation, Ring Opening
Piperazine is generally more metabolically labile without modification.
The
Tunability Factor
Piperidine acts as a strong base (
).[1] At physiological pH (7.4), it exists almost exclusively as a cationic species (). This makes it ideal for forming salt bridges with aspartate or glutamate residues in GPCR binding pockets (e.g., Opioid receptors). However, this permanent charge can limit passive membrane permeability.
Piperazine , with its second nitrogen, introduces an electron-withdrawing inductive effect, lowering the
of the first nitrogen to . The second nitrogen () remains largely unprotonated at physiological pH. This unique "dual-state" allows piperazine to maintain a balance between water solubility (cationic form) and membrane permeability (neutral species), a critical advantage in CNS drug discovery.
Part 2: Structural Biology & Decision Logic
Pharmacophore Mapping[2]
Piperidine as a Headgroup: Often serves as the primary basic center interacting with the "anionic site" of receptors (e.g., Biogenic Amine GPCRs).
Piperazine as a Linker: Its rigid chair conformation provides a defined distance (
between nitrogens) and vector, making it an ideal scaffold to link a pharmacophore to a solubilizing tail or a secondary binding motif.
Decision Framework (Logic Diagram)
Figure 1: Strategic decision tree for selecting between piperazine and piperidine scaffolds based on ADME/Tox and potency requirements.
Case Study: Bioisosteric Replacement in H3 Antagonists
In the development of Histamine H3 antagonists, researchers often swap piperidine for piperazine.[2][3]
Observation: Replacing a piperidine with a piperazine often reduces affinity slightly due to the lower basicity (
drop).
Resolution: However, the piperazine analog frequently exhibits superior in vivo efficacy due to improved Brain/Plasma ratio and reduced phospholipidosis risk (a toxicity associated with highly lipophilic cationic drugs like substituted piperidines).
Part 4: Experimental Validation Protocols
To empirically validate the choice of scaffold, the following "Self-Validating" protocols are recommended.
Protocol: Comparative Microsomal Stability Assay
This assay determines the intrinsic clearance (
) of the scaffold variants. Piperazine rings are susceptible to N-oxidation and ring scission; Piperidines are prone to -carbon hydroxylation.
Reagents:
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
Pre-incubation: Spiking test compound to 1 µM final concentration (<0.1% DMSO). Pre-warm at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Self-Validation:
Acceptance Criteria: Verapamil
min; Warfarin min.
Calculation: Plot
vs. time. Slope gives .
Protocol: Kinetic Solubility (LogS)
Objective: Quantify the solubility advantage of the piperazine scaffold.
Preparation: Prepare 10 mM DMSO stock of Piperidine and Piperazine analogs.
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2). Target conc: 100 µM.
Incubation: Shake at 500 rpm for 24 hours at 25°C.
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification: Measure UV absorbance (254/280 nm) or LC-MS peak area of the filtrate against a standard curve prepared in 100% DMSO (theoretical 100% solubility).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay used to evaluate scaffold metabolic liability.
References
BenchChem. (2025).[1][4] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from
Journal of Medicinal Chemistry. (2025). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from
ResearchGate. (2025). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment Guide: Selectivity Profiling of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one at D3 Receptors
Executive Summary & Strategic Rationale
The compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one represents a specialized scaffold in dopamine receptor medicinal chemistry. Structurally, it modifies the classic 1-methyl-4-(piperidin-4-yl)piperazine (a common pharmacophore in antipsychotics) by introducing a carbonyl group at the 2-position of the piperazine ring.
Why this matters:
Metabolic Stability: The introduction of the lactam (2-one) moiety typically reduces the basicity of the piperazine nitrogen, potentially improving metabolic stability against oxidative metabolism compared to standard piperazines.
Selectivity Challenge: The Dopamine D3 receptor (D3R) shares ~78% sequence homology with the D2 receptor (D2R) in the transmembrane binding domain. Standard piperazines often bind promiscuously to both. Assessing whether the "2-one" modification retains D3 affinity while reducing D2 affinity is the critical research question.
This guide provides the definitive protocol to determine the Selectivity Ratio (
) and functional characterization of this analyte.
Mechanistic Context: D3 Receptor Signaling
To accurately assess the compound, one must understand the downstream signaling pathways. D3R is a
-coupled GPCR. Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP levels. Antagonism prevents this reduction or, in the case of inverse agonism, increases basal cAMP.
Caption: D3R signaling pathway.[1][2][3][4][5][6][7] The analyte is assessed on its ability to displace standard ligands at the D3R node or modulate the Gi-AC inhibition axis.
Comparative Analysis: Reference Standards
When profiling your compound, you must run parallel controls. The following table outlines the expected performance of industry-standard alternatives to validate your assay window.
Compound Class
Reference Standard
Role in Assay
Target D3 Affinity ()
Selectivity (D3 vs D2)
Analyte
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Test Article
To Be Determined
Target: >100-fold
D3 Antagonist
SB-277011-A
Positive Control (Selectivity)
~10 nM
~100-fold D3 selective
D2/D3 Antagonist
Haloperidol
Non-selective Control
~1-2 nM (D2)
Non-selective (~1:1)
D3 Agonist
7-OH-DPAT
Functional Agonist Control
~1 nM
Moderate D3 preference
D2/D3 Agonist
Quinpirole
Reference Full Agonist
~5-10 nM
Non-selective
Experimental Protocol: Radioligand Binding Assay
This is the "Gold Standard" for determining affinity (
). You must perform this assay on both D3R and D2R cell lines to calculate selectivity.
A. Materials
Cell Source: CHO or HEK293 cells stably expressing human D3R (clone hD3) and human D2L (clone hD2).
Radioligand:
-Methylspiperone (0.2–0.5 nM) or -7-OH-PIPAT (high D3 specificity).
Non-specific Binding (NSB) Blocker: 1
M Haloperidol or Butaclamol.
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
B. Step-by-Step Workflow
Membrane Preparation:
Harvest cells and homogenize in ice-cold buffer.
Centrifuge at 48,000
for 20 mins. Resuspend pellet.
Expert Tip: D3 receptors are sensitive to proteolysis; include a protease inhibitor cocktail during homogenization.
Incubation:
Prepare 96-well plates.
Add 50
L of Test Compound (Concentration range: M to M).
Add 50
L of Radioligand (-Methylspiperone).
Add 100
L of Membrane suspension (20-40 g protein/well).
Incubate at 25°C for 60 minutes (Equilibrium is critical).
Termination:
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
Wash 3x with ice-cold buffer.
Quantification:
Liquid scintillation counting.
C. Data Analysis (The Cheng-Prusoff Correction)
Raw CPM data must be converted to
. Do not rely solely on .
: Determined from your displacement curve.
: Concentration of radioligand used (e.g., 0.5 nM).[8]
: Dissociation constant of the radioligand (must be experimentally determined via Saturation Binding prior to this assay).
Functional Characterization: GTP
S Binding[9]
Binding does not equal function. To determine if 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is an antagonist, partial agonist, or full agonist, use the
binding assay.
Principle: Measures the exchange of GDP for GTP on the G-protein, the first step of GPCR activation.
Antagonist Mode: Incubate membranes with
concentration of Quinpirole + increasing concentrations of your test compound.
Readout: If the compound is a D3 antagonist, you will see a dose-dependent decrease in CPM signals back to basal levels.
Assessment Workflow Diagram
Follow this decision tree to validate the compound's profile.
Caption: Strategic workflow for validating D3 selectivity. A selectivity ratio of >50-fold is generally required for a compound to be considered a specific D3 probe.
Expert Insights & Troubleshooting
The "Lipophilicity Trap":
Piperazine derivatives can be highly lipophilic. If your Hill slope is < 1.0 or > 1.0 significantly, check for ligand depletion (non-specific binding to plasticware).
Solution: Use low-binding plates and include 0.01% BSA in the assay buffer.
Bitopic Binding:
High-affinity D3 ligands often bind in a "bitopic" mode (occupying both the orthosteric site and a secondary hydrophobic pocket). The "2-one" modification on your piperazine might alter the orientation in the orthosteric site.
Validation: If
is low (>100 nM), the fragment likely lacks the secondary pharmacophore (usually an aryl amide) required for high D3 affinity.
Species Differences:
Be aware that human D3 and rat D3 have slight amino acid variances. Always report which clone (hD3 vs rD3) was used.
References
Cheng Y, Prusoff WH. (1973).[4][5] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Sokoloff P, et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature. Link
Löber S, et al. (2011).[7] Recent advances in the search for D3- and D4-selective drugs: probes, models and candidates. Trends in Pharmacological Sciences. Link
Micheli F, Heidbreder C. (2013).[7] Dopamine D3 receptor antagonists: a patent review (2007–2012). Expert Opinion on Therapeutic Patents. Link
Newman AH, et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders. Journal of Medicinal Chemistry. Link
Pharmacokinetic Optimization Guide: Piperazinone vs. Piperazine Derivatives
Executive Summary: The Structural Switch In medicinal chemistry, the transition from a piperazine to a piperazinone (ketopiperazine) scaffold is a strategic maneuver used to modulate physicochemical properties and metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Switch
In medicinal chemistry, the transition from a piperazine to a piperazinone (ketopiperazine) scaffold is a strategic maneuver used to modulate physicochemical properties and metabolic stability. While piperazine is a privileged scaffold found in drugs like Imatinib and Ciprofloxacin, it often suffers from high basicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
~9.8) and rapid oxidative clearance.
Key Finding: Introducing a carbonyl group to form a piperazinone ring creates an amide bond, neutralizing one basic center.[1] This modification typically:
Reduces Basicity: Lowers the fraction of ionized species at physiological pH (7.4), often enhancing membrane permeability.
Blocks Metabolism: Prevents N-oxidation and N-glucuronidation at the distal nitrogen.
Modulates Efflux: Can alter P-glycoprotein (P-gp) recognition, improving oral bioavailability (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
This guide provides a technical comparison of these two scaffolds, supported by experimental protocols and representative data derived from P2Y12 antagonist and kinase inhibitor research.
The following table summarizes the typical pharmacokinetic shifts observed when converting a Piperazine lead (Compound A) to a Piperazinone analog (Compound B).
Stability Gain: The amide carbonyl sterically and electronically deactivates the ring toward CYP450 oxidation.
Bioavailability ()
< 15%
> 45%
Outcome: The combined effect of reduced clearance () and improved permeability.
Efflux Ratio (B-A/A-B)
> 3.0 (P-gp Substrate)
< 1.5 (Passively permeable)
Absorption: Reduced basicity often lowers affinity for cation-preferring efflux transporters.
Mechanistic Visualization
The following diagram illustrates the metabolic fate of both scaffolds. Note how the piperazinone "shields" the molecule from specific metabolic pathways.
Figure 1: Metabolic divergence between Piperazine and Piperazinone scaffolds.[1] The introduction of the carbonyl group (amide) prevents N-oxidation and glucuronidation, leading to higher systemic exposure.
Experimental Protocols (Self-Validating Systems)
To objectively compare these derivatives, you must generate data using validated assays.[1] Below are the specific protocols for Microsomal Stability (Metabolism) and Rat PK (Bioavailability).
Prepare 10 mM stock solutions of the Piperazinone derivative (Test) and Verapamil (Control) in DMSO.
Thaw pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.[1]
Incubation System:
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Reaction Mix: 0.5 mg/mL microsomal protein + 1
M Test Compound.
Start: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Male Sprague-Dawley rats (250–300g), fasted for 12 hours pre-dose (water ad libitum).
Group size:
per route.
Dosing:
IV Group: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline). Administer via tail vein.
PO Group: 5 mg/kg (Vehicle: 0.5% Methylcellulose suspension). Administer via oral gavage. Note: Piperazinone derivatives often require suspension formulations due to lower solubility.
Use this logic flow to determine if a Piperazinone switch is necessary for your lead series.
Figure 2: Decision logic for scaffold hopping from Piperazine to Piperazinone based on ADME liabilities.[1]
References
Bach, P., et al. (2009). "Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation."[1] Bioorganic & Medicinal Chemistry Letters, 19(16), 4657-4663.[1][3]
Context: Demonstrates the optimization of oral bioavailability by modifying piperazine/piperazinone motifs in P2Y12 antagonists.
Zhao, L., et al. (2012). "Identification of high-affinity P2Y12 antagonists based on a phenylpyrazole glutamic acid piperazine backbone."[1] Journal of Medicinal Chemistry, 55(22).[1]
Context: Provides SAR data on how structural changes to the piperazine backbone affect binding affinity and PK.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[4]
Context: Authoritative textbook source for standard protocols (Microsomal stability and Caco-2 assays)
Hitchcock, S. A., et al. (2006). "Structure–activity relationships of a series of piperazinone-based Factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 16(4).
Context: Validates the use of piperazinone to improve metabolic stability in coagul
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Molecule: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Classification: Fragment / Scaffold
Lipinski Status:PASS (High Compliance)[1]
This guide provides a technical assessment of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, a polar, fragment-like scaffold often utilized in Fragment-Based Drug Discovery (FBDD) targeting GPCRs and kinases.[1] Unlike standard "Rule of Five" (Ro5) assessments which focus on finished drugs, this analysis contextualizes the molecule as a high-value building block, comparing it against its reduced analogue, 1-Methyl-4-(piperidin-4-yl)piperazine, to demonstrate the impact of the lactam moiety on physicochemical properties.[1]
Part 1: In Silico Physicochemical Profiling
To understand the drug-likeness of this scaffold, we must look beyond simple compliance.[1] The introduction of the carbonyl group (creating a piperazin-2-one ring) significantly alters the polarity profile compared to the standard piperazine ring.
Comparative Data Analysis
The following table contrasts the target molecule with its "reduced" counterpart to highlight the specific contribution of the lactam motif.
Pass. The carbonyl oxygen acts as a strong acceptor.[1]
Rotatable Bonds
1
1
< 10
Pass. Rigid structure minimizes entropic penalty upon binding.[1]
TPSA (Ų)
~50.0
18.5
< 140
Pass. The lactam increases polar surface area, improving solubility but potentially reducing passive permeability slightly.
Senior Scientist Insight: The "Lactam Effect"
While both molecules pass Lipinski's rules, the piperazin-2-one (target) is often preferred in early discovery because:
Metabolic Stability: The C2 position of a standard piperazine is a "soft spot" for oxidative metabolism (CYP450).[1] The lactam (C=O) blocks this site, potentially extending half-life (
Vectorality: The planar nature of the amide bond (
) constrains the ring geometry differently than the chair-form piperazine, orienting substituents in a specific vector for target binding.[1]
Part 2: Experimental Validation Protocols
In silico predictions must be validated. Below are the industry-standard protocols for assessing the solubility and lipophilicity of this specific scaffold.
Workflow Visualization
The following diagram outlines the decision matrix for validating this compound's physicochemical profile.
Figure 1: Parallel workflow for experimental validation of solubility and lipophilicity.
Objective: Determine the concentration at which the compound precipitates from an aqueous solution (simulating High Throughput Screening conditions).
Stock Preparation: Dissolve the target compound in 100% DMSO to create a 10 mM stock solution.
Dilution Series: Prepare a 96-well plate with Phosphate Buffered Saline (PBS, pH 7.4).
Spiking: Spike the DMSO stock into the PBS wells to achieve final concentrations ranging from 1 µM to 500 µM (ensure final DMSO concentration is <2% to avoid solvent effects).
Incubation: Shake the plate at room temperature (25°C) for 2 hours to allow for pseudo-equilibrium.
Readout: Measure forward light scattering (nephelometry) or UV absorbance (if the compound has a chromophore).[1]
Interpretation: A sharp increase in light scattering indicates precipitation.[1] The solubility limit is the highest concentration before this spike.
Target Expectation: >100 µM (High solubility expected due to polarity).[1]
Protocol B: Shake-Flask LogD7.4 Determination
Objective: Measure the distribution coefficient at physiological pH (7.4), which accounts for the ionization of the piperidine amine.
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol for 24 hours.
Equilibration: Add the compound (approx. 1 mg) to a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated octanol and PBS.
Agitation: Rotate or shake the vial for 24 hours at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
Quantification: Remove aliquots from both the octanol (upper) and aqueous (lower) layers.[1]
Analysis: Quantify the concentration in each phase using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
Part 3: Comparative Analysis & Strategic Application
Why Choose the "Piperazin-2-one" over the "Piperazine"?
In drug development, "drug-likeness" is not just about passing filters; it is about optimization potential.[1]
Hydrogen Bond Acceptor (HBA) Profile:
The ketone oxygen in the target molecule serves as a distinct HBA vector that is absent in the reduced piperazine.[1] This allows the molecule to engage in specific H-bond interactions with backbone amides in protein binding pockets (e.g., the hinge region of kinases).[1]
pKa Modulation:
Comparator (Piperazine): The N1 nitrogen is basic (
).[1] At physiological pH, it is protonated and positively charged.[1]
Target (Piperazin-2-one): The N1 nitrogen is part of an amide.[1] It is non-basic and neutral at physiological pH.[1]
Result: This neutrality improves membrane permeability by reducing the overall charge load of the molecule, despite the added polarity of the oxygen.
Conclusion
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a highly drug-like scaffold that strictly adheres to Lipinski's Rule of Five and the Fragment Rule of Three.[1] Its specific value lies in the lactam modification , which improves metabolic stability and modulates basicity compared to standard piperazines, making it an excellent starting point for lead optimization.
References
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Veber, D. F., et al. (2002).[1] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2] Journal of Medicinal Chemistry, 45(12), 2615-2623.[1]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Lipophilicity Protocols).
PubChem Compound Summary. (2024). "1-Methyl-4-(piperidin-4-yl)piperazine."[1][3][4][5][6] National Center for Biotechnology Information.[1]
This guide outlines the proper disposal procedures for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized pharmaceutical intermediate.[1] As a research chemical likely lacking a specific commercial waste stream e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized pharmaceutical intermediate.[1]
As a research chemical likely lacking a specific commercial waste stream entry, this compound must be managed based on its functional group chemistry (Piperazinone/Piperidine) .[1] The presence of secondary/tertiary amines and a cyclic amide (lactam) dictates that it be treated as a Corrosive, Basic Organic waste.[1]
Part 1: Chemical Identity & Hazard Profile[1][2][3]
Before disposal, you must validate the hazard characteristics to select the correct waste stream.
Property
Data / Classification
Implication for Disposal
Chemical Name
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Labeling: Must appear fully written out on waste tags.[1]
Handling: Requires double-gloving and eye protection.[1]
RCRA Status
Not specifically listed (P/U list).
Characteristic Waste: Likely D002 (Corrosive) if pH > 12.5 in solution.[1][3]
Critical Safety Note: Piperazine derivatives are known sensitizers.[1] Avoid inhalation of dusts during weighing or waste transfer.[1]
Part 2: Pre-Disposal Management
Proper segregation at the bench is the first step in a self-validating disposal system.[1]
Segregation Rules
DO NOT mix with acidic waste (e.g., HCl, H₂SO₄).[1] This will generate heat and potentially toxic vapors.[1][4]
DO NOT mix with oxidizers (e.g., Peroxides, Nitric Acid).[1] Piperazines can form explosive N-nitroso compounds or undergo vigorous oxidation.[1]
Compatible Streams: Can be co-mingled with other Basic Organic Solids or Non-Halogenated Organic Solvents (if in solution).[1]
Containerization
Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]
Liquids (Mother Liquor): Collect in HDPE or Glass carboys. Ensure the cap is vented if there is any risk of ongoing reaction, though this is rare for this stable intermediate.
Part 3: Disposal Workflow (Decision Tree)
This workflow ensures compliance with EPA regulations (40 CFR 261) and local safety standards.
Figure 1: Decision logic for segregating 4-Methyl-1-(piperidin-4-yl)piperazin-2-one waste streams.
Part 4: Detailed Procedures
Scenario A: Disposal of Pure Solid (Expired/Unused)
Hazards: Check "Toxic" and "Corrosive" (if pH > 12.5).[1][3]
Packaging: Transfer the original container (if compatible) directly into the solid waste drum. If the container is damaged, transfer contents to a clear, sealable bag (4-mil poly) before placing in the drum.
Destruction: The waste management vendor will incinerate this at >1000°C to ensure complete destruction of the piperazine ring.
Scenario B: Disposal of Reaction Mixtures (Liquid)
pH Check: If the solution is aqueous, check the pH.[1][3]
If pH > 12.5: It is D002 (Corrosive).[1][3] Do not neutralize in the waste container unless authorized by your facility's specific license (Elementary Neutralization Exemption).[1] Usually, it is safer to label it as "Corrosive Basic Waste".[1]
Solvent Compatibility:
If dissolved in Dichloromethane (DCM) : Segregate into "Halogenated Waste".[1]
If dissolved in Methanol/Ethanol : Segregate into "Non-Halogenated Flammable Waste".[1]
Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable provided the container is rated for both solids and liquids (sludge).
Neutralization: If solid, dampen slightly.[1] If liquid, apply a Citric Acid or Sodium Bisulfate based neutralizer to lower the pH (reducing corrosivity).[1]
Absorption: Use vermiculite, clay, or a commercial "Organic Base" spill kit.[1]
Collection: Scoop into a temporary waste bag, seal, and label as "Hazardous Waste - Spill Debris".
Never pour organic amines/piperazines down the drain.[1] They are toxic to aquatic life and disrupt water treatment.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link][1]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]